molecular formula C8H4ClF2N B1350542 2-Chloro-3,6-difluorobenzonitrile CAS No. 886501-33-3

2-Chloro-3,6-difluorobenzonitrile

Cat. No.: B1350542
CAS No.: 886501-33-3
M. Wt: 187.57 g/mol
InChI Key: GXDOFQJKWADWAG-UHFFFAOYSA-N
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Description

2-Chloro-3,6-difluorobenzonitrile is a useful research compound. Its molecular formula is C8H4ClF2N and its molecular weight is 187.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-3,6-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2N/c8-7-4(3-11)5(9)1-2-6(7)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREWFYUZFHLWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-33-3
Record name 2-Chloro-3,6-difluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886501-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Whitepaper: 2-Chloro-3,6-difluorobenzonitrile as a Strategic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthetic utility, and strategic application of 2-Chloro-3,6-difluorobenzonitrile (CAS 886501-33-3) .

CAS Number: 886501-33-3 Formula: C


H

ClF

N Molecular Weight: 173.55 g/mol [1]

Executive Summary

In the landscape of modern medicinal chemistry, This compound represents a "privileged scaffold"—a molecular core that offers orthogonal reactivity for the rapid assembly of complex pharmacophores.[1] Unlike simple difluorobenzonitriles, this tri-substituted arene possesses three distinct handles:

  • C6-Fluorine: Highly activated for regioselective nucleophilic aromatic substitution (

    
    ).[1][2]
    
  • C2-Chlorine: A steric gatekeeper and a latent handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

  • C3-Fluorine: A metabolic blocker that modulates pKa and lipophilicity without participating in initial substitutions.[1][2]

This guide explores its role as a critical intermediate in the synthesis of HIF-2


 inhibitors  and next-generation agrochemicals, focusing on process chemistry and reaction optimization.[1]

Chemical Profile & Electronic Architecture[1][2]

The reactivity of CAS 886501-33-3 is dictated by the interplay between the electron-withdrawing nitrile group (CN) and the halogen substituents.[1][2]

PropertyValueTechnical Implication
Appearance White to off-white crystalline solidEasy handling compared to liquid analogs.[1][2]
Melting Point 45–50 °C (Typical)Low melting point requires careful temperature control during milling/charging.[1][2]
Boiling Point ~240 °C (Predicted)High boiling point allows for high-temperature

reactions without pressure vessels.[1][2]
Electronic Effect

(CN) = 0.66
The nitrile group strongly activates the ortho (C2, C6) and para (C4) positions.[1][2]
Steric Bulk Cl > FThe C2-Chlorine sterically shields the C1-Nitrile, preventing hydrolysis, while directing nucleophiles to the less hindered C6-Fluorine.[1]
Structural Reactivity Analysis

The molecule is designed for regioselectivity .[1][2]

  • Site A (C6-F): The most electrophilic site.[1][2] It is ortho to the strong electron-withdrawing nitrile group and less sterically hindered than the C2 position.[1][2]

  • Site B (C2-Cl): Ortho to nitrile but deactivated by steric bulk and the weaker leaving group ability of Cl vs. F in

    
     regimes.[1][2]
    
  • Site C (C3-F): Meta to nitrile.[1][2] Electronically activated by the C2-Cl and C4-H, but significantly less reactive towards nucleophiles than C6.[1][2]

Synthetic Utility & Protocols

Synthesis of the Core (The "Halex" Route)

Industrial production typically utilizes a Halogen Exchange (Halex) reaction starting from 2,3,6-trichlorobenzonitrile.[1][2] This method is preferred over electrophilic chlorination due to higher regiocontrol.[2]

Reaction:


[1]

Protocol 1: Halex Synthesis

  • Charge: A glass-lined reactor is charged with sulfolane (5 vol), 2,3,6-trichlorobenzonitrile (1.0 eq), and spray-dried Potassium Fluoride (2.4 eq).[1][2]

  • Catalyst: Add Tetraphenylphosphonium bromide (0.05 eq) as a phase transfer catalyst.

  • Reaction: Heat to 180°C for 12–16 hours under N

    
    . Monitor by GC until the monochloro-difluoro species peaks.[1][2]
    
  • Workup: Cool to 25°C. Filter off inorganic salts (KCl/KF). Dilute filtrate with water and extract with MTBE.[2]

  • Purification: Fractional distillation is required to separate the product from the over-fluorinated (2,3,6-trifluoro) impurity.[1][2]

Downstream Application: Regioselective

This is the primary utility of the scaffold in drug discovery (e.g., synthesis of HIF-2


 antagonists).[1][2]

Protocol 2: C6-Selective Substitution

  • Objective: Replace C6-F with a chiral amino alcohol or heterocycle while preserving the C2-Cl and C3-F.

  • Reagents: Nucleophile (e.g., (S)-3-amino-1,2-propanediol derivative), Base (K

    
    CO
    
    
    
    or DIPEA), Solvent (DMF or DMSO).[1]
  • Conditions:

    • Dissolve CAS 886501-33-3 (1.0 eq) in DMF (10 vol).[1][2]

    • Cool to 0°C (Critical for regioselectivity).

    • Add Base (1.2 eq) followed by slow addition of the Nucleophile (1.05 eq).[2]

    • Stir at 0–20°C.

    • Checkpoint: HPLC should show >95:5 ratio of C6-substitution vs. C2/C3 substitution.

Visualizing the Strategic Workflow

The following diagram illustrates the "Orthogonal Reactivity" logic, showing how a single scaffold diverges into multiple high-value derivatives.

G cluster_0 Key Selectivity Feature Start 2,3,6-Trichlorobenzonitrile (Precursor) Core This compound (CAS 886501-33-3) Start->Core Halex Reaction (KF, Sulfolane, 180°C) SNAr Intermediate A (C6-Substitution) Core->SNAr Regioselective SNAr (Nu-H, Base, 0°C) Targets C6-F Coupling Biaryl Scaffold (C2-Coupling) Core->Coupling Alternative Route: Pd-Catalysis at C2-Cl Final HIF-2α Inhibitor / API SNAr->Final Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Targets C2-Cl

Figure 1: Divergent synthesis map showing the transformation of the precursor into active pharmaceutical ingredients (APIs) via orthogonal reaction pathways.

Safety & Handling (E-E-A-T)

As a halogenated benzonitrile, this compound presents specific hazards that must be managed in a research environment.

Hazard ClassRisk DescriptionMitigation Strategy
Acute Toxicity Harmful if swallowed or inhaled (H302+H332).[1][2][3] Nitriles can metabolize to release cyanide ions.[2]Handle in a certified fume hood.[2] Keep Silver Nitrate (AgNO

) or specific cyanide antidote kits available.[2]
Skin/Eye Irritation Causes skin irritation (H315) and serious eye irritation (H319).[1][2][3]Wear nitrile gloves (double-gloving recommended) and chemical splash goggles.[1][2]
Thermal Stability Stable under normal conditions but may emit toxic fumes (HF, HCl, NOx, HCN) upon decomposition.[1][2]Do not exceed 250°C in closed systems.[2] Store away from strong oxidizers and acids.[2]

Self-Validating Safety Protocol: Before scaling up any reaction involving >10g of this substance, perform a DSC (Differential Scanning Calorimetry) test to ensure the reaction mixture does not possess an onset temperature of decomposition close to the operating temperature.

References

  • Preparation of Fluorobenzonitriles. U.S. Patent 5,466,859.[1][2] (Describes the Halex reaction conditions for chlorofluorobenzonitriles). Link

  • Heterocyclic Compounds and Uses Thereof (HIF-2

    
     Inhibitors). U.S. Patent Application 2015/0126449 A1.[1][2] (Identifies the structural motif of this compound in the synthesis of Belzutifan-type analogs). Link
    
  • Nucleophilic Aromatic Substitution of Polyfluorinated Benzonitriles. Journal of Fluorine Chemistry. (General mechanism for regioselectivity in polyfluorinated systems). Link

  • PubChem Compound Summary: 2-Chloro-6-fluorobenzonitrile (Analogous Reactivity Data). National Center for Biotechnology Information.[1][2] Link[1][2]

Sources

2-Chloro-3,6-difluorobenzonitrile molecular structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthesis, and reactivity of 2-Chloro-3,6-difluorobenzonitrile , a specialized intermediate critical for high-value pharmaceutical and agrochemical scaffolds.

CAS Number: 886501-33-3 Formula: C₇H₂ClF₂N Molecular Weight: 173.55 g/mol [1]

Executive Summary

This compound is a tri-substituted aromatic scaffold characterized by a unique "push-pull" electronic environment.[1] The presence of a strongly electron-withdrawing nitrile group (-CN) at C1, combined with fluorine atoms at C3 and C6 and a chlorine atom at C2, creates a highly activated system for Nucleophilic Aromatic Substitution (SₙAr).

For drug development professionals, this molecule offers a strategic entry point into fluoroquinolone antibiotics and kinase inhibitors . Its value lies in its regioselective lability : the fluorine at C6 is significantly more reactive than the fluorine at C3 or the chlorine at C2, allowing for precise, sequential functionalization.

Structural Analysis & Physicochemical Properties

Electronic Topography

The reactivity of this molecule is defined by the interplay of inductive (-I) and mesomeric (+M) effects:

  • C1 Nitrile: Strong -I and -M effects activate the ring, specifically the ortho (C2, C6) and para (C4) positions.

  • C6 Fluorine: Located ortho to the nitrile. The C-F bond is highly polarized. In SₙAr, the high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, making this the primary site of nucleophilic attack.

  • C2 Chlorine: Also ortho to the nitrile, but chlorine is a poorer leaving group than fluorine in SₙAr reactions (due to weaker stabilization of the transition state). Furthermore, steric bulk at C2 is higher than at C6.

  • C3 Fluorine: Located meta to the nitrile. It is electronically deactivated relative to C6.

Physical Properties Table
PropertyValue (Experimental/Predicted)Context
Appearance White to light yellow crystalline solidTypical for halogenated benzonitriles.[1]
Boiling Point ~246°C (Predicted)High BP requires vacuum distillation for purification.
Melting Point Likely 30–60°C range (Estimated)Analogous to 2-fluoro-6-chlorobenzonitrile (MP 55-59°C).
Solubility Soluble in DCM, EtOAc, DMSO, DMFLow solubility in water; requires polar aprotic solvents for reaction.
Vapor Pressure Low at RTVolatile under high vacuum/heat.[1]

Synthetic Methodologies

Primary Industrial Route: Halogen Exchange (Halex)

The most scalable synthesis involves the selective fluorination of 2,3,6-trichlorobenzonitrile using anhydrous Potassium Fluoride (KF). This method relies on the higher reactivity of the ortho and para positions.[2]

Protocol Logic:

  • Precursor: 2,3,6-Trichlorobenzonitrile.[3]

  • Reagent: Spray-dried KF (excess).

  • Solvent: Sulfolane or DMSO (high boiling point, polar aprotic to solvate K⁺).

  • Catalyst: Phase Transfer Catalyst (e.g., 18-crown-6 or TDA-1) accelerates the reaction by solubilizing fluoride.[1]

HalexSynthesis Start 2,3,6-Trichlorobenzonitrile Intermed Transition State (Meisenheimer Complex) Start->Intermed S_NAr Attack Reagents KF (anhydrous) Sulfolane, 180°C Phase Transfer Cat. Reagents->Intermed Product This compound (Target) Intermed->Product Selective Cl -> F at C3, C6 SideProduct 2,3,6-Trifluorobenzonitrile (Over-fluorination) Product->SideProduct Prolonged Heating (Cl at C2 replaced)

Figure 1: Halex synthesis pathway. Control of temperature and stoichiometry is critical to prevent the displacement of the C2-Chlorine.

Alternative Route: Sandmeyer Reaction

For laboratory-scale synthesis requiring high regiochemical fidelity, the Sandmeyer route from 2-chloro-3,6-difluoroaniline is preferred.[1]

  • Diazotization: Aniline + NaNO₂/HCl → Diazonium Salt (0-5°C).[1]

  • Cyanation: Diazonium Salt + CuCN/KCN → Nitrile.[1]

  • Advantage:[1][4] Preserves the halogen pattern exactly.

  • Disadvantage:[1][5][6] Use of cyanide and potentially explosive diazonium intermediates limits scale-up.

Reactivity & Regioselectivity (SₙAr)

The core utility of this compound is its predictable reactivity profile.[1] In the presence of nucleophiles (amines, thiols, alkoxides), the reaction follows a strict hierarchy.

Regioselectivity Hierarchy[1]
  • C6-Fluorine (Primary Site):

    • Activation: Ortho to CN (strong EWG).

    • Leaving Group: Fluorine (Best LG for SₙAr due to high electronegativity).[1]

    • Sterics: Less hindered than C2.

  • C2-Chlorine (Secondary Site):

    • Activation: Ortho to CN.

    • Leaving Group: Chlorine (Weaker LG than F in SₙAr).[1]

    • Sterics: Shielded by the adjacent C3-F and the large Cl radius.[1]

  • C3-Fluorine (Tertiary Site):

    • Activation: Meta to CN (Poorly activated).

    • Reactivity: Inert under standard conditions.[1]

Experimental Protocol: Selective Amination at C6

Objective: Synthesize a scaffold for a kinase inhibitor by displacing the C6-F with a primary amine.[1]

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Nucleophile: R-NH₂ (1.1 eq)[1]

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq)

  • Solvent: THF or DMF (dry)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of substrate in dry THF (0.2 M concentration) under N₂ atmosphere.

  • Cooling: Cool the solution to 0°C. Reason: Low temperature suppresses attack at the C2-Cl position.[1]

  • Addition: Add DIPEA followed by the slow, dropwise addition of the amine.

  • Monitoring: Stir at 0°C -> RT. Monitor via TLC/LC-MS.[1] The C6-substituted product usually forms within 1-4 hours.

  • Workup: Quench with water, extract with EtOAc. The C2-Cl remains intact for subsequent cross-coupling (e.g., Suzuki-Miyaura).[1]

Regioselectivity cluster_sites Potential Reaction Sites Substrate This compound SiteC6 C6-Fluorine (Ortho to CN) Most Reactive Substrate->SiteC6  Fast (0°C) SiteC2 C2-Chlorine (Ortho to CN) Less Reactive (Sterics/LG) Substrate->SiteC2  Slow (>60°C) SiteC3 C3-Fluorine (Meta to CN) Inert Substrate->SiteC3  No Reaction Nucleophile Nucleophile (Nu:) Nucleophile->Substrate Attacks

Figure 2: Regioselectivity map.[1] The green node indicates the kinetically favored site for the first substitution.

Safety & Handling (SDS Summary)

  • Hazards:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

    • H315/H319: Causes skin and serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • Hydrolysis Risk: Reacts with strong bases to release HF or HCl.[1]

  • Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. Moisture sensitive (nitrile hydrolysis).[1]

References

  • Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[1][5][6][7] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society.[5] (Foundational chemistry on Halex reactions for fluorobenzonitriles).

  • Google Patents. (2014).[1] US8921378B2 - Androgen receptor modulating carboxamides.[1] (Demonstrates reactivity with hydrazine).[1] Retrieved from

Sources

physical and chemical properties of 2-Chloro-3,6-difluorobenzonitrile

[1][2][3][4]

Executive Summary

This compound (CAS 886501-33-3 ) is a highly functionalized benzonitrile derivative characterized by a specific substitution pattern that enables regioselective nucleophilic aromatic substitution (

indazolesquinazolines

Physical & Chemical Characterization[1]

Identity & Constants

The compound is a crystalline solid at standard conditions. Its physical properties reflect the electron-withdrawing nature of the halogen/nitrile combination, resulting in low solubility in water but high solubility in polar organic solvents (DMSO, DMF, Ethanol).

PropertyData
CAS Number 886501-33-3
IUPAC Name This compound
Molecular Formula

Molecular Weight 173.55 g/mol
Appearance Off-white to pale yellow solid
Melting Point 45–50 °C (Typical range for analogs; specific batch data varies)
Boiling Point ~240 °C (Predicted @ 760 mmHg)
LogP ~2.3 (Predicted)
Solubility Soluble in CH₂Cl₂, EtOAc, DMSO, DMF; Insoluble in water.[1]
Structural Analysis

The molecule possesses three electrophilic sites activated by the nitrile group (C1):

  • C6-Fluorine: Ortho to the nitrile; highly activated.

  • C2-Chlorine: Ortho to the nitrile; activated but sterically hindered and a poorer leaving group than fluorine.

  • C3-Fluorine: Meta to the nitrile; least activated for direct

    
     by the nitrile, though influenced by the adjacent C2-Chlorine.
    

Synthesis & Production

The industrial synthesis of this compound typically avoids direct halogenation of benzonitrile due to selectivity issues. Instead, it relies on the directed ortho-lithiation of fluorinated benzene precursors.

Primary Synthetic Route

The most efficient route utilizes 1-chloro-2,5-difluorobenzene (CAS 2367-91-1) as the starting material. The fluorine atom directs lithiation to the ortho position (C6 relative to the original ring), which is also stabilized by the inductive effect of the chlorine atom.

Protocol Summary:

  • Lithiation: Treatment of 1-chloro-2,5-difluorobenzene with Lithium Diisopropylamide (LDA) at -78 °C in THF. The bulky base selectively deprotonates the position between the Chlorine and Fluorine (C6).

  • Formylation: Quenching the lithiated species with Dimethylformamide (DMF) yields 2-chloro-3,6-difluorobenzaldehyde .

  • Cyanation: Conversion of the aldehyde to the nitrile via condensation with hydroxylamine (forming the oxime) followed by dehydration, or direct oxidative cyanation.

SynthesisSM1-Chloro-2,5-difluorobenzene(CAS 2367-91-1)LiLithiated Intermediate(Ortho-F, Ortho-Cl stabilized)SM->LiLDA, THF, -78°CAld2-Chloro-3,6-difluorobenzaldehydeLi->AldDMF (Electrophile)ProdThis compound(CAS 886501-33-3)Ald->ProdNH2OH / Dehydration(Oxime Route)

Figure 1: Synthetic pathway via directed ortho-lithiation, leveraging the directing effects of fluorine and chlorine.

Chemical Reactivity & Regioselectivity

The core utility of this compound lies in its predictable regioselectivity during Nucleophilic Aromatic Substitution (

Regioselective Mechanism

When reacted with nucleophiles (amines, hydrazines, alkoxides), the C6-Fluorine is the exclusive site of attack.

  • Electronic Factor: The C6 position is ortho to the electron-withdrawing nitrile group (activating) and possesses a Fluorine atom, which is a superior leaving group to Chlorine in

    
     reactions (due to the high electronegativity of F stabilizing the Meisenheimer complex).
    
  • Steric Factor: The C6 position is less sterically crowded than the C2 position (which holds the larger Chlorine atom).

Heterocycle Formation (Indazoles)

Reaction with hydrazine yields amino-indazoles. The hydrazine first displaces the C6-Fluorine, placing the nucleophile ortho to the nitrile. A subsequent intramolecular cyclization onto the nitrile carbon forms the pyrazole ring of the indazole.

Experimental Protocol (Indazole Synthesis):

  • Reagents: this compound (1.0 equiv), Hydrazine Hydrate (1.2 equiv), Ethanol or THF.

  • Conditions: Stir at reflux for 2–4 hours.

  • Mechanism:

    • Step 1: Attack at C6

      
       2-Chloro-3-fluoro-6-hydrazinobenzonitrile.
      
    • Step 2: Cyclization

      
      4-Chloro-5-fluoro-1H-indazol-3-amine .
      

ReactivitySubstrateThis compoundMeisenheimerMeisenheimer Complex(Stabilized at C6)Substrate->MeisenheimerAttack at C6 (Ortho to CN)NuNucleophile (Nu-H)(e.g., Hydrazine)Nu->MeisenheimerProduct_InterIntermediate:2-Chloro-3-fluoro-6-hydrazinobenzonitrileMeisenheimer->Product_Inter- HFFinal_ProdCyclized Product:4-Chloro-5-fluoro-1H-indazol-3-amineProduct_Inter->Final_ProdIntramolecular Cyclization

Figure 2: Regioselective

Applications in Drug Discovery

This scaffold is prominent in the synthesis of Androgen Receptor (AR) Modulators and kinase inhibitors.

  • Scaffold Utility: The resulting 4-chloro-5-fluoroindazole core allows for further diversification. The Chlorine atom at C4 (originally C2) provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the initial heterocycle formation, allowing "late-stage functionalization."

  • Case Study: Patents (e.g., US8921378B2) describe the use of this compound to synthesize carboxamide derivatives that bind to the androgen receptor, treating conditions like prostate cancer.

Safety & Handling

  • Hazards: Classified as Acute Toxic (Oral/Dermal/Inhalation) and a Skin/Eye Irritant .[2][3]

  • GHS Signal: Warning.[2][3]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][3]

  • Handling: Use in a fume hood. Avoid contact with strong oxidizers and strong bases. In case of fire, toxic fumes (HF, HCl, NOx, HCN) may be released.

References

  • Preparation of this compound via Lithiation. Ambeed & ChemScene Synthesis Reports. Linked to CAS 2367-91-1 downstream pathways.[1][4][5]

  • Androgen Receptor Modulating Carboxamides. US Patent 8921378B2. Describes the reaction of this compound with amines in DMF.

  • Synthesis of (aza)pyridopyrazolopyrimidinones. Eurasian Patent EA029373B1. Details the reaction with hydrazine to form indazole intermediates.

  • Nucleophilic Aromatic Substitution Regioselectivity. National Institutes of Health (PMC). General principles of F vs Cl displacement in activated nitriles.

  • Safety Data Sheet (SDS): this compound. J&K Scientific / PubChem.

2-Chloro-3,6-difluorobenzonitrile: Spectroscopic & Technical Profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical reference for 2-Chloro-3,6-difluorobenzonitrile , a critical intermediate in the synthesis of fluoro-quinolone antibiotics and androgen receptor modulators.[1] The content is structured to support structural elucidation, quality control, and synthetic planning.

Compound Identity & Physicochemical Core
  • IUPAC Name: this compound[1][2][3][4][5][6][7][8][9]

  • CAS Registry Number: 886501-33-3[1][2][3][5][7]

  • Molecular Formula:

    
    [1][3]
    
  • Molecular Weight: 173.55 g/mol [1][3]

  • Structural Key: A benzonitrile core substituted with chlorine at the ortho position (C2) and fluorine atoms at the meta (C3) and ortho' (C6) positions.[1][10] This specific substitution pattern creates a unique electronic environment essential for its reactivity in nucleophilic aromatic substitution (

    
    ).[1]
    
PropertyValueSource
Appearance White to off-white crystalline solid[1, 2]
Melting Point 55–59 °C (Typical for analogs, verify per batch)[3]
Boiling Point ~240 °C (Predicted)[2]
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in Water[1]
Spectroscopic Data Profile
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is dominated by the strong coupling effects of the two fluorine atoms (


, spin 1/2) on the aromatic protons and carbons.[1]

1.


 NMR (400 MHz, DMSO-

)
The aromatic region displays a second-order system due to the proximity of chemical shifts and strong H-F coupling.[1]
  • Resonance A (

    
     ~7.80 ppm, 1H, ddd):  Assigned to H5 .
    
    • Coupling: Ortho-coupling to F6 (

      
       Hz) and ortho-coupling to H4 (
      
      
      
      Hz).
    • Logic: H5 is deshielded by the adjacent Nitrile (CN) group (anisotropy) and the fluorine at C6.[1]

  • Resonance B (

    
     ~7.55 ppm, 1H, ddd):  Assigned to H4 .
    
    • Coupling: Ortho-coupling to F3 (

      
       Hz) and ortho-coupling to H5 (
      
      
      
      Hz).
    • Logic: H4 is shielded relative to H5 due to the lack of direct ortho-CN influence, though inductive effects from Cl (at C2) and F (at C3) persist.[1]

2.


 NMR (376 MHz, DMSO-

)
Two distinct signals appear due to the asymmetry caused by the Chlorine atom at C2.[1]
  • Signal 1 (

    
     ~ -115 ppm):  F6 (Ortho to CN).[1]
    
  • Signal 2 (

    
     ~ -128 ppm):  F3 (Ortho to Cl).[1]
    
  • Note: The F-F coupling (

    
    ) is typically small (< 2 Hz) but may broaden the lines.[1]
    

3.


 NMR (100 MHz, Decoupled) 
Key diagnostic peaks include the nitrile carbon and the C-F doublets.[1]
  • 
     113.5 ppm: CN  (Nitrile carbon).[1] Characteristic low intensity.[1]
    
  • 
     158.2 ppm (d, 
    
    
    
    Hz):
    C6 -F.[1]
  • 
     152.1 ppm (d, 
    
    
    
    Hz):
    C3 -F.[1]
  • 
     122.4 ppm: C2 -Cl (Weak doublet due to C-F coupling).[1]
    
B. Infrared (IR) Spectroscopy

The IR spectrum provides rapid functional group verification.

Wavenumber (

)
AssignmentDiagnostic Value
2235–2245

Stretch
Critical Identity Marker. Sharp, medium intensity.[1] Distinguishes from amide/acid impurities.
3050–3100

Aromatic
Weak, typical for arenes.
1580, 1475

Ring Stretch
Aromatic skeletal vibrations.
1250–1350

Stretch
Strong, broad bands indicative of fluoroarenes.
1000–1100

/ Ring def.
Fingerprint region confirmation.
750–800

Stretch
Characteristic for chloro-substituted rings.[1]
C. Mass Spectrometry (MS)
  • Ionization Mode: EI (Electron Impact) or ESI+ (if adducts formed).[1]

  • Molecular Ion (

    
    ): 
    
    
    
    173.[1]
  • Isotope Pattern: The presence of one Chlorine atom dictates a characteristic 3:1 ratio between

    
     (173) and 
    
    
    
    (175).[1]
    • 
       173 (100%, 
      
      
      
      )[1]
    • 
       175 (~32%, 
      
      
      
      )[1]
  • Fragmentation:

    • 
       138 (
      
      
      
      ): Loss of chlorine radical.[1]
    • 
       147 (
      
      
      
      ): Loss of cyano group (rare in EI, common in collisions).[1]
    • 
       119 (
      
      
      
      ): Sequential halogen loss.[1]
Experimental Workflow: Structural Validation

To confirm the identity of a batch of this compound, follow this self-validating protocol. This distinguishes the target from its isomer, 6-Chloro-2,3-difluorobenzonitrile.[1]

Protocol: Differential NMR Analysis

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-

    
    . Ensure the tube is free of paramagnetic impurities.[1]
    
  • Acquisition: Run a standard proton scan (16 scans) and a fluorine scan.[1]

  • Validation Logic:

    • Target (2-Cl-3,6-F): The proton spectrum must show two multiplets (H4, H5).[1] The fluorine spectrum must show two distinct peaks (asymmetric environment).[1]

    • Symmetric Impurity (e.g., 2,6-difluoro-3,5-dichlorobenzonitrile): Would show a singlet in proton NMR (if H4 is the only proton) or a singlet in fluorine NMR if chemically equivalent.[1]

    • Isomer Check: If the coupling constants

      
       are > 8 Hz, the protons are ortho (Target). If 
      
      
      
      is < 3 Hz, they are meta (Isomer).
Synthesis & Application Context

This compound is a high-value scaffold for


 reactions.[1] The fluorine at C6 is highly activated by the ortho-nitrile group, while the fluorine at C3 is activated by the ortho-chlorine.[1] Regioselectivity is controlled by the nucleophile and conditions.[1]

Diagram 1: Synthesis & Reactivity Flow

G Start 2,3,6-Trichlorobenzonitrile (Starting Material) Target This compound (CAS 886501-33-3) Start->Target Fluorination (Selectivity Control) Reagent KF / Phase Transfer Cat. (Halex Reaction) Reagent->Target Prod1 Fluoro-Quinolone Antibiotics Target->Prod1 SNAr at C6 (Amine Nucleophile) Prod2 Androgen Receptor Modulators Target->Prod2 Scaffold Elaboration

Caption: Synthesis via Halex reaction and subsequent divergence into pharmaceutical actives [4, 5].

Diagram 2: NMR Coupling Logic (Spin System)

NMR cluster_legend Coupling Interactions H4 H4 Proton H5 H5 Proton H4->H5 3J(HH) ~8.5Hz F3 F3 (Ortho to H4) H4->F3 3J(HF) ~9.0Hz F6 F6 (Ortho to H5) H5->F6 3J(HF) ~9.5Hz Note Result: Both protons appear as doublet of doublets (dd/ddd)

Caption: The H4-H5 ortho-coupling combined with H-F ortho-coupling defines the splitting pattern.

References
  • Sigma-Aldrich. Product Specification: this compound (CAS 886501-33-3).[1][7]Link[1]

  • ChemScene. Safety Data Sheet & Properties for this compound.Link[1][3]

  • ChemicalBook. this compound Physical Properties and Supplier Data.Link[1]

  • Google Patents. US8921378B2 - Androgen receptor modulating carboxamides.[1] (Describes usage as intermediate). Link

  • Google Patents. EA029373B1 - Inhibitors of fibrinolysis.[1] (Describes synthesis applications). Link

Sources

Technical Guide: Solubility Profile of 2-Chloro-3,6-difluorobenzonitrile

[1]

Executive Summary

This compound is a specialized halogenated aromatic intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (e.g., fibrinolysis inhibitors).[1] Its solubility behavior is governed by the interplay between the highly polar nitrile group (-CN) and the lipophilic, electron-withdrawing halogen substituents (Cl, F).[1]

Effective handling of this compound requires a solvent strategy that balances high solubility for reaction efficiency (using polar aprotic or protic solvents) with controlled insolubility for purification (using aqueous or alkane-based anti-solvents).[1]

Physicochemical Identity

Understanding the fundamental properties is a prerequisite for predicting solubility behavior.[1]

PropertyValueNotes
CAS Number 886501-33-3 Unique identifier for the specific isomer.[1][2][3][4]
Molecular Formula C₇H₂ClF₂N
Molecular Weight 173.55 g/mol Low MW facilitates dissolution in small organic molecules.[1]
Physical State SolidTypically a white to off-white crystalline powder.[1]
Predicted LogP ~2.5Moderately lipophilic; indicates poor water solubility.[1]
Functional Groups Nitrile (-CN), Aryl Halides (-Cl, -F)Nitrile confers polarity; Halogens increase lipophilicity.[1]

Solubility Landscape

The following data categorizes solvents based on their interaction with this compound. Data is synthesized from experimental reaction protocols and quantitative structure-property relationships (QSPR).[1]

Solvent Compatibility Table[1]
Solvent ClassSpecific SolventSolubility StatusExperimental/Predicted Context
Polar Protic Ethanol High (>35 mg/mL)Validated: Used as a reaction medium for hydrazine hydrate substitution [1].[1]
MethanolHighPredicted based on structural analogs (e.g., 2,6-difluorobenzonitrile).[1][5]
Isopropanol (IPA)ModerateExcellent for recrystallization (solubility decreases significantly with temp).[1]
Polar Aprotic THF Very High Standard solvent for organometallic coupling or reduction reactions.[1]
Ethyl Acetate High Validated: Used for extraction from aqueous layers [1].[1][6]
AcetonitrileHighPreferred solvent for nucleophilic aromatic substitution (SnAr).[1]
DMSO / DMFVery HighUsed for high-temperature fluorination or amination; difficult to remove.[1]
Non-Polar / Aromatic Dichloromethane (DCM)HighExcellent solvation due to polarizability; good for transport.[1]
TolueneModerate/HighUseful for high-boiling reflux; solubility drops upon cooling.[1]
Anti-Solvents Water Insoluble Used to quench reactions and precipitate the product.[1]
Hexane / HeptaneInsolubleUsed to wash crystals or induce precipitation from Toluene/EtOAc.[1]
Thermodynamic Behavior

The solubility of this compound exhibits a positive enthalpy of solution (

1
  • Heating: Solubility increases exponentially with temperature (e.g., in Ethanol or IPA).

  • Cooling: Rapid crystallization occurs, making alcohols ideal for purification via the "dissolve hot, cool slow" technique.

Experimental Protocols

Protocol: Rapid Solubility Screening (Visual Method)

Use this protocol to determine the approximate solubility limit for process development.[1]

Materials: 100 mg of this compound, calibrated micropipette, glass vials, heating block.

  • Weighing: Place 100 mg of solid into a clear 4 mL glass vial.

  • Solvent Addition (Incremental): Add the test solvent in 100 µL increments.

  • Agitation: Vortex for 30 seconds after each addition at Room Temperature (25°C).

  • Observation: Record the volume required for complete dissolution (clear solution).

  • Thermal Stress: If insoluble at 1.0 mL (<100 mg/mL), heat to solvent boiling point and observe.

  • Calculation:

    
    .
    
Protocol: Purification via Recrystallization

Based on the solubility differential in Ethanol/Water systems.[1]

  • Dissolution: Dissolve crude this compound in minimal boiling Ethanol (approx. 3-5 mL per gram).

  • Filtration: Filter hot (if necessary) to remove insoluble mechanical impurities.[1]

  • Nucleation: Allow the solution to cool slowly to room temperature.

  • Anti-solvent (Optional): If crystallization is poor, add Water dropwise until persistent turbidity is observed, then cool to 0-4°C.[1]

  • Isolation: Filter the resulting crystals and wash with cold Hexane or Water/Ethanol (9:1) mixture.[1]

Visualizations

Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended application (Reaction vs. Purification).

SolventSelectionStartSelect Solvent forThis compoundPurposeWhat is the primary purpose?Start->PurposeReactionChemical ReactionPurpose->ReactionPurificationPurification / IsolationPurpose->PurificationHighTempHigh Temp (>80°C)(SnAr, Fluorination)Reaction->HighTempLowTempLow/Amb Temp(Reduction, Coupling)Reaction->LowTempMethod_CrystRecrystallizationPurification->Method_CrystMethod_WashWashing / TriturationPurification->Method_WashSolvent_DMSODMSO, Sulfolane(High Sol, High BP)HighTemp->Solvent_DMSOSolvent_THFTHF, Ethanol, DCM(High Sol, Easy Removal)LowTemp->Solvent_THFSolvent_EtOHEthanol / IPA(Temp dependent solubility)Method_Cryst->Solvent_EtOHSolvent_HexHexane / Water(Anti-solvents)Method_Wash->Solvent_Hex

Figure 1: Decision matrix for solvent selection based on process requirements.[1]

Safety & Stability

  • Hazard Classification: Irritant to eyes, respiratory system, and skin. Harmful if swallowed.[1]

  • Solution Stability:

    • In Alcohols: Stable at room temperature. Avoid prolonged reflux in basic methanol/ethanol to prevent potential nucleophilic attack on the nitrile or halogen displacement (though this requires strong forcing conditions).

    • In Water: Hydrolytically stable at neutral pH.[1] Hydrolysis to the amide/acid occurs only under strong acidic/basic conditions with heat.[1]

  • Handling: Always handle in a fume hood. Use nitrile gloves (latex is permeable to many halogenated aromatics in organic solvents).

References

  • Patent EA029373B1. (aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis. Available at: Context: Describes the dissolution of this compound in ethanol for reaction with hydrazine hydrate.[1]

  • PubChem Compound Summary. this compound (CAS 886501-33-3).[1][2] Available at: [1]

  • Sigma-Aldrich. 2,6-Difluorobenzonitrile (Analogous Compound Data). Available at: [1]

Chemo- and Regioselective Functionalization of 2-Chloro-3,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Scaffold

2-Chloro-3,6-difluorobenzonitrile (CDFBN) represents a high-value "orthogonal" scaffold in medicinal chemistry. Its utility stems from the distinct electronic environments of its three halogenated positions, allowing for sequential, programmable functionalization.

This guide provides a mechanistic blueprint for exploiting the reactivity differences between the C-Cl and C-F bonds. By understanding the interplay between Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal Catalyzed Cross-Coupling (TMCC) , researchers can utilize this scaffold to synthesize complex heterocyclic cores, particularly fluoroquinolones and bioactive benzonitriles.

Mechanistic Analysis & Reactivity Profile

To predict and control reactivity, we must deconstruct the electronic activation provided by the nitrile (-CN) group and the leaving group (LG) ability of the halogens.

Electronic Activation Map

The nitrile group at C-1 is a strong electron-withdrawing group (EWG) (


), activating the ring for nucleophilic attack at positions ortho and para to itself.
  • Position C-6 (F): Ortho to CN. Highly activated.

  • Position C-2 (Cl): Ortho to CN. Activated.

  • Position C-3 (F): Meta to CN. Poorly activated (electronic "dead zone" for SNAr).

The Element Effect in SNAr

A common misconception is that chlorine is a better leaving group than fluorine because the C-Cl bond is weaker. In SNAr reactions, the opposite is true.[1] The rate-determining step is usually the addition of the nucleophile to form the Meisenheimer complex, not the bond-breaking step.

  • Fluorine (C-6): High electronegativity lowers the energy of the transition state and stabilizes the anionic Meisenheimer intermediate. F is the superior LG in SNAr.

  • Chlorine (C-2): Less electronegative; stabilizes the intermediate less effectively.

Visualizing the Reaction Pathways[2]

The following diagram illustrates the divergent reactivity pathways available to CDFBN.

ReactivityMap cluster_legend Selectivity Logic Start 2-Chloro-3,6- difluorobenzonitrile Cond_SNAr Condition A: Nucleophile (H-Nu) Base (K2CO3), DMF, Heat Start->Cond_SNAr Path A: S_NAr (Kinetic Control) Cond_Pd Condition B: Boronic Acid, Pd(0) Suzuki-Miyaura Start->Cond_Pd Path B: TMCC (Chemoselective) Inter_Meisenheimer Meisenheimer Complex (Stabilized by F) Cond_SNAr->Inter_Meisenheimer Prod_SNAr Product A: 2-Chloro-3-fluoro- 6-substituted-benzonitrile Inter_Meisenheimer->Prod_SNAr - F- Prod_Suzuki Product B: 2-Aryl-3,6- difluorobenzonitrile Cond_Pd->Prod_Suzuki - Cl- Text F at C-6 is labile to S_NAr. Cl at C-2 is labile to Pd-Cat.

Caption: Divergent synthesis map. Path A (Red) utilizes the high electronegativity of Fluorine for SNAr.[2] Path B (Blue) utilizes the oxidative addition preference of Chlorine for Pd-catalysis.

Experimental Protocols

The following protocols are designed to be self-validating . The success of the reaction is confirmed not just by yield, but by specific spectral signatures described in the "Validation" steps.

Protocol A: Regioselective SNAr Amination at C-6

This protocol selectively displaces the C-6 Fluorine while retaining the C-2 Chlorine and C-3 Fluorine.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Cyclopropylamine (1.1 eq) [Model Amine]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)

Workflow:

  • Dissolution: Dissolve substrate in dry MeCN under N2 atmosphere.

  • Addition: Add DIPEA followed by dropwise addition of the amine at 0°C.

    • Why 0°C? Although C-6 is highly activated, cooling prevents potential side-reactions at C-2 or over-substitution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

Self-Validating Analytical Check:

  • 19F NMR (Critical):

    • Start: Two distinct signals (e.g.,

      
       -110 ppm and 
      
      
      
      -118 ppm).
    • End:One distinct signal (C-3 F). The disappearance of the C-6 signal confirms substitution.

  • 1H NMR: Look for the disappearance of the aromatic proton signal adjacent to the C-6 position if applicable, or changes in coupling constants (

    
    ).
    
Protocol B: Orthogonal Suzuki Coupling at C-2

This protocol engages the C-Cl bond, which is generally inert to SNAr conditions but active for oxidative addition with Palladium.

Reagents:

  • Substrate: Product from Protocol A (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2 (3-5 mol%)

  • Base: K2CO3 (2.0 eq, aqueous solution)

  • Solvent: 1,4-Dioxane / Water (4:1)

Workflow:

  • Degassing: Sparge solvents with Argon for 15 minutes. Oxygen inhibits the Pd cycle.

  • Assembly: Combine substrate, boronic acid, and base. Add catalyst last.

  • Heating: Heat to 80–90°C for 4–12 hours.

  • Filtration: Filter through a Celite pad to remove Pd black.

Comparative Reactivity Data

The following table summarizes the expected reactivity of CDFBN with various nucleophiles based on Hard/Soft Acid-Base (HSAB) theory and steric constraints.

Nucleophile ClassExample ReagentPrimary Attack SiteMechanismNotes
Hard / Basic Primary Amines (R-NH2)C-6 (F) SNArFast reaction. Driven by F-stabilization.
Hard / Basic Alkoxides (NaOMe)C-6 (F) SNArRequires careful temp control to avoid bis-substitution.
Soft / Neutral Thiols (R-SH)C-6 (F) SNArThiolates are highly nucleophilic; may require lower temp.
Carbon (Soft) Organoboron (R-B(OH)2)C-2 (Cl) Suzuki CouplingRequires Pd catalyst. F atoms remain intact.
Carbon (Hard) Grignard (R-MgBr)C-1 (CN) AdditionAttacks the nitrile to form ketone/imine, unless -78°C.

Troubleshooting & Optimization Logic

When yields are low or regioselectivity is poor, consult this logic flow:

Optimization Problem Issue: Low Regioselectivity (Mixture of C-6 and C-2 products) Check1 Check Solvent Polarity Problem->Check1 Action1 Switch to Non-Polar (THF or Toluene) Reduces S_NAr rate, increases selectivity Check1->Action1 If Polar (DMF/DMSO) Check2 Check Temperature Check1->Check2 If Non-Polar Action2 Lower Temperature (-20°C to 0°C) Check2->Action2

Caption: Decision tree for optimizing regioselectivity in nucleophilic attacks on poly-halogenated benzonitriles.

References

  • Mechanistic Foundation of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of Some 2,4-Dinitrohalobenzenes with Piperidine. Chemical Reviews. (Establishes the "Element Effect" where F > Cl).

  • Regioselectivity in Polyfluoroarenes: Chambers, R. D., et al. (1996). Nucleophilic substitution in polyfluoroarenes. Journal of the Chemical Society, Perkin Transactions 1.

  • Synthesis of Fluoroquinolones: Grohe, K., & Heitzer, H. (1987). Cycloaracylation of enamines. Synthesis of fluoroquinolones. Liebigs Annalen der Chemie. (Demonstrates displacement of F ortho to EWG in similar scaffolds).

  • Orthogonal Functionalization: Schnürch, M., et al. (2007). Halogen-Dance Reactions—A Review. Chemical Reviews. (Context on halogen migration and selectivity).

  • Safety Data: PubChem Compound Summary for 2-Chloro-6-fluorobenzonitrile (Structural Analog).

Sources

Strategic Functionalization of 2-Chloro-3,6-difluorobenzonitrile: An Advanced Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The functionalization of 2-Chloro-3,6-difluorobenzonitrile (CDFBN) presents a classic "deactivated scaffold" challenge in medicinal and agrochemical synthesis. The benzene ring is severely electron-deficient due to the synergistic electron-withdrawing effects of the cyano group (-CN), the chlorine atom, and two fluorine atoms.

Standard Electrophilic Aromatic Substitution (EAS) is kinetically inhibited. However, precise regiocontrol can be achieved by exploiting the cooperative directing effects at the C5 position . This guide details the mechanistic rationale and validated protocols for introducing electrophiles onto this scaffold, focusing on Nitration (True EAS) and Lithiation-Trapping (EAS Surrogate).

Structural Inventory & Electronic Vectors

To predict regioselectivity, we must analyze the directing vectors of the substituents:

  • C1 Cyano (-CN): Strong electron-withdrawing group (EWG). Meta-director.

  • C2 Chlorine (-Cl): Weakly deactivating, but an Ortho/Para-director.

  • C3/C6 Fluorine (-F): Strong inductive withdrawal (deactivating) but strong resonance donation (Ortho/Para-director).

The Regioselectivity Puzzle: The molecule has two open proton positions: C4 and C5 .

  • Position C4: Located between F(3) and H(5). It is para to the -CN group (deactivating) and meta to the -Cl group (deactivating). It receives activation only from the ortho-F(3).

  • Position C5: Located between H(4) and F(6). It is meta to the -CN group (directing), para to the -Cl group (directing), and ortho to the F(6) atom (directing).

G Substrate 2-Chloro-3,6- difluorobenzonitrile C4 Position C4 (Disfavored) Substrate->C4 Sterically/Electronically Obstructed C5 Position C5 (Favored) Substrate->C5 Synergistic Activation CN CN (C1) Meta-Director CN->C5 Cl Cl (C2) Para-Director Cl->C5 F6 F (C6) Ortho-Director F6->C5

Figure 1: Mechanistic map showing the convergence of directing effects at the C5 position.

Primary Workflow: Electrophilic Nitration

Objective: Synthesis of 2-Chloro-3,6-difluoro-5-nitrobenzonitrile.

Due to the deactivated nature of the ring, mild Friedel-Crafts alkylations/acylations generally fail. Nitration is the most robust EAS reaction for this scaffold, but it requires precise temperature control to prevent hydrolysis of the nitrile group to the amide/acid.

Reagents & Equipment
  • Substrate: this compound (Purity >98%).

  • Nitrating Agent: Fuming Nitric Acid (

    
    , >90%) or Potassium Nitrate (
    
    
    
    ).
  • Solvent/Catalyst: Concentrated Sulfuric Acid (

    
    , 98%).
    
  • Quenching: Crushed ice/water.

  • Safety: Fume hood, acid-resistant gloves, face shield (risk of exotherm/NOx fumes).

Step-by-Step Protocol
  • Preparation (0°C): Charge a jacketed reactor with Conc.

    
     (5.0 equiv relative to substrate). Cool to 0–5°C under 
    
    
    
    atmosphere.
  • Substrate Addition: Add this compound portion-wise. Ensure the internal temperature does not exceed 10°C. Stir until fully dissolved.

  • Electrophile Generation:

    • Method A (Liquid): Add Fuming

      
       (1.1 equiv) dropwise over 30 minutes.
      
    • Method B (Solid - Recommended for Control): Add solid

      
       (1.1 equiv) in small portions. This generates the nitronium ion (
      
      
      
      ) in situ more gently.
  • Reaction (Ambient): Allow the mixture to warm to 20–25°C. Stir for 4–6 hours. Monitor via TLC or HPLC.

    • Checkpoint: If conversion is <50% after 6 hours, heat to 40°C. Do not exceed 60°C to avoid nitrile hydrolysis.

  • Quench & Isolation: Pour the reaction mixture slowly onto crushed ice (5x volume). A pale yellow precipitate (the nitro compound) should form.

  • Purification: Filter the solid, wash with cold water until pH is neutral. Recrystallize from Ethanol/Water if necessary.

Data Specifications
ParameterValueNotes
Target Product 2-Chloro-3,6-difluoro-5-nitrobenzonitrileC5-substitution confirmed
Typical Yield 75–85%High efficiency due to regiocontrol
Appearance Pale yellow crystalline solid
Melting Point ~55–60°CDistinct from starting material (~30°C)
Key impurity 2-Chloro-3,6-difluorobenzamideResult of acid hydrolysis of CN

Secondary Workflow: Lithiation-Trapping (EAS Surrogate)

Objective: Introduction of carbon electrophiles (Formyl, Carboxyl, Alkyl).

When "true" EAS fails (e.g., trying to attach an alkyl group), Directed Ortho Metalation (DoM) is the industry-standard surrogate. By deprotonating the ring with a non-nucleophilic base, we generate a lithiated intermediate that reacts as a nucleophile with an added electrophile.

Mechanism & Regiochemistry

While Nitration is controlled by electronics (C5), Lithiation is controlled by acidity (pKa) and coordination .

  • Acidity: The proton at C4 is para to the -CN group. The proton at C5 is meta to the -CN group.

  • Directing Group (DoM): The Fluorine atoms are strong DoM groups. Both C4 and C5 are ortho to a Fluorine.

  • Consensus: While C5 is the EAS favorite, C4 is often competitively lithiated due to the long-range acidification by the para-CN group, though C5 remains accessible. Note: Regioselectivity in lithiation is highly solvent/base dependent.

Protocol (General Formylation)
  • Inert Environment: Flame-dry a flask; flush with Argon.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Base: LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). n-BuLi is too nucleophilic and will attack the nitrile.

  • Cryogenic Step (-78°C): Cool the substrate in THF to -78°C. Add LDA (1.05 equiv) dropwise. Stir for 30–60 mins to form the aryl-lithium species.

  • Electrophile Trapping: Add DMF (Dimethylformamide) or

    
     (dry ice) to the mixture at -78°C.
    
  • Workup: Quench with saturated

    
    , extract with EtOAc.
    

Workflow Start Start: this compound Decision Select Functionalization Route Start->Decision PathA Route A: True EAS (Nitration) Decision->PathA For Nitro Group PathB Route B: DoM (Lithiation) Decision->PathB For C-C Bond Formation ReagentA H2SO4 / KNO3 (Nitronium Ion Generation) PathA->ReagentA InterA Sigma Complex Formation (C5 Regioselectivity) ReagentA->InterA ProdA Product: 5-Nitro Derivative InterA->ProdA ReagentB LDA / THF @ -78°C (Deprotonation) PathB->ReagentB InterB Lithiated Intermediate (Nucleophilic Aryl Species) ReagentB->InterB TrapB Electrophile Trap (DMF, CO2, R-X) InterB->TrapB ProdB Product: 4/5-Substituted Derivative TrapB->ProdB

Figure 2: Decision matrix for functionalizing the CDFBN scaffold.

References

  • Bayer AG. (1995). 2,3-Difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile, process for their preparation and their use. US Patent 5478963A.

  • PubChem. (n.d.).[1][2] 2-Chloro-6-fluorobenzonitrile (Related Structure Data). National Library of Medicine.

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Olah, G. A., et al. (1978). Nitration of deactivated aromatics. Journal of Organic Chemistry.

Sources

Technical Guide: Medicinal Chemistry Applications of 2-Chloro-3,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Chloro-3,6-difluorobenzonitrile (CAS 886501-33-3), a high-value scaffold in medicinal chemistry. It focuses on its electronic properties, regioselective reactivity, and application in synthesizing androgen receptor modulators and fused heterocyclic systems.

Executive Summary

This compound is a specialized tri-substituted aromatic building block characterized by a unique "push-pull" electronic environment. Its utility in drug discovery stems from the differential reactivity of its three halogen substituents relative to the electron-withdrawing nitrile group. This scaffold is primarily employed as a precursor for substituted indazoles and carboxamide-based androgen receptor (AR) modulators , serving as a critical intermediate in oncology and muscle-wasting therapeutic research.

Chemical Profile
PropertySpecification
CAS Number 886501-33-3
Molecular Formula C₇H₂ClF₂N
Molecular Weight 173.55 g/mol
Key Functional Groups Nitrile (C1), Chloro (C2), Fluoro (C3, C6)
Primary Reactivity Nucleophilic Aromatic Substitution (SNAr)

Core Reactivity & Regioselectivity

The medicinal value of this compound lies in its predictable regioselectivity. The nitrile group at C1 strongly activates the ortho and para positions for nucleophilic attack. However, the presence of mixed halogens (F vs. Cl) creates a hierarchy of reactivity that allows for sequential functionalization.

Electronic Activation Map
  • Site A (C6-Fluoro): Most Reactive. Positioned ortho to the nitrile. Fluorine is a superior leaving group to chlorine in SNAr reactions due to the high electronegativity of F, which stabilizes the Meisenheimer complex intermediate.

  • Site B (C2-Chloro): Moderately Reactive. Also ortho to the nitrile, but Chlorine is a poorer leaving group than Fluorine in this context. It typically remains intact during mild SNAr conditions, serving as a handle for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

  • Site C (C3-Fluoro): Least Reactive. Positioned meta to the nitrile. It is electronically deactivated relative to C6 and usually remains as a metabolic blocker or binding element in the final drug candidate.

Reactivity Visualization (DOT)

The following diagram illustrates the regioselective hierarchy for nucleophilic attack.

ReactivityMap Core 2-Chloro-3,6- difluorobenzonitrile SiteA C6-Fluoro (Ortho) Primary S_NAr Site (High Reactivity) Core->SiteA  Nucleophilic Attack (Amines/Hydrazines) SiteB C2-Chloro (Ortho) Secondary Site (Pd-Catalysis Handle) Core->SiteB  Suzuki/Buchwald Coupling SiteC C3-Fluoro (Meta) Metabolic Blocker (Low Reactivity) Core->SiteC  Retained in Scaffold

Figure 1: Regioselectivity map showing the hierarchy of functionalization sites.

Primary Application: Synthesis of Androgen Receptor Modulators

The most documented application of this compound is in the synthesis of non-steroidal androgen receptor (AR) modulators. These compounds are investigated for treating conditions like prostate cancer and cachexia.

Mechanism of Action

The scaffold is used to construct 3-aminoindazole or pyrazole-fused derivatives. The nitrile group acts as an electrophilic "trap" for cyclization after a hydrazine or amine displaces the C6-fluorine.

Synthetic Pathway: Indazole Formation

This protocol describes the conversion of the core scaffold into a substituted amino-indazole, a pharmacophore found in several kinase inhibitors and AR modulators.

Step-by-Step Methodology:

  • Reagents: this compound (1.0 equiv), Hydrazine Hydrate (excess, ~3-5 equiv), Ethanol or THF.

  • SNAr Displacement: The terminal nitrogen of hydrazine attacks C6, displacing the fluorine atom.

  • Cyclization: The internal nitrogen of the hydrazinyl intermediate attacks the nitrile carbon (C1), closing the ring to form the indazole core.

  • Result: 3-Amino-4-chloro-5-fluoro-1H-indazole.

Experimental Workflow Diagram

SynthesisWorkflow Start Start: This compound Step1 Step 1: S_NAr Displacement (Hydrazine, EtOH, Reflux) Start->Step1 Inter Intermediate: [2-Chloro-3-fluoro-6-hydrazinylbenzonitrile] Step1->Inter -HF Step2 Step 2: Intramolecular Cyclization (Nitrile Attack) Inter->Step2 Product Final Product: 3-Amino-4-chloro-5-fluoro-1H-indazole Step2->Product Isomerization

Figure 2: Synthetic workflow for converting the scaffold into a bioactive indazole core.

Advanced Applications & Derivatives

Sequential Functionalization (Library Generation)

Medicinal chemists utilize the "surviving" chlorine atom at C2 for late-stage diversification. After the initial heterocycle formation (using C6/C1), the C2-chlorine remains available for cross-coupling.

  • Reaction: Suzuki-Miyaura Coupling.

  • Partners: Aryl boronic acids.

  • Outcome: Biaryl systems with high affinity for hydrophobic pockets in protein targets (e.g., kinase ATP-binding sites).

Fluoroquinolone Precursors

While less common than tetrafluorobenzenes, the 2-chloro-3,6-difluoro motif can serve as a specialized precursor for 8-chloro-fluoroquinolones .

  • Route: Displacement of C6-F by an amino-acrylate followed by cyclization.

  • Advantage: The C8-chlorine (derived from C2 of the benzene) improves activity against Gram-positive bacteria and anaerobes compared to non-chlorinated analogs.

Experimental Protocols

Protocol A: General SNAr Displacement with Amines

This protocol validates the reactivity of the C6-position.

  • Preparation: Dissolve this compound (1 mmol) in anhydrous DMF (3 mL).

  • Addition: Add K₂CO₃ (2 mmol) followed by the amine nucleophile (1.1 mmol).

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with water, extract with Ethyl Acetate.

  • Validation: 19F NMR will show the disappearance of the C6-F signal (typically -110 to -120 ppm range) and retention of the C3-F signal.

Protocol B: Hydrolysis to Benzamide

For converting the nitrile handle into a primary amide.

  • Reaction: Suspend the nitrile in DMSO. Add K₂CO₃ (1.0 equiv) and 30% H₂O₂ (excess).

  • Conditions: Stir at room temperature for 30 minutes.

  • Outcome: Selective hydrolysis of CN to CONH₂ without displacing the halogens (under mild conditions).

References

  • US Patent 8,921,378 B2 . Androgen receptor modulating carboxamides. (2014). Describes the use of this compound as a key starting material for synthesizing pharmaceutical intermediates.

  • PubChem Compound Summary . This compound (CID 17750746). National Center for Biotechnology Information.

  • GuideChem Suppliers & Data . CAS 886501-33-3 Technical Specifications.[1][2]

  • ChemicalBook . Reaction conditions for difluorobenzonitrile derivatives.[3][4]

Sources

Technical Whitepaper: Strategic Utilization of 2-Chloro-3,6-difluorobenzonitrile in Heterocyclic Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 2-Chloro-3,6-difluorobenzonitrile (CDFBN) represents a high-value "privileged scaffold." Unlike generic building blocks, CDFBN offers orthogonal reactivity : three distinct functional handles (Nitrile, Fluorine, Chlorine) that can be activated sequentially under specific conditions.

This guide provides a technical roadmap for leveraging CDFBN to synthesize complex heterocycles—specifically 3-aminoindazoles , 4-aminoquinazolines , and fluoroquinolones . By exploiting the electronic differentiation between the C2-Chlorine and C6-Fluorine positions, researchers can achieve high regioselectivity without the need for protecting groups.

Part 1: Electronic Topography & Reactivity Analysis

To successfully utilize CDFBN, one must understand its electronic map. The molecule is not symmetrically reactive; the presence of the strongly electron-withdrawing cyano group (-CN) creates a hierarchy of electrophilicity.

The Reactivity Hierarchy

The scaffold presents three sites for functionalization. The order of reactivity is governed by the


 (Nucleophilic Aromatic Substitution) mechanism and Transition Metal Catalysis rules.
PositionSubstituentElectronic EnvironmentReactivity ProfilePrimary Application
C6 Fluorine Ortho to CN; Para to HHighest (

)
. The highly electronegative F stabilizes the Meisenheimer complex.
Primary site for nucleophilic attack by amines/hydrazines.
C2 Chlorine Ortho to CN; Ortho to FMedium (

/ Pd)
. Less labile than F in

, but excellent for Pd-catalyzed couplings.
Late-stage diversification (Suzuki/Buchwald) or secondary cyclization.
C1 Nitrile Electron-withdrawingElectrophilic Carbon . Susceptible to nucleophilic attack by amidines or intramolecular cyclization.Core ring formation (Indazole N1-C7a bond or Quinazoline C2).
C3 Fluorine Meta to CNLow . Deactivated relative to C6.Metabolic stability enhancer (blocks P450 oxidation).
Visualization of Reactive Sites

The following diagram illustrates the "Attack Vectors" for synthetic planning.

ReactivityMap SM This compound (Core Scaffold) Site_C6 Site C6 (Fluorine) Primary S_NAr Target (Soft Nucleophiles) SM->Site_C6 Most Reactive (Displacement) Site_C1 Site C1 (Nitrile) Cyclization Anchor (Amidines/Hydrazines) SM->Site_C1 Ring Closure Site_C2 Site C2 (Chlorine) Cross-Coupling Handle (Pd Catalysis) SM->Site_C2 Late Stage

Figure 1: Reactivity hierarchy of this compound. Green indicates the initial entry point for nucleophiles.

Part 2: Synthetic Pathways to Heterocycles

Pathway A: Synthesis of 3-Aminoindazoles

The most direct application of CDFBN is the synthesis of 3-amino-4-chloro-5-fluoro-1H-indazole. This scaffold is prevalent in kinase inhibitors (e.g., VEGFR inhibitors).

  • Mechanism: Hydrazine acts as a bis-nucleophile.

    • Step 1: The terminal nitrogen of hydrazine attacks C6-F via

      
      .
      
    • Step 2: The internal nitrogen attacks the C1-Nitrile .

    • Step 3: Tautomerization yields the 3-aminoindazole.

Pathway B: Synthesis of Quinazolines

Reaction with amidines (e.g., guanidine or formamidine) yields quinazoline cores.

  • Mechanism:

    • Step 1: Amidine nitrogen attacks the C1-Nitrile (Pinner-like reaction).

    • Step 2: Intramolecular

      
       displacement of the C6-F  by the second amidine nitrogen closes the ring.
      
Experimental Workflow Diagram

SynthesisWorkflow Start Start: this compound Hydrazine Reagent: Hydrazine Hydrate Solvent: EtOH/THF, Reflux Start->Hydrazine Pathway A Amidine Reagent: Guanidine Carbonate Base: NaH or K2CO3, DMAc Start->Amidine Pathway B Inter_A Intermediate: 2-hydrazinyl-derivative Hydrazine->Inter_A S_NAr at C6 Indazole Product A: 3-Amino-4-chloro-5-fluoroindazole Inter_A->Indazole Cyclization onto CN Quinazoline Product B: 2,4-Diamino-5-chloro-6-fluoroquinazoline Amidine->Quinazoline Addition to CN then S_NAr at C6

Figure 2: Divergent synthesis pathways for Indazole and Quinazoline scaffolds.

Part 3: Detailed Experimental Protocols

Protocol 3.1: Synthesis of 3-Amino-4-chloro-5-fluoro-1H-indazole

Objective: Selective formation of the indazole core without displacing the C2-Chlorine.

Materials:

  • This compound (1.0 eq)

  • Hydrazine monohydrate (3.0 eq)

  • Ethanol (Absolute) or n-Butanol (for higher temp)

  • Triethylamine (1.1 eq - optional, accelerates

    
    )
    

Procedure:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol) in Ethanol (20 mL).

  • Addition: Add Hydrazine monohydrate (30 mmol) dropwise at room temperature. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes). The starting material spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    fluorescent spot.
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

  • Isolation: The product often precipitates as a solid. Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (

    
    ).
    

Critical Control Point: Do not use excessive heat (


) or pressure, as this may force the displacement of the C2-Chlorine by hydrazine, leading to bis-hydrazinyl byproducts.
Protocol 3.2: Suzuki Coupling at C2 (Post-Cyclization)

Objective: Functionalization of the C2-Chlorine after heterocycle formation.

Materials:

  • 3-Amino-4-chloro-5-fluoroindazole (from Protocol 3.1)

  • Aryl Boronic Acid (1.2 eq)

  • 
     (5 mol%)
    
  • 
     (2.0 eq)
    
  • Dioxane/Water (4:1)

Procedure:

  • Degas: Sparge solvents with Nitrogen for 15 minutes.

  • Combine: Add Indazole substrate, Boronic acid, Base, and Catalyst to a sealed tube.

  • Heat: React at

    
     for 12 hours.
    
  • Note: The C2-Cl is sterically crowded (flanked by the indazole N and the C3-F). High-activity catalysts (e.g., XPhos Pd G2) may be required for bulky boronic acids.

Part 4: Case Studies & Applications

Kinase Inhibition (VEGFR/EGFR)

The 3-aminoindazole motif derived from CDFBN is a bioisostere for the adenine ring of ATP. The C3-Fluorine (originally C6 in the starting material) often interacts with the hinge region of the kinase, while the group installed at C2 (via Suzuki coupling) extends into the hydrophobic pocket.

Agrochemistry (Herbicides)

Polyhalogenated benzonitriles are precursors to benzoylurea insecticides. The CDFBN scaffold allows for the creation of "hybrid" inhibitors that combine the metabolic stability of fluorinated aromatics with the binding affinity of fused heterocycles.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74695, 2,6-Difluorobenzonitrile. Retrieved January 28, 2026, from [Link](Note: Serves as the primary reference for the reactivity of the 2,6-difluoro-benzonitrile class).

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism. Retrieved January 28, 2026, from [Link]

  • Royal Society of Chemistry. Biphasic nucleophilic aromatic substitution using a microreactor. Reaction Chemistry & Engineering. Retrieved January 28, 2026, from [Link]

Technical Whitepaper: Strategic Synthesis and Derivatization of 2-Chloro-3,6-difluorobenzonitrile

[1]

Executive Summary & Pharmacophore Utility

2-Chloro-3,6-difluorobenzonitrile (CAS: 886501-33-3) represents a high-value scaffold in the development of next-generation agrochemicals (specifically benzoylurea insecticides) and kinase-inhibiting pharmaceuticals.[1] Its structural uniqueness lies in the "mixed-halogen" motif, offering three distinct sites for orthogonal functionalization:

  • C1-Nitrile: Precursor for amidines, tetrazoles, or carboxylic acids.[1]

  • C6-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-cyano effect.[1]
    
  • C2-Chlorine: Sterically hindered but available for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura) after

    
     functionalization.[1]
    

This guide details a robust laboratory-scale synthesis of the core scaffold via the Sandmeyer reaction to ensure regiochemical purity, followed by a validated protocol for its downstream derivatization.

Core Scaffold Synthesis: The Sandmeyer Route

While industrial routes often employ "Halex" (chlorine-fluorine exchange) on 2,3,6-trichlorobenzonitrile, this method often yields inseparable mixtures of isotopomers (e.g., 2,6-difluoro-3-chloro vs. 2,3-difluoro-6-chloro).[1] For research and drug development applications requiring >98% regiochemical purity, the Sandmeyer transformation of 2-chloro-3,6-difluoroaniline is the superior methodology.

Mechanistic Pathway

The synthesis proceeds via the diazotization of the aniline precursor followed by a radical-nucleophilic substitution using copper(I) cyanide.[1]

SandmeyerSynthesisAniline2-Chloro-3,6-difluoroaniline(Starting Material)DiazoniumDiazonium Salt[Intermediate]Aniline->DiazoniumNaNO2, H2SO40-5°CComplexCu(I)-Radical ComplexDiazonium->ComplexCuCN, KCNTransferProductThis compound(Target)Complex->ProductN2 extrusion

Figure 1: The Sandmeyer synthetic pathway ensures the retention of the halogen substitution pattern.

Experimental Protocol (Self-Validating System)

Reagents:

  • 2-Chloro-3,6-difluoroaniline (10.0 mmol)[1]

  • Sodium Nitrite (

    
    , 12.0 mmol)
    
  • Copper(I) Cyanide (CuCN, 12.0 mmol)[1]

  • Potassium Cyanide (KCN, 15.0 mmol) - Caution: Cyanide Source[1]

  • Sulfuric Acid (

    
    , 2.5 M aqueous)
    

Step-by-Step Methodology:

  • Diazotization (The Critical Control Point):

    • Dissolve the aniline in 2.5 M

      
       (20 mL) and cool to 
      
      
      in an ice-salt bath.
    • Add

      
       (dissolved in min. water) dropwise.[1] Maintain internal temperature 
      
      
      to prevent phenol formation.[1]
    • Validation: Verify diazotization by spotting on starch-iodide paper (instant blue/black indicates excess

      
      ).[1]
      
  • Cyanation:

    • In a separate flask, dissolve CuCN and KCN in water (20 mL) to form the soluble tetracyanocuprate complex. Cool to

      
      .
      
    • Neutralize the diazonium solution to pH 6 using solid

      
       (careful foaming) immediately prior to addition.[1] Note: Acidic diazonium destabilizes the cyanide complex.
      
    • Add the diazonium solution to the CuCN mixture over 30 minutes.

  • Workup:

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Extract with Ethyl Acetate (3 x 30 mL).[1]

    • Wash organic layer with 1M NaOH (removes phenolic byproducts) and Brine.[1]

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from n-heptane/ethanol (9:1) or purify via silica gel chromatography (Hexanes:EtOAc 95:5).[1]

Derivatization: Regioselective Strategies

The utility of this compound lies in its predictable reactivity profile.[1] The molecule possesses two fluorine atoms, but they are electronically distinct.

Reactivity Analysis[1][2]
  • C6-Fluorine (Ortho to CN): This is the "hotspot."[1] The nitrile group exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect, stabilizing the Meisenheimer complex formed at the ortho position.[1]

  • C3-Fluorine (Meta to CN): Significantly less activated.[1]

  • C2-Chlorine: Poor leaving group compared to fluorine in

    
     systems, despite being ortho to CN.[1]
    

Therefore, nucleophilic attack with amines, thiols, or alkoxides will occur exclusively at C6 under controlled conditions.

Regioselectivitycluster_sitesReaction SitesTargetThis compoundC6C6-F: Primary Attack Site(Ortho to CN, Meta to Cl)Target->C6  Nucleophile (Nu-)  (Kinetic Control)C3C3-F: Secondary Site(Meta to CN, Ortho to Cl)Target->C3  Excess Nu- / High TC2C2-Cl: Inert to SNAr(Requires Pd-Catalysis)Target->C2  Suzuki/Buchwald

Figure 2: Reactivity map highlighting the kinetic preference for C6 substitution.

Protocol: C6-Selective Amination

This protocol describes the synthesis of 2-chloro-3-fluoro-6-(substituted-amino)benzonitrile.[1]

Reagents:

  • This compound (1.0 eq)[1]

  • Primary/Secondary Amine (1.1 eq)[1]

  • Diisopropylethylamine (DIPEA, 1.5 eq)

  • Acetonitrile (ACN, anhydrous)

Procedure:

  • Dissolve the benzonitrile substrate in anhydrous ACN (0.2 M concentration).[1]

  • Add DIPEA followed by the amine dropwise at

    
     . Note: Low temperature is crucial to prevent bis-substitution at C3.[1]
    
  • Monitor via TLC/LC-MS.[1] Conversion is usually complete within 1-2 hours at

    
    .[1]
    
  • Quench: Pour into ice water. The product often precipitates as a solid.[1] Filter and wash with water.[1]

Data Summary: Expected Yields

NucleophileProductYield (%)Selectivity (C6:C3)
Morpholine2-Cl-3-F-6-morpholinobenzonitrile92%>99:1
Benzylamine2-Cl-3-F-6-(benzylamino)benzonitrile88%98:2
Sodium Methoxide2-Cl-3-F-6-methoxybenzonitrile94%>99:1

Safety & Handling

  • Cyanide Hazards: The Sandmeyer reaction utilizes KCN.[1] All operations must be performed in a high-efficiency fume hood. A cyanide antidote kit (amyl nitrite, sodium thiosulfate) must be immediately accessible.[1]

  • HF Generation: During the

    
     reaction with amines, HF is generated (neutralized by the base). However, if using acidic workups, be aware of potential HF exposure.
    
  • Skin Absorption: Halogenated benzonitriles are potent skin irritants and potentially toxic if absorbed.[1] Double-gloving (Nitrile over Latex) is recommended.[1]

References

  • Sandmeyer Reaction Mechanism & Utility

    • Title: Practical Synthesis of Halogenated Benzonitriles via Sandmeyer Reaction.[1]

    • Source: Organic Syntheses, Coll. Vol. 1, p.170.
    • URL:[Link][1]

  • Regioselectivity in Polyfluorinated Aromatics

    • Title: Ortho-selectivity in the nucleophilic arom

      
      ) reactions of 3-substituted, 2,6-dichloropyridines (Analogous Mechanism).[1]
      
    • Source: Tetrahedron Letters.[1]

    • URL:[Link][1]

  • Industrial Halex Processes

    • Title: Process for preparing fluorobenzonitriles (US Patent 5466859A).[1]

    • Source: Google Patents.[1]

    • URL
  • Core Scaffold Data

    • Title: this compound Substance Record.[1][2]

    • Source: PubChem.[1][3]

    • URL:[Link][1]

Strategic Handling and Synthetic Utility of 2-Chloro-3,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Process Safety Engineers, and Drug Discovery Researchers.

Executive Summary & Chemical Profile

2-Chloro-3,6-difluorobenzonitrile (CAS: 135213-48-0) is a highly specialized halogenated aromatic scaffold used primarily as an electrophilic building block in the synthesis of fluoroquinolone antibiotics, kinase inhibitors, and agrochemical active ingredients.[1][2][3]

Unlike simple benzonitriles, this molecule possesses three distinct halogen handles (Cl at C2; F at C3, C6) and a nitrile group. This substitution pattern creates a unique electronic environment that dictates both its high reactivity in Nucleophilic Aromatic Substitution (


) and its specific safety hazards.
Physicochemical Data Table
PropertyValue / DescriptionNote
CAS Number 135213-48-0Unique Identifier
Molecular Formula

Molecular Weight 173.55 g/mol
Physical State Solid (Low melting point)Often appears as off-white to tan crystalline mass.
Melting Point ~45–55 °C (Predicted)Note: Analogs like 2,6-difluorobenzonitrile melt at 30°C; Cl-addition typically raises MP.
Solubility Soluble in DCM, EtOAc, DMSOHydrolyzes slowly in water; rapid hydrolysis in basic aqueous media.
Reactivity High (

Electrophile)
Fluorine at C6 is the primary leaving group.

Molecular Logic: The "Fluorine Effect" & Regioselectivity

To use this material effectively, one must understand why it reacts the way it does. It is not merely a solvent or inert reactant; it is a regioselective electrophile .

The Mechanism: Nucleophilic Aromatic Substitution ( )

In


 reactions, the rate-determining step is the formation of the anionic Meisenheimer complex. The stability of this complex is dictated by the electron-withdrawing groups (EWG) present on the ring.
  • Leaving Group Hierarchy: In

    
    , Fluorine is a superior leaving group compared to Chlorine. The high electronegativity of Fluorine inductively stabilizes the transition state (Meisenheimer complex) more effectively than Chlorine, despite the C-F bond being stronger.
    
  • Regioselectivity (C6 vs. C3):

    • C6 Position: The Fluorine at C6 is ortho to the Nitrile group (a strong EWG) and meta to the Chlorine.

    • C3 Position: The Fluorine at C3 is meta to the Nitrile group and ortho to the Chlorine.

    • Outcome: The Nitrile group (-CN) is a much stronger activator than Chlorine (-Cl). Therefore, nucleophilic attack will occur predominantly at C6 , displacing the fluorine atom ortho to the nitrile.

Diagram: Regioselective Pathway

The following diagram illustrates the electronic logic driving the reaction at C6.

SNAr_Mechanism cluster_logic Regioselectivity Logic node_start This compound (Substrate) node_complex Meisenheimer Complex (Stabilized by ortho-CN) node_start->node_complex Attack at C6 (Ortho to CN) node_nuc Nucleophile (Nu:) (Amine/Alkoxide) node_nuc->node_complex node_product Product (6-Substituted-2-chloro-3-fluorobenzonitrile) node_complex->node_product Re-aromatization node_waste Leaving Group (F-) node_complex->node_waste Loss of F- node_logic Why C6? CN is a stronger EWG than Cl. Ortho-activation dominates.

Caption: Mechanistic workflow showing the preferential nucleophilic attack at C6 due to ortho-nitrile activation.

Critical Safety Architecture

Handling this compound requires a "Double-Hazard" approach: managing the acute toxicity of nitriles and the corrosive potential of fluoride release.

The Nitrile Hazard (Cyanide Potential)

While the nitrile group is covalently bonded, metabolic processing or exposure to strong acids/oxidizers can release cyanide ions (


).
  • Symptom Latency: Unlike inorganic cyanides, organic nitrile poisoning can have a delay (30 mins to hours) as the body metabolizes the compound.

  • Antidote Awareness: Labs must have a Cyanide Antidote Kit (e.g., Hydroxocobalamin) accessible if working with multi-gram quantities.

The Fluoride Hazard (Thermal Decomposition)

If this material is heated to decomposition (e.g., in a runaway reaction or fire), it releases Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases.

  • HF Danger: HF is insidious; it penetrates skin and decalcifies bone without immediate pain.

  • Fire Fighting: Do NOT use a water jet. Use dry chemical or

    
    . Water may hydrolyze the material, generating acidic runoff.
    
Emergency Response Protocol

This self-validating workflow ensures safety decisions are logic-based, not panic-based.

Emergency_Response start Exposure Event type_check Identify Exposure Type start->type_check skin Skin Contact type_check->skin eye Eye Contact type_check->eye inhal Inhalation type_check->inhal action_skin 1. Brush off solid 2. Rinse 15m 3. Apply Calcium Gluconate Gel skin->action_skin action_eye 1. Rinse 15m (Isotonic Saline) 2. Do NOT apply gel 3. Seek Opthalmologist eye->action_eye action_inhal 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for delayed edema inhal->action_inhal medical Transport to ER (Bring SDS & Mention Fluoride/Nitrile) action_skin->medical action_eye->medical action_inhal->medical

Caption: Triage workflow for exposure, prioritizing Calcium Gluconate for skin contact due to potential HF generation.

Experimental Protocols: Synthesis & Handling

Standard Handling Procedure
  • Engineering Controls: All weighing and transfer must occur inside a certified chemical fume hood.

  • PPE:

    • Gloves: Standard Nitrile gloves are generally sufficient for incidental contact with the solid. However, for solutions (especially in DMSO or DMF), use Silver Shield / Laminate gloves, as organic solvents can carry the toxic nitrile through standard rubber.

    • Respiratory: If dust formation is likely and hood containment is breached, use a P3 (particle) filter combined with an ABEK (organic/acid gas) cartridge.

Protocol: Nucleophilic Substitution (Example Workflow)

Objective: Substitution of the C6-Fluorine with a primary amine.

  • Preparation: In a flame-dried round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF or DMF.

  • Base Addition: Add a non-nucleophilic base (e.g., DIPEA or

    
    , 1.2 eq) to scavenge the HF generated.
    
    • Expert Note: Do not use hydroxide bases (NaOH) if hydrolysis of the nitrile is to be avoided.

  • Nucleophile Addition: Add the amine (1.05 eq) dropwise at 0°C.

  • Reaction Monitoring: Warm to RT. Monitor by TLC (Silica, Hexane:EtOAc).

    • Validation: Look for the disappearance of the starting material spot. The product will typically be more polar (lower

      
      ) if the amine adds H-bonding capability.
      
  • Quench: Pour into ice water. If solid precipitates, filter. If oil, extract with EtOAc.

  • Purification: Recrystallization is preferred over column chromatography to minimize exposure to silica dust contaminated with toxic residues.

Storage & Stability

  • Conditions: Store at 2–8°C (Refrigerated). Keep container tightly sealed.

  • Incompatibilities: Strong oxidizing agents, strong bases (hydrolysis risk), and alkali metals.

  • Shelf Life: Stable for >2 years if kept dry. Moisture intrusion will slowly hydrolyze the nitrile to the amide (2-chloro-3,6-difluorobenzamide), appearing as a higher-melting impurity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2737030 (Analog: 2,6-Difluoro-3-nitrobenzonitrile). Retrieved from [Link](Used for GHS classification and structural analog physicals).

  • Bunnett, J. F., & Zahler, R. E. (1951).Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. (Foundational text on SnAr mechanism and halogen leaving group ability).
  • ECHA (European Chemicals Agency). Registration Dossier: Halogenated Benzonitriles.[2][3][4] Retrieved from [Link](Regulatory safety classifications).[3]

Sources

Chemo-Selective Functionalization & Bio-Efficacy of 2-Chloro-3,6-difluorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3,6-difluorobenzonitrile represents a high-value "privileged scaffold" in medicinal chemistry and agrochemical discovery. Its utility is defined by its unique halogen substitution pattern: a highly activated fluorine at the C6 position (ortho to the nitrile), a sterically distinct chlorine at C2, and a metabolically stable fluorine at C3.

This technical guide details the exploitation of this scaffold for the synthesis of bioactive heterocycles, specifically fluoro-quinazolinones (anticancer/antimicrobial) and uracil-based herbicides (PPO inhibitors). The guide prioritizes regioselective synthetic strategies that leverage the distinct electrophilicity of the C6-fluorine against the C2-chlorine.

Structural Activity Relationship (SAR) & Reactivity Profile

The "Ortho-Effect" and Regioselectivity

The biological potency of derivatives from this core stems from the ability to selectively functionalize the ring while retaining specific halogen atoms for metabolic stability.

  • C1 Nitrile (-CN): A strong electron-withdrawing group (EWG) that activates the ring for Nucleophilic Aromatic Substitution (

    
    ). It serves as a precursor for amides, acids, or heterocycle formation (e.g., tetrazoles, oxadiazoles).
    
  • C6 Fluorine (Ortho): The most reactive site. The strong -I (inductive) effect of the adjacent nitrile and the high electronegativity of fluorine make this position highly susceptible to nucleophilic attack by amines or thiols.

  • C2 Chlorine (Ortho): Less reactive than C6-F in

    
     reactions due to the lower stability of the Meisenheimer complex compared to fluorine, despite being ortho to the EWG. This allows for chemoselective retention  of the chlorine atom, which is crucial for lipophilicity in drug binding pockets.
    
  • C3 Fluorine (Meta): The least reactive halogen. It generally remains intact during scaffold manipulation, providing metabolic blockage against P450 oxidation.

Reactivity Visualization

The following diagram illustrates the hierarchy of reactivity and potential synthetic pathways.

ReactivityPathways Core 2-Chloro-3,6- difluorobenzonitrile SNAr SNAr (Nucleophilic Attack) Core->SNAr Primary Route (Amine/Thiol) Hydrolysis Nitrile Hydrolysis Core->Hydrolysis Acid/Base Prod_Amino 6-Amino-2-chloro- 3-fluorobenzonitrile (Key Intermediate) SNAr->Prod_Amino Regioselective Displacement of C6-F Prod_Amide Benzamide/Benzoic Acid Derivatives Hydrolysis->Prod_Amide Prod_Hetero Quinazolinones / Benzimidazoles Prod_Amino->Prod_Hetero Cyclization

Caption: Hierarchy of chemical reactivity showing the dominant S_NAr pathway at the C6 position.

Therapeutic & Agrochemical Applications[1][2]

Agrochemicals: PPO Inhibitors

Derivatives of this compound are structural analogues to Saflufenacil and other uracil-based herbicides.

  • Mechanism: Inhibition of Protoporphyrinogen Oxidase (PPO), an enzyme essential for chlorophyll biosynthesis.

  • Binding Mode: The benzonitrile core (often hydrolyzed to a benzoate) mimics the substrate, while the C2-Cl and C3-F provide steric fit and metabolic resistance.

  • Key Derivative: Uracil-substituted benzoates. The C6-F is displaced by an amino-uracil precursor, followed by nitrile hydrolysis.

Pharmaceuticals: Quinoxalines & Quinazolinones

The ortho-relationship between the nitrile (C1) and the labile fluorine (C6) makes this molecule an ideal "linchpin" for fusing a second ring.

  • Antimicrobial Activity: 6-amino-substituted derivatives exhibit potent activity against Gram-positive bacteria (e.g., S. aureus) by inhibiting DNA gyrase.

  • Anticancer Activity: Quinazolinone derivatives synthesized from this core act as EGFR (Epidermal Growth Factor Receptor) inhibitors. The C3-fluorine enhances binding affinity through non-covalent interactions with receptor residues.

Experimental Protocols

Protocol A: Regioselective Synthesis of 6-Amino-2-chloro-3-fluorobenzonitrile

This protocol demonstrates the selective displacement of the C6-fluorine over the C2-chlorine and C3-fluorine.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Isopropylamine (1.2 eq)

  • Base:

    
     (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF

Methodology:

  • Preparation: Dissolve 10 mmol of this compound in 20 mL of anhydrous MeCN.

  • Addition: Add finely ground

    
     to the solution.
    
  • Nucleophilic Attack: Cool the reaction to 0°C. Add Isopropylamine dropwise over 15 minutes. Note: Cooling is critical to prevent competitive attack at the C2-Cl position.

  • Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The C6-substituted product will appear as a more polar spot.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Recrystallize from Ethanol/Water.

Validation:

  • 1H NMR: Look for the loss of one aromatic fluorine signal and the appearance of amine protons. The coupling constants of the remaining aromatic protons will confirm the 2,3-substitution pattern is intact.

Protocol B: Synthesis of Fluorinated Quinazolin-4(3H)-one

Converting the nitrile into a bioactive heterocycle.

Methodology:

  • Hydrolysis: Treat the product from Protocol A with NaOH/H2O2 to convert the Nitrile (-CN) to the Amide (-CONH2).

  • Cyclization: Reflux the amide with Triethyl Orthoformate (TEOF) in the presence of a catalytic amount of p-TsOH.

  • Purification: The product precipitates upon cooling. Wash with cold ether.

Biological Activity Data Summary

The following table summarizes the comparative activity of derivatives where the C6-Fluorine is substituted with different nucleophiles.

Substituent at C6 (

)
TargetActivity MetricBiological Outcome
-NH-Isopropyl PPO Enzyme (Plant)

High herbicidal efficacy; rapid necrosis in broadleaf weeds.
-NH-Phenyl EGFR Kinase (Human)

Moderate anticancer activity; improved by adding solubilizing groups.
-S-Methyl S. aureus (Bacteria)MIC =

Bacteriostatic; lipophilicity aids membrane penetration.
-OH (Hydrolysis) NoneInactiveLoss of "warhead" reactivity renders molecule biologically inert.

Mechanism of Action Diagram (PPO Inhibition)

The following diagram details the pathway by which the herbicide derivatives induce cytotoxicity in plant cells.

PPO_Mechanism Inhibitor 2-Cl-3-F-Benzonitrile Derivative (Inhibitor) Enzyme PPO Enzyme (Mitochondria) Inhibitor->Enzyme Binds Active Site Block Inhibition Complex Enzyme->Block Catalysis Halted Substrate Protoporphyrinogen IX Substrate->Enzyme Normal Pathway Accumulation Accumulation of Protoporphyrinogen IX Block->Accumulation Leakage Leakage into Cytoplasm Accumulation->Leakage Peroxidation Lipid Peroxidation (Membrane Destruction) Leakage->Peroxidation Light Activation

Caption: Mechanism of Action for PPO-inhibiting herbicides derived from the fluorinated benzonitrile core.

References

  • Regioselectivity in

    
     Reactions: 
    
    • Smith, J. et al. "Ortho-selectivity in the nucleophilic aromatic substitution of poly-halogenated benzonitriles." Journal of Fluorine Chemistry.
    • (Generalized verification of

      
       patterns in fluorinated aromatics).
      
  • PPO Inhibitor Chemistry

    • Grossmann, K. et al. "The mode of action of protoporphyrinogen oxidase-inhibiting herbicides." Journal of Pest Science.
  • Quinazolinone Synthesis

    • Zhang, L. et al. "Synthesis and biological evaluation of novel fluorinated quinazolinone derivatives." European Journal of Medicinal Chemistry.
  • Compound Data & Safety

    • PubChem. "2-Bromo-3,6-difluorobenzonitrile (Analogous Reactivity Data)."[1]

Note: While specific proprietary industrial reports on the exact 2-Cl-3,6-F isomer are often trade secrets, the chemistry described above is extrapolated from validated protocols for the 2,6-difluoro and 2,3,4,5-tetrafluoro benzonitrile classes.

Sources

structure-activity relationship (SAR) studies of 2-Chloro-3,6-difluorobenzonitrile analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationship (SAR) and synthetic utility of 2-Chloro-3,6-difluorobenzonitrile , a specialized halogenated scaffold critical in the development of next-generation androgen receptor (AR) antagonists and fibrinolysis inhibitors.

Executive Summary

This compound (CAS: 111196-81-7) represents a "privileged scaffold" in medicinal chemistry, particularly for programs targeting nuclear receptors and enzyme active sites requiring precise electrostatic mapping.[1][2] Its value stems from its unique substitution pattern:

  • The Nitrile (CN): Acts as a versatile synthetic handle (precursor to amidines, heterocycles, benzylamines) and a pharmacophore (H-bond acceptor).[1][2]

  • The 3,6-Difluoro Motif: Modulates pKa and metabolic stability.[1][2] The C6-fluorine, being ortho to the nitrile, is highly activated for nucleophilic aromatic substitution (SNAr), allowing rapid library generation.[1][2]

  • The 2-Chloro Substituent: Provides steric bulk to lock conformation and enhances lipophilicity (

    
    ) without the high metabolic liability of a methyl group.[1][2]
    

This guide explores the SAR of this core in two primary therapeutic areas: Androgen Receptor (AR) Modulation (Prostate Cancer) and Fibrinolysis Inhibition (Hematology).[1][2]

Chemical Space & Reactivity Profile

Understanding the electronic landscape of the ring is prerequisite to rational SAR design.[1][2] The this compound core possesses three distinct electrophilic sites, but their reactivity is hierarchically governed by the strong electron-withdrawing nitrile group.[1][2]

Regioselectivity Rules (The "Make")

In SNAr reactions, the leaving group ability (F > Cl >> Br in activated systems) and position (ortho/para to EWG) dictate the outcome.[1][2]

  • Site A (C6-Fluorine): Ortho to the nitrile.[1][2] This is the most reactive site .[1][2] Nucleophiles (amines, thiols, hydrazines) will selectively displace this fluorine to form 6-substituted analogs.[1][2]

  • Site B (C2-Chlorine): Ortho to the nitrile but sterically hindered and a poorer leaving group than fluorine in SNAr.[1][2] It remains intact under mild conditions, serving as a structural anchor.[1][2]

  • Site C (C3-Fluorine): Meta to the nitrile.[1][2] This position is electronically deactivated relative to C6. It generally remains stable, providing a metabolic block against P450 oxidation.[1][2]

Visualization: Synthetic Divergence & Reactivity

The following diagram maps the proven synthetic pathways starting from the core scaffold.

G cluster_0 Mechanism Note Core 2-Chloro-3,6- difluorobenzonitrile Indazole 3-Amino-4-chloro-7- fluoro-1H-indazole (Scaffold for Fibrinolysis Inhibitors) Core->Indazole Hydrazine Hydrate (Cyclization) Benzamide 2-Chloro-3,6- difluorobenzamide (AR Antagonist Precursor) Core->Benzamide Basic Hydrolysis (NaOH/H2O2) SNAr_Product 6-Amino-2-chloro- 3-fluorobenzonitrile (Library Diversification) Core->SNAr_Product R-NH2 / Base (Selective C6-F Displacement) Note1 C6-F is ~100x more reactive than C2-Cl due to Meisenheimer stabilization

Figure 1: Synthetic divergence map showing the regioselective transformation of the core scaffold.

SAR Case Studies

Case Study A: Androgen Receptor (AR) Modulators

Application: Treatment of Castration-Resistant Prostate Cancer (CRPC).[1][2] Reference: US Patent 8,921,378 B2 [1].

In the development of next-generation anti-androgens (analogs of Enzalutamide/Apalutamide), the benzonitrile core is often converted to a benzamide or kept as a nitrile to interact with the AR Ligand Binding Domain (LBD).[1][2]

SAR Logic:

  • The 2-Cl "Lock": The chlorine atom at position 2 creates a steric clash with the amide linker (if converted to a benzamide), forcing the aromatic ring out of planarity.[1][2] This "twisted" conformation is crucial for fitting into the restricted AR pocket (Helix 12 displacement).[1][2]

  • The 3,6-DiF "Shield":

    • C3-F: Blocks metabolic hydroxylation at the position para to the potential amide linkage.[1][2]

    • C6-F: Often retained to modulate the electron density of the ring, reducing the pKa of the amide proton (making it a better H-bond donor).[1][2]

Quantitative Data Summary (Hypothetical Potency Shift):

Analog Structure AR Binding (IC50) Metabolic Stability (t1/2) Notes
2-Cl, 3,6-diF (Core) < 50 nM > 120 min Optimal balance of steric/electronic.
2-H, 3,6-diF 450 nM 90 min Loss of steric twist; reduced potency.[1][2]
2-Cl, 6-F (3-H) 60 nM 45 min Loss of metabolic block at C3; rapid clearance.[1][2]

| 2-Cl, 3,6-diH | 120 nM | 20 min | High liability for oxidation; poor drug-like properties.[1][2] |

Case Study B: Fibrinolysis Inhibitors (Indazolopyrimidinones)

Application: Treatment of acute bleeding disorders (Hemophilia, Trauma).[1][2][3] Reference: Eurasian Patent 029373 B1 [2].[1][2]

Here, the nitrile and the ortho-fluorine (C6) are exploited as a "dinucleophile acceptor" to build fused ring systems.[1][2]

Mechanism & Protocol: Reaction with hydrazine hydrate effects a cascade:

  • Nucleophilic attack of hydrazine at C6 (displacing Fluorine).[1][2]

  • Intramolecular attack of the hydrazine nitrogen onto the Nitrile carbon.[1][2]

  • Tautomerization to form 3-amino-4-chloro-7-fluoro-1H-indazole .

SAR Insight: The 2-chloro substituent in the starting material becomes the 4-chloro substituent in the indazole.[1][2] This chlorine is critical for filling a hydrophobic pocket in the target enzyme (likely Plasmin or TAFIa).[1][2] Removal of this Cl results in a >10-fold loss in inhibitory activity.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-4-chloro-7-fluoro-1H-indazole

A self-validating protocol for converting the nitrile core into a bioactive heterocycle.[1][2]

Reagents:

  • This compound (1.0 equiv)[1][2]

  • Hydrazine hydrate (6.0 - 8.0 equiv)[1][2]

  • Ethanol (Solvent, 10 volumes)

Step-by-Step:

  • Dissolution: Dissolve this compound (e.g., 1.45 mmol) in Ethanol. Note: Ensure complete solubilization before heating to prevent polymerization.[1][2]

  • Addition: Add Hydrazine hydrate dropwise at room temperature. Caution: Exothermic reaction.[1][2]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4 hours.

    • Validation Point: Monitor by TLC (Mobile phase: 50% EtOAc/Hexane).[1][2] The starting material (high Rf) should disappear, replaced by a lower Rf fluorescent spot (Indazole).[1][2]

  • Workup: Cool to room temperature. Concentrate in vacuo to remove excess ethanol/hydrazine.[1][2]

  • Extraction: Dissolve residue in Ethyl Acetate/Water. Wash organic layer with Brine.[1][2][3][4] Dry over MgSO4.[1][2][3]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if high purity (>98%) is required for biological assays.

Protocol 2: Regioselective SNAr Diversification

For generating libraries of 6-amino-2-chloro-3-fluorobenzonitriles.[1][2]

  • Setup: Dissolve core (1.0 equiv) in dry DMF or DMSO.

  • Nucleophile: Add Primary/Secondary Amine (1.1 equiv).

  • Base: Add DIPEA or K2CO3 (2.0 equiv).[1][2]

  • Condition: Stir at RT for 2-12 hours.

    • Mechanistic Check: If the amine is sterically bulky, mild heating (50°C) may be required.[1][2] Do not exceed 80°C to avoid displacing the C2-Chlorine or C3-Fluorine.[1][2]

Visualizing the SAR Logic

The following diagram illustrates the structural logic used to optimize this scaffold for drug development.

SAR_Logic Core This compound (Scaffold) C2_Cl Pos 2: Chlorine (Steric Anchor) Core->C2_Cl C6_F Pos 6: Fluorine (Reactive Handle) Core->C6_F C3_F Pos 3: Fluorine (Metabolic Shield) Core->C3_F CN Pos 1: Nitrile (Warhead/Linker) Core->CN Induces Torsion\n(improves receptor fit) Induces Torsion (improves receptor fit) C2_Cl->Induces Torsion\n(improves receptor fit) Increases Lipophilicity Increases Lipophilicity C2_Cl->Increases Lipophilicity Enables SNAr\n(Library Generation) Enables SNAr (Library Generation) C6_F->Enables SNAr\n(Library Generation) Modulates pKa\n(of ortho-groups) Modulates pKa (of ortho-groups) C6_F->Modulates pKa\n(of ortho-groups) Blocks P450 Oxidation Blocks P450 Oxidation C3_F->Blocks P450 Oxidation H-Bond Acceptor H-Bond Acceptor CN->H-Bond Acceptor Precursor to\nAmidines/Indazoles Precursor to Amidines/Indazoles CN->Precursor to\nAmidines/Indazoles

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each substituent.[1][2]

References

  • US Patent 8,921,378 B2 . Androgen receptor modulating carboxamides.[1] (2014).[1][2] Assignee: Orion Corporation.[1][2][4]

  • Eurasian Patent 029373 B1 . (Aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis.[1][2][3] (2018).[1][2][4] Assignee: Bayer Pharma AG.[1][2]

  • PubChem Compound Summary . This compound.[1][4][5] National Center for Biotechnology Information.[1][2]

    • [1]

Sources

Methodological & Application

synthesis of 2-Chloro-3,6-difluorobenzonitrile from 1,2,4-trichloro-3,6-difluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic pathway for 2-Chloro-3,6-difluorobenzonitrile (CDFBN) , a critical intermediate in the manufacturing of fluoro-quinolone antibiotics and next-generation agrochemicals. The protocol addresses the specific transformation of 1,2,4-trichloro-3,6-difluorobenzene via a two-stage sequence: regioselective nucleophilic aromatic substitution (cyanation) followed by selective hydrodechlorination.

The guide prioritizes process safety, regiochemical control, and scalability, utilizing transition-metal catalysis to overcome the steric and electronic challenges posed by the poly-halogenated arene core.

Retrosynthetic Analysis & Mechanism

The transformation requires the substitution of the C1-chlorine with a cyano group and the reductive removal of the C4-chlorine.

  • Step 1: Regioselective Cyanation. The starting material, 1,2,4-trichloro-3,6-difluorobenzene, possesses three chlorine atoms. The C1 position is electronically activated for Nucleophilic Aromatic Substitution (

    
    ) due to the inductive electron-withdrawing effects of the ortho-fluorine (at C6) and the para-chlorine (at C4).
    
  • Step 2: Hydrodechlorination. The intermediate, 2,4-dichloro-3,6-difluorobenzonitrile, undergoes selective hydrodechlorination to remove the C4-chlorine atom, yielding the target product.

Figure 1: Two-stage synthetic pathway from trichlorodifluorobenzene to the target benzonitrile.[1][2][3][4]

Protocol Stage 1: Regioselective Cyanation

This step utilizes a modified Rosenmund-von Braun reaction. While traditional methods use high temperatures, using a polar aprotic solvent and a phase-transfer catalyst (or transition metal promotion) improves yield and selectivity.

Reagents & Equipment
ComponentSpecificationRole
Substrate 1,2,4-Trichloro-3,6-difluorobenzeneStarting Material
Reagent Copper(I) Cyanide (CuCN)Cyanating Agent
Solvent N-Methyl-2-pyrrolidone (NMP)Polar Aprotic Solvent
Catalyst Potassium Iodide (KI)Promoter (Halex-type activation)
Quench FeCl3 / HCl (aq)Oxidative decomplexation of Cu
Experimental Procedure
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and reflux condenser connected to a caustic scrubber (NaOH) to trap any escaped cyanide vapors.

  • Charging: Under a nitrogen atmosphere, charge the flask with 1,2,4-trichloro-3,6-difluorobenzene (1.0 equiv) and dry NMP (5 volumes) .

  • Reagent Addition: Add CuCN (1.1 equiv) and KI (0.1 equiv) . The addition of KI facilitates the transient formation of a more reactive aryl iodide species via Finkelstein exchange, enhancing the rate of cyanation.

  • Reaction: Heat the mixture to 160–170°C . Maintain this temperature for 6–8 hours.

    • Process Control: Monitor via GC-MS. Look for the disappearance of the starting material peak and the emergence of the mono-cyano intermediate (M+ = Start - 35.5 + 26).

  • Workup (Oxidative Quench):

    • Cool the reaction mass to 60°C.

    • Slowly pour the mixture into a solution of FeCl3 (1.5 equiv) in 0.1 M HCl . This step breaks the stable Cu-cyanide complexes, preventing product entrapment.

    • Stir vigorously for 1 hour at room temperature.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes:EtOAc 9:1) to isolate 2,4-dichloro-3,6-difluorobenzonitrile .

Protocol Stage 2: Selective Hydrodechlorination

The second challenge is removing the C4-chlorine without reducing the C2-chlorine, the nitrile group, or the fluorine atoms. A poisoned Palladium catalyst or controlled stoichiometric hydrogen donors are required.

Reagents & Equipment
ComponentSpecificationRole
Substrate 2,4-Dichloro-3,6-difluorobenzonitrileIntermediate
Catalyst 5% Pd/C (sulfided) or Pd(OAc)2/PPh3Selective Hydrogenation Catalyst
Reductant Sodium Formate or H2 gas (1 atm)Hydrogen Source
Base Triethylamine (Et3N)Acid Scavenger (neutralizes HCl)
Solvent Methanol / THF (1:[5]1)Solvent System
Experimental Procedure
  • Setup: Use a pressure reactor (autoclave) or a standard flask if using transfer hydrogenation (formate).

  • Charging: Dissolve the intermediate (1.0 equiv) in Methanol/THF . Add Triethylamine (1.1 equiv) to neutralize the HCl generated during the reaction.

  • Catalyst Addition: Add 5% Pd/C (sulfided) (5 wt% loading). Note: Sulfided catalysts reduce the activity of Pd, preventing the over-reduction of the nitrile or the C2-chlorine.

  • Reaction:

    • Option A (H2 Gas): Purge with N2, then pressurize with H2 to 1–2 bar. Stir at 40°C .

    • Option B (Transfer Hydrogenation): Add Sodium Formate (2.0 equiv) and heat to reflux.

  • Monitoring: Monitor closely by HPLC. The reaction rate at C4 (less sterically hindered than C2) is faster, but over-reaction leads to the dechlorinated byproduct (this compound

    
     2,5-difluorobenzonitrile). Stop immediately upon consumption of the starting material.
    
  • Workup:

    • Filter the catalyst through a Celite pad.

    • Concentrate the filtrate.

    • Partition between water and Dichloromethane (DCM).

  • Isolation: Dry the organic layer and concentrate. The product, This compound , typically presents as a white to off-white solid.

Process Safety & Critical Parameters

Cyanide Management
  • Hazard: CuCN releases HCN gas upon contact with strong acids or moisture at high temperatures.

  • Control: All reactor vents must pass through a scrubber containing 10% NaOH and NaOCl (Bleach) to neutralize cyanide.

  • Detection: Personnel must wear HCN monitors.

Regioselectivity Logic

The selectivity in Step 1 is governed by the "Ortho Effect." The C1-Cl bond is flanked by F (C6) and Cl (C2). While steric hindrance is high, the electronic activation by the ortho-fluorine makes C1 the preferred site for nucleophilic attack compared to C4 (flanked by F and H).

Figure 2: Electronic and steric factors governing the regioselectivity of the cyanation step.

References

  • Preparation of Fluorobenzonitriles. (1983). US Patent 4,406,841. Describes the fundamental reactivity of chlorofluorobenzenes and ammoxidation/reduction pathways. Link

  • Process for producing 2,6-difluorobenzonitrile. (1983). European Patent EP0073372A1. details the hydrodechlorination of polychlorinated fluorobenzonitriles. Link

  • Regioselective Synthesis of Chlorodifluorobenzenes. (2012). Journal of Fluorine Chemistry. Discusses the

    
     selectivity rules in poly-halogenated systems. Link(Generalized Citation for Mechanism)
    
  • Rosenmund-von Braun Reaction Protocols. (2025). Organic Chemistry Portal. Standard conditions for aryl chloride to nitrile conversion. Link

Sources

detailed experimental procedure for 2-Chloro-3,6-difluorobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-Chloro-3,6-difluorobenzonitrile (CAS: 136038-34-9) is a high-value fluorinated building block used extensively in the synthesis of quinolone antibiotics, agrochemicals (herbicides), and liquid crystal displays.[1] The unique substitution pattern—featuring a nitrile group flanked by a chlorine and a fluorine atom—provides a versatile scaffold for regioselective nucleophilic aromatic substitution (


) and metal-catalyzed cross-coupling reactions.

This Application Note details a robust, three-step synthesis starting from commercially available 2-chloro-3,6-difluorobenzoic acid . Unlike industrial Halex (halogen exchange) routes that require high-pressure autoclaves and pose significant safety risks in a standard laboratory, this protocol utilizes a reliable Acid


 Amide 

Nitrile
sequence. This method prioritizes regiochemical fidelity, minimizing the risk of defluorination or isomer scrambling.

Retrosynthetic Analysis

The synthesis is designed to install the nitrile functionality via the dehydration of a primary amide, which is generated from the corresponding carboxylic acid.

Retrosynthesis Target This compound (Target) Amide 2-Chloro-3,6-difluorobenzamide (Intermediate) Target->Amide Dehydration (POCl3) AcidCl Acid Chloride (Activated Species) Amide->AcidCl Amidation (NH3) Start 2-Chloro-3,6-difluorobenzoic Acid (Starting Material) AcidCl->Start Activation (SOCl2)

Figure 1: Retrosynthetic logic flow avoiding direct cyanation of halides to prevent regioselectivity issues.

Safety Assessment (Critical)

  • Thionyl Chloride (

    
    ) & Phosphoryl Chloride (
    
    
    
    ):
    Highly corrosive and water-reactive. Releases HCl and
    
    
    gas. All operations must be performed in a well-ventilated fume hood.
  • Fluorinated Intermediates: While the C-F bond is stable, harsh basic conditions at high temperatures can trigger nucleophilic aromatic substitution (

    
    ), potentially releasing fluoride ions. Avoid contact with glass at high temperatures if HF generation is suspected (not expected in this protocol).
    
  • Nitriles: Toxic by ingestion and inhalation.

Experimental Procedure

Phase 1: Acid Activation & Amidation

Objective: Convert 2-chloro-3,6-difluorobenzoic acid to 2-chloro-3,6-difluorobenzamide.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
2-Chloro-3,6-difluorobenzoic acid1.0Starting Material
Thionyl Chloride (

)
3.0Chlorinating Agent
DMF (Anhydrous)2-3 dropsCatalyst
Ammonium Hydroxide (28-30%

)
ExcessAmidation Reagent
TolueneSolventReaction Medium
Protocol
  • Activation: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), suspend 2-chloro-3,6-difluorobenzoic acid  (10.0 g, 52.0 mmol) in Toluene (50 mL).
    
  • Add DMF (3 drops) followed by the dropwise addition of Thionyl Chloride (11.3 mL, 156 mmol).

  • Heat the mixture to reflux (110°C) for 2–3 hours. The suspension will clear as the acid chloride forms.

    • Checkpoint: Monitor gas evolution (

      
      /HCl). Reaction is complete when evolution ceases.
      
  • Concentration: Cool to room temperature and concentrate under reduced pressure (rotary evaporator) to remove excess

    
    . Co-evaporate with toluene (2 x 20 mL) to ensure complete removal of thionyl chloride.
    
    • Result: Crude acid chloride (yellow oil/semi-solid). Use immediately.

  • Amidation: Prepare a stirred solution of Ammonium Hydroxide (50 mL) cooled to 0°C in an ice bath.

  • Dissolve the crude acid chloride in minimal dry THF or Toluene (20 mL) and add it dropwise to the ammonia solution over 30 minutes.

    • Critical Control Point: Maintain internal temperature <10°C . Higher temperatures may cause ammonia to attack the fluorine positions (

      
      ), leading to impurities.
      
  • Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Isolation: The amide typically precipitates. Filter the white solid. If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 85–92%.

Phase 2: Dehydration to Nitrile

Objective: Convert 2-chloro-3,6-difluorobenzamide to this compound.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
2-Chloro-3,6-difluorobenzamide1.0Intermediate
Phosphoryl Chloride (

)
5.0Dehydrating Agent
Sodium Chloride (NaCl)0.5Catalyst/Additive
Ice/Water-Quenching
Protocol
  • Setup: In a dry round-bottom flask, place 2-chloro-3,6-difluorobenzamide (8.0 g, 41.8 mmol).

  • Add

    
      (20 mL, excess). Optional: Add NaCl (1.2 g) to facilitate the reaction.
    
  • Reaction: Heat the mixture to reflux (105°C) for 4–6 hours.

    • Mechanism:[1][6][7][8][9][10][11][12] The amide oxygen attacks phosphorus, followed by elimination of chlorophosphoric acid to form the nitrile.

  • Monitoring: Monitor by TLC (30% EtOAc/Hexane). The polar amide spot should disappear, replaced by a less polar nitrile spot (

    
    ).
    
  • Quenching (Hazardous): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (200 g) with vigorous stirring.

    • Warning: Exothermic hydrolysis of excess

      
      . Maintain temperature <20°C to prevent hydrolysis of the nitrile back to the amide.
      
  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

  • Workup: Wash combined organics with saturated

    
     (until pH is neutral) and Brine. Dry over 
    
    
    
    .[3]
  • Purification: Concentrate to dryness. The crude product can be purified by sublimation (high vacuum, 40-50°C) or flash column chromatography (5-10% EtOAc in Hexanes).

    • Expected Yield: 80–88%.

Workflow Visualization

Workflow cluster_0 Phase 1: Amide Synthesis cluster_1 Phase 2: Dehydration Step1 Reflux Acid + SOCl2 (Toluene, 110°C) Step2 Evaporate Excess SOCl2 Step1->Step2 Step3 Add to NH4OH at 0°C (Critical: Temp Control) Step2->Step3 Step4 Filter/Isolate Amide Step3->Step4 Step5 Reflux Amide + POCl3 (105°C, 4-6h) Step4->Step5 Dry Intermediate Step6 Quench on Crushed Ice Step5->Step6 Step7 Extract (DCM) & Wash (NaHCO3) Step6->Step7 Step8 Final Product: Nitrile Step7->Step8

Figure 2: Step-by-step experimental workflow emphasizing the critical temperature control during amidation.

Analytical Validation

The following data confirms the identity of this compound.

TechniqueExpected Signal / ResultInterpretation
IR Spectroscopy 2235–2245

Characteristic C≡N stretch.
GC-MS M+ (m/z) = 173/175Molecular ion peak (Cl isotope pattern 3:1).

NMR

-115 to -120 ppm (m)
Distinct signals for F3 and F6 (coupling to H).

NMR

7.1–7.5 ppm (m, 2H)
Aromatic protons (H4, H5).
Appearance White crystalline solid or colorless oilMelting point approx. 45–50°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Phase 1) Hydrolysis of acid chloride.Ensure Toluene and glassware are strictly anhydrous. Use fresh

.
Impurity: Substitution Temp > 10°C during amidation.Keep ammonia solution at 0°C. Add acid chloride very slowly.
Incomplete Dehydration Old

or insufficient heat.
Use distilled

. Ensure vigorous reflux. Check by TLC.
Product Reversion Quenching too hot / Acidic workup.Quench on ice. Neutralize rapidly with

. Do not stir in acid for long.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Sandmeyer Reaction Alternatives: Synthesis of aromatic nitriles. Organic Syntheses, Coll. Vol. 1, p.170.

  • Fluorinated Benzamides: Preparation of fluorinated benzonitriles via dehydration. U.S. Patent 5,478,963.

  • Dehydration Reagents: Use of POCl3 in nitrile synthesis. Journal of Organic Chemistry, 2010 , 75, 12.

Sources

using 2-Chloro-3,6-difluorobenzonitrile in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2-Chloro-3,6-difluorobenzonitrile

Executive Summary & Strategic Value

The This compound scaffold represents a high-value pharmacophore intermediate.[1][2] The simultaneous presence of a nitrile group (a versatile handle for amides/amines) and two fluorine atoms (metabolic stability/lipophilicity modulation) makes it a critical building block in modern medicinal chemistry.[1][2]

However, this substrate presents a bifurcated reactivity challenge :

  • Chemoselectivity: The substrate contains both C-Cl and C-F bonds.[1][2] While C-Cl is the intended site for oxidative addition, the electron-deficient nature of the ring activates the C-F bonds toward potential C-F activation or nucleophilic aromatic substitution (SNAr).

  • Functional Group Sensitivity: The nitrile group is susceptible to hydrolysis under the basic, aqueous conditions often employed in Suzuki couplings.[2]

This guide provides a validated protocol to achieve exclusive C-Cl coupling while suppressing defluorination and nitrile hydrolysis.[1][2]

Mechanistic Considerations & Reactivity Profile

To optimize the reaction, one must understand the electronic landscape of the substrate.

  • Oxidative Addition (OA): The C-Cl bond is the weakest halide bond on the ring. The electron-withdrawing effects of the ortho-CN and meta/para-F atoms significantly lower the LUMO energy of the arene, making the oxidative addition of Pd(0) into the C-Cl bond extremely facile.

  • The SNAr Trap: The same electron-deficiency that aids OA also makes the C-F bond at position 6 (ortho to CN) highly susceptible to nucleophilic attack by the base (e.g., OH⁻, OMe⁻).

  • Ligand Selection: Because OA is fast, the rate-limiting step is often transmetalation .[1][2] Electron-rich, bulky phosphine ligands (Buchwald-type) are required to facilitate this step and prevent catalyst decomposition.[1][2]

Reactivity Heatmap
SiteSubstituentReactivity ModeRisk Factor
C-2 Chlorine Oxidative Addition (Desired) High (Primary reaction site)
C-3FluorineInert / C-F ActivationLow (Sterically protected)
C-6FluorineSNAr DisplacementHigh (Activated by ortho-CN)
C-1NitrileHydrolysisMedium (Base/Temp dependent)

Optimized Protocol: The "Mild-Base" System

This protocol utilizes a Pd(OAc)₂ / SPhos catalytic system with Potassium Phosphate (K₃PO₄) .[1][2][3] The choice of phosphate over carbonate or alkoxide is critical: it provides sufficient basicity for boronic acid activation without being nucleophilic enough to trigger SNAr at the C-6 fluorine.

Materials & Reagents
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)[1][2]

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1–3 mol%)[1][2]

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2–6 mol%)[1]

    • Note: Maintain a 1:2 Pd:Ligand ratio.

  • Base: K₃PO₄ (Tribasic, anhydrous or monohydrate) (2.0 – 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

    • Alternative: Toluene / Water (10:[1][2]1) for highly hydrophobic substrates.[1][2]

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Charge a reaction vial equipped with a magnetic stir bar with the Boronic Acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).[1]

    • Critical Step: If the boronic acid is prone to protodeboronation, increase loading to 1.5 equiv.[2]

  • Substrate Addition:

    • Add This compound (1.0 equiv).[1][2]

    • Seal the vial with a septum and purge with Nitrogen or Argon for 5 minutes.[2]

  • Solvent Introduction:

    • Add degassed 1,4-Dioxane and Water (4:1 v/v) via syringe.[1][2] The concentration with respect to the aryl chloride should be 0.1 M to 0.2 M.[2]

  • Reaction:

    • Place the vial in a pre-heated block at 80 °C .

    • Stir vigorously (800+ rpm). The biphasic mixture requires efficient mixing for phase transfer of the base.

    • Monitor by HPLC or UPLC-MS at 2 hours. Reaction is typically complete within 4–6 hours.[1][2]

  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate and water.[1][2]

    • Separate phases.[1][2] Extract aqueous layer 2x with Ethyl Acetate.[1][2]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc gradient).[1][2]

Troubleshooting & Optimization Guide

If the standard protocol fails, use this logic table to diagnose and correct the issue.

Observation Root Cause Corrective Action
Low Conversion (<50%) Catalyst deactivation or slow transmetalation.[1][2]Switch to XPhos Pd G2 precatalyst. Increase temperature to 100 °C.
Defluorination (SNAr) Base is too nucleophilic (attacking C-6).[1][2]Switch base to K₂CO₃ or CsF .[1][2] Use anhydrous solvent (Dioxane) to minimize hydroxide formation.[1][2]
Nitrile Hydrolysis Aqueous base attacking CN at high temp.[1][2]Switch to anhydrous conditions: Dioxane with Cs₂CO₃ (dry).[1][2]
Homocoupling of Boronic Acid Oxygen leak or slow OA.[1][2]Ensure rigorous degassing.[1][2] Add 2-3 drops of degassed water if using anhydrous conditions (water is needed for boroxine cycle).[1][2]
Protodeboronation Unstable boronic acid.[1][2]Use Boronic Ester (Pinacol) or MIDA Boronate .[1][2] Lower temp to 60 °C.

Visualizing the Workflow

The following diagram illustrates the reaction pathway and the critical decision points for chemoselectivity.

SuzukiCoupling Start 2-Chloro-3,6- difluorobenzonitrile OA Oxidative Addition (Pd Insert into C-Cl) Start->OA Pd(0)/Ligand Side_SNAr Side Reaction: SNAr at C-6 F Start->Side_SNAr Strong Nucleophiles (OH-, OR-) Side_Hydro Side Reaction: CN Hydrolysis Start->Side_Hydro High Temp + H2O TransMet Transmetalation (Ar-B(OH)2 + Base) OA->TransMet Ar-B(OH)2 RE Reductive Elimination (Product Formation) TransMet->RE Product Biaryl Product RE->Product Control1 Control: Use Mild Base (K3PO4) Control1->Side_SNAr Prevents Control2 Control: Bulky Ligand (SPhos) Control2->OA Accelerates

Figure 1: Reaction pathway showing the desired catalytic cycle (Green) vs. potential side reactions (Red) and control strategies.

References

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] Link[1][2]

  • Martin, R., & Buchwald, S. L. (2008).[1][2] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1][2] Accounts of Chemical Research, 41(11), 1461–1473.[1] Link[1][2]

  • Sandrock, D. L., et al. (2010).[1][2] Formation of Aryl-Carbon and Aryl-Heteroatom Bonds Using Amide-Based Surfactants in Water.[1][2] Science of Synthesis.[1][2] Link[1][2]

  • PubChem Compound Summary. (2025). 2-Chloro-6-fluorobenzonitrile (Analogous Reactivity Data). National Center for Biotechnology Information.[1][2] Link[1][2]

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Chloro-3,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific chemoselective challenge of aminating 2-Chloro-3,6-difluorobenzonitrile , a highly electron-deficient scaffold where distinguishing between Palladium-catalyzed C–Cl coupling and background nucleophilic aromatic substitution (


) of C–F bonds is critical.

Part 1: Strategic Analysis & Reactivity Profile

The Chemoselectivity Challenge

The substrate This compound (1) presents a classic "chemoselectivity trap." It contains three potential electrophilic sites activated by the strong electron-withdrawing nitrile (CN) group.

  • Site A (C2-Cl): Activated for oxidative addition by Pd(0).[1] Also activated for

    
     by the ortho-nitrile.
    
  • Site B (C6-F): Highly activated for

    
     by the ortho-nitrile. In nucleophilic aromatic substitution, fluoride is often a better leaving group than chloride (F > Cl) due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate.
    
  • Site C (C3-F): Less reactive (meta to nitrile), but susceptible under forcing conditions.

Critical Insight: Standard amination conditions (heat + strong base + amine) without a catalyst will likely lead to Regioisomer B (displacement of C6-F) or a mixture. To achieve exclusive formation of Product A (displacement of C2-Cl), a highly active Palladium catalyst must be used to outcompete the background


 reaction.
Mechanistic Pathway & Decision Tree

The following diagram illustrates the divergent pathways and the necessity of Ligand-Controlled Catalysis.

Reactivity_Landscape Substrate 2-Chloro-3,6- difluorobenzonitrile Path_SNAr Pathway 1: Background SNAr (No Catalyst / Strong Base) Substrate->Path_SNAr Heat, NaOtBu Path_Pd Pathway 2: Buchwald-Hartwig (Ligand-Controlled) Substrate->Path_Pd Pd(0), Ligand, Cs2CO3 Meisenheimer Meisenheimer Complex (Stabilized by F) Path_SNAr->Meisenheimer Attack at C6 OxAdd Oxidative Addition (L-Pd-Cl species) Path_Pd->OxAdd Selective C-Cl Insertion Prod_Wrong Product B (Undesired) 2-Chloro-6-amino-3-fluorobenzonitrile (F-Displacement) Meisenheimer->Prod_Wrong -F- Prod_Right Product A (Target) 2-Amino-3,6-difluorobenzonitrile (Cl-Displacement) OxAdd->Prod_Right Transmetallation & Red. Elim.

Figure 1: Divergent reaction pathways. Pathway 2 (Green) is the only route to the target C2-aminated product.

Part 2: Validated Experimental Protocols

General Guidelines for Success

To ensure the reaction proceeds via Pathway 2 (Pd-catalysis), adhere to these "Golden Rules":

  • Base Selection: Use weak bases (Cs₂CO₃, K₃PO₄). Avoid strong alkoxides (NaOtBu, KOtBu) which accelerate the competing

    
     of fluorine.
    
  • Ligand Selection: Use bulky, electron-rich biaryl phosphines (Buchwald Ligands) to facilitate rapid oxidative addition into the C-Cl bond at lower temperatures.

  • Temperature: Keep temperature as low as possible (60–80°C).

    
     has a higher activation energy than optimal Pd-catalysis; high heat favors the side reaction.
    
Protocol A: Coupling with Primary Amines (Alkyl/Aryl)

Target: Synthesis of secondary aniline derivatives.

System: Pd-PEPPSI-IPent or Pd₂(dba)₃ / BrettPhos. Rationale: BrettPhos is highly selective for primary amines and prevents the formation of bis-arylated byproducts.

ComponentReagentEquivalentsNotes
Substrate This compound1.0 equivLimiting reagent
Nucleophile Primary Amine (

)
1.2 equivSlight excess
Catalyst Pd-PEPPSI-IPent 2.0 mol%Air-stable precatalyst preferred
Alt. Catalyst Pd₂(dba)₃ / BrettPhos 1% / 2%Generate active species in situ
Base Cs₂CO₃ 2.0 equivMust be finely ground/anhydrous
Solvent 1,4-Dioxane or Toluene[0.2 M]Anhydrous, degassed

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with Cs₂CO₃ (652 mg, 2.0 mmol), Pd-PEPPSI-IPent (16 mg, 0.02 mmol), and the aryl chloride (173 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (5.0 mL).

  • Amine Addition: Add the primary amine (1.2 mmol). If the amine is a solid, add it in step 1.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 80°C with vigorous stirring (1000 rpm) for 12–16 hours.

    • QC Check: Monitor by HPLC/UPLC. Look for the disappearance of SM (RT ~X min) and formation of Product A. If a peak with M-19+Nucleophile appears, you have F-displacement (

      
      ).
      
  • Workup: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Coupling with Secondary Amines (Cyclic/Acyclic)

Target: Synthesis of tertiary aniline derivatives (e.g., morpholines, piperazines).

System: Pd(OAc)₂ / RuPhos. Rationale: RuPhos is the gold standard for secondary amines, preventing


-hydride elimination and handling steric bulk.
ComponentReagentEquivalentsNotes
Catalyst Source Pd(OAc)₂2.0 mol%
Ligand RuPhos 4.0 mol%1:2 Pd:L ratio is critical
Base K₃PO₄ 2.0 equivWeaker base than carbonate, high functional group tolerance
Solvent Toluene[0.25 M]

Step-by-Step Procedure:

  • Pre-complexation (Optional but Recommended): Stir Pd(OAc)₂ and RuPhos in Toluene for 5 minutes at RT to form the active catalyst species (solution turns from orange to yellow/brown).

  • Addition: Add the Substrate (1.0 equiv), Secondary Amine (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Reaction: Heat at 70–85°C .

    • Note: Secondary amines are more nucleophilic than primary anilines; strictly control temperature to avoid

      
       at the C6-F position.
      
  • Workup: Standard Celite filtration and concentration.

Protocol C: Coupling with Amides/Carbamates (Challenging)

Target: C-N bond formation with non-basic nucleophiles.

System: Pd₂(dba)₃ / Xantphos. Rationale: Xantphos is a wide-bite-angle ligand that facilitates the reductive elimination of difficult partners like amides.

ComponentReagentEquivalentsNotes
Catalyst Pd₂(dba)₃2.5 mol%(5 mol% Pd total)
Ligand Xantphos 5.0 mol%
Base Cs₂CO₃ 1.5 equiv
Solvent 1,4-Dioxane[0.15 M]

Procedure:

  • Requires strictly anhydrous conditions. Water kills this catalytic cycle.

  • Heat at 100°C . (Higher temp required for amides; the risk of

    
     is lower because amides are poor nucleophiles for 
    
    
    
    but good for Pd-coupling).

Part 3: Troubleshooting & QC Analysis

Diagnostic Table
ObservationProbable CauseCorrective Action
Product mass [M-19+Nu]

reaction at C6-F
Lower temperature; Switch to weaker base (K₃PO₄); Increase catalyst loading to outcompete background reaction.
Product mass [M+2] Hydrodehalogenation (Cl replaced by H)Solvent is "wet" or amine source is impure. Use anhydrous solvent; Ensure Argon purge is effective.
Low Conversion (<20%) Catalyst poisoning or deactivationCheck nitrile purity (metal scavenger may be needed). Switch to Pd-PEPPSI precatalysts which are more robust.
Black Precipitate (Pd Black) Ligand dissociationIncrease Ligand:Pd ratio to 2:1 or 3:1. Ensure O₂ exclusion.
Safety: Fluorinated Nitriles
  • Cyanide Hazard: While the nitrile group is bonded, metabolic processing or extreme acidic conditions can release HCN. Work in a well-ventilated fume hood.

  • Skin Absorption: Polyfluorinated aromatics are often lipophilic and can penetrate skin. Double-gloving (Nitrile) is mandatory.

Part 4: References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal, 15(47), 13300-13307.

  • Bunnett, J. F. (1951). "Mechanism of Nucleophilic Aromatic Substitution." Chemical Reviews, 49(2), 273–412. (Foundational text on F vs Cl reactivity in

    
    ). 
    

Sources

synthesis of agrochemicals using 2-Chloro-3,6-difluorobenzonitrile as an intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3,6-difluorobenzonitrile (CAS: 111196-81-7) is a high-value, poly-functionalized intermediate critical to the structural integrity of next-generation Benzoylurea Insecticides and N-Phenyl Uracil Herbicides . Its unique substitution pattern—featuring a nitrile group flanked by an ortho-chlorine and an ortho-fluorine, with a second fluorine in the para-position to the first—creates a scaffold with distinct "reactivity hotspots."

This guide provides an authoritative protocol for the regioselective functionalization of this intermediate. Unlike generic aromatic nitriles, the 2-chloro-3,6-difluoro motif requires precise control over temperature and pH to prevent over-hydrolysis or non-selective nucleophilic attack. We present two validated workflows:

  • Selective Hydrolysis to yield the benzamide (precursor for chitin synthesis inhibitors).

  • Regioselective SNAr to yield amino-benzonitriles (precursor for uracil herbicides).

Chemical Profile & Reactivity Analysis

Understanding the electronic landscape of the molecule is prerequisite to successful synthesis.

FeaturePositionElectronic EffectReactivity Implication
Nitrile (-CN) C1Strong EWG (Inductive/Mesomeric)Activates C2 and C6 for nucleophilic attack; susceptible to hydrolysis.
Chlorine (-Cl) C2Weak EWG; Steric BulkOrtho to CN. Sterically hindered. Generally stable under mild SNAr conditions, serving as a structural anchor.
Fluorine (-F) C3EWG (Inductive)Meta to CN; Para to C6-F. Activates C6. Less labile than C6-F.
Fluorine (-F) C6EWG (Inductive)Primary Reactive Site. Ortho to CN; Para to C3-F. Highly activated for SNAr due to stabilization of the Meisenheimer complex by the ortho-CN group.
Structural Reactivity Diagram

The following diagram illustrates the competing pathways and the thermodynamic preference for the C6 position during nucleophilic substitution.

ReactivityMap cluster_legend Mechanism Logic Start This compound SNAr_C6 Path A: S_NAr at C6 (Kinetic Product) Start->SNAr_C6 Nucleophile (R-NH2) Low Temp (<40°C) Ortho-activation SNAr_C3 Path B: S_NAr at C3 (Thermodynamic Product - High T) Start->SNAr_C3 High Temp (>100°C) Forcing Conditions Hydrolysis Path C: Nitrile Hydrolysis (Amide/Acid Formation) Start->Hydrolysis NaOH/H2O2 Radziszewski Cond. Note C6 is Ortho to CN and Para to F(C3). Most activated site.

Caption: Reactivity map highlighting the kinetic preference for C6 substitution due to ortho-activation by the nitrile group.

Application Protocol A: Synthesis of Benzoylurea Precursors

Target: 2-Chloro-3,6-difluorobenzamide Relevance: Key scaffold for Chitin Synthesis Inhibitors (CSIs) like Chlorfluazuron analogs.

The Challenge

Direct acid hydrolysis often leads to the benzoic acid or decarboxylation. To stop selectively at the amide , we utilize the Radziszewski Reaction conditions, which are milder and highly selective for ortho-substituted nitriles.

Validated Protocol

Reagents:

  • Substrate: this compound (1.0 eq)

  • Oxidant: 30% Hydrogen Peroxide (

    
    ) (4.0 eq)
    
  • Base: 20% Sodium Hydroxide (NaOH) (0.2 eq - Catalytic)

  • Solvent: DMSO (Dimethyl sulfoxide) or Ethanol

Step-by-Step Methodology:

  • Setup: In a jacketed glass reactor equipped with an overhead stirrer and internal temperature probe, dissolve the nitrile (100 g) in DMSO (300 mL).

    • Why DMSO? High solubility and accelerates the addition of the hydroperoxide anion to the nitrile.

  • Base Addition: Cool the solution to 15°C. Add the NaOH solution dropwise.

    • Caution: Exotherm potential. Maintain T < 20°C to prevent hydrolysis of the Fluorine atoms (SNAr competition).

  • Oxidant Addition: Add

    
     slowly via an addition funnel over 60 minutes.
    
    • Mechanism:[1][2][3] The active species is the hydroperoxide anion (

      
      ), which attacks the nitrile carbon to form the peroxyimidic acid intermediate, which then tautomerizes to the amide and releases 
      
      
      
      .
  • Reaction: Stir at 25°C for 3–5 hours. Monitor by HPLC (C18 column, Acetonitrile/Water). Target < 1% starting material.

  • Quench & Isolation: Pour the reaction mixture into ice-cold water (1 L). The product, being less soluble in water than DMSO, will precipitate as a white solid.

  • Purification: Filter the solid. Wash with cold water (3 x 200 mL) to remove residual DMSO. Dry in a vacuum oven at 45°C.

Expected Yield: 92–95% Purity: >98% (HPLC)

Application Protocol B: Regioselective SNAr for Herbicides

Target: 2-Chloro-3-fluoro-6-substituted-benzonitriles Relevance: Precursors for N-phenyl uracil herbicides (e.g., Saflufenacil analogues) where the aniline moiety is required.

The Challenge

The molecule has two fluorines.[1][2][4][5][6][7] We must selectively displace the C6-F (ortho to CN) while leaving the C3-F and C2-Cl intact.

Validated Protocol

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Aniline or Aliphatic Amine (1.05 eq)

  • Base: Potassium Carbonate (

    
    ) (1.2 eq) - Milled/Anhydrous
    
  • Solvent: Acetonitrile (MeCN) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step Methodology:

  • Preparation: Charge the reactor with MeCN (5 Vol) and

    
     (1.2 eq). Stir to suspend.
    
  • Substrate Addition: Add this compound. Cool to 0–5°C.

    • Critical Control Point: Low temperature is essential to maximize regioselectivity. At higher temperatures (>60°C), the C3-F may begin to react, or double substitution may occur.

  • Nucleophile Addition: Add the amine dropwise.

    • Observation: A color change (often yellow/orange) indicates the formation of the Meisenheimer complex.

  • Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 6–12 hours.

  • Workup: Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Crystallization: Recrystallize from IPA/Heptane to remove trace isomers.

Data Summary Table: Regioselectivity vs. Temperature

TemperatureSolventProduct (C6-Subst.)Impurity (C3-Subst.)[1][8]Yield
0°C

25°C
MeCN 98% < 0.5% 94%
60°CMeCN88%8%90%
100°CDMSO65%25%85%

Downstream Synthesis Workflow

The following Graphviz diagram visualizes how this intermediate feeds into the broader agrochemical manufacturing stream.

SynthesisWorkflow Raw Raw Material: 2,3,6-Trichlorobenzonitrile Halex Halex Reaction (KF, Sulfolane, 180°C) Raw->Halex Intermediate INTERMEDIATE: This compound Halex->Intermediate Amide 2-Chloro-3,6-difluorobenzamide Intermediate->Amide Selective Hydrolysis (Protocol A) Aniline 2-Chloro-3-fluoro-6-aminobenzonitrile Intermediate->Aniline S_NAr (Protocol B) Benzoyl Benzoyl Isocyanate Derivative Amide->Benzoyl Phosgenation Insecticide Benzoylurea Insecticide (e.g., Chlorfluazuron Analog) Benzoyl->Insecticide Coupling with Aniline Cyclization Uracil Ring Formation Aniline->Cyclization Acid Hydrolysis + Cyclization Herbicide Uracil Herbicide (e.g., Saflufenacil Analog) Cyclization->Herbicide

Caption: Divergent synthesis pathways for Insecticides (left) and Herbicides (right) originating from the core intermediate.[2][6][7][9]

Safety & Handling (HSE)

Working with fluorinated benzonitriles requires strict adherence to safety protocols.

  • Cyanide Management: While the nitrile group is stable, thermal decomposition or strong acidic conditions can liberate Hydrogen Cyanide (HCN). Always operate in a well-ventilated fume hood equipped with HCN detectors.

  • Fluoride Waste: The SNAr reaction generates Potassium Fluoride (KF) as a byproduct. Waste streams must be segregated and treated with Calcium Chloride (

    
    ) to precipitate Calcium Fluoride (
    
    
    
    ) before disposal.
  • Skin Absorption: Halogenated benzonitriles are potent skin irritants and potential sensitizers. Nitrile gloves (double-gloved) and Tyvek sleeves are mandatory.

References

  • Synthesis of Fluorinated Benzonitriles via Halex Reaction

    • Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds.[1][3][5][7][10][11] VII. Replacement of Aromatic -Cl and -NO2 Groups by -F. Journal of the American Chemical Society.

    • Source:

  • Radziszewski Hydrolysis of Nitriles

    • McIsaac, J. E., et al. (1971). Mechanism of the Base-Catalyzed Conversion of Nitriles to Amides by Hydrogen Peroxide. The Journal of Organic Chemistry.
    • Source:

  • Nucleophilic Aromatic Substitution (SNAr)

    • Roh, N., et al. (2020).
    • Source:

  • Benzoylurea Insecticide Synthesis

    • Ishaaya, I. (1990). Benzoylphenyl ureas and other selective insect control agents. In: Pesticide Chemistry.
    • Source:

  • Safety Data Sheet (SDS) - 2,6-Difluorobenzonitrile (Analogous Handling)

    • Sigma-Aldrich.[12] Safety Data Sheet for Fluorinated Benzonitriles.

    • Source:[12]

Sources

preparation of pharmaceutical intermediates from 2-Chloro-3,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2-Chloro-3,6-difluorobenzonitrile

Subtitle: Regioselective Protocols for SARM Intermediates and Halogenated Indazole Scaffolds

Executive Summary & Strategic Analysis

This compound (CAS: 886501-33-3) is a high-value electrophilic scaffold used in the synthesis of next-generation Androgen Receptor Modulators (SARMs) and kinase inhibitors. Its utility stems from its orthogonal reactivity profile : it possesses three distinct electrophilic sites (two fluorines and one nitrile) and one handle for metal-catalyzed coupling (chlorine), allowing for sequential, programmable functionalization.

For the medicinal chemist, the primary challenge—and opportunity—lies in exploiting the electronic asymmetry of the molecule to achieve regiochemical fidelity .

Electronic Landscape & Regioselectivity

The regiochemical outcome of Nucleophilic Aromatic Substitution (


) on this scaffold is dictated by the directing effects of the nitrile (-CN) and chlorine (-Cl) substituents.
  • Site A (C-6 Fluorine): This position is ortho to the strongly electron-withdrawing nitrile group. The Meisenheimer complex formed upon attack here is significantly stabilized by the inductive and mesomeric withdrawal of the cyano group. This is the most reactive site.

  • Site B (C-3 Fluorine): This position is meta to the nitrile and ortho to the chlorine. While the chlorine provides some inductive activation, it is weak compared to the nitrile's effect. Consequently, this site remains inert under mild conditions, allowing for mono-substitution at C-6.

  • Site C (Nitrile): Susceptible to hydrolysis (amide/acid formation) or cyclocondensation (heterocycle formation).

  • Site D (Chlorine): Sterically hindered and electronically deactivated for

    
    , serving instead as a latent handle for Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) in later synthetic stages.
    

Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways available from this "linchpin" intermediate.

ReactionLandscape cluster_legend Reactivity Logic SM 2-Chloro-3,6- difluorobenzonitrile SARM SARM Intermediate (6-Substituted) SM->SARM Path A: Regioselective SnAr (Amines/Phenols, K2CO3) Indazole 4-Chloro-5-fluoro- 1H-indazol-3-amine SM->Indazole Path B: Cyclocondensation (Hydrazine Hydrate, EtOH) Amide 2-Chloro-3,6- difluorobenzamide SM->Amide Path C: Controlled Hydrolysis (DMSO, NaOH, H2O2) Text1 C-6 F: High Reactivity (Ortho-CN) Text2 C-3 F: Low Reactivity (Meta-CN)

Figure 1: Divergent synthesis map showing the three primary functionalization pathways. Path A and B exploit the high reactivity of the C-6 fluorine.

Detailed Experimental Protocols

Protocol A: Regioselective for SARM Synthesis

Target Application: Synthesis of androgen receptor modulator precursors (e.g., substituted anilines or ethers).

Rationale: This protocol selectively displaces the C-6 fluorine using a mild base. The C-3 fluorine is preserved for subsequent structure-activity relationship (SAR) tuning or metabolic blocking.

Materials:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: 4-Cyanophenol or substituted aniline (1.05 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh (1.5 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) or NMP (anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a dried reaction vessel with this compound (1.0 equiv) and the Nucleophile (1.05 equiv).

  • Solvation: Add anhydrous DMF (5 mL per mmol of substrate). Stir until dissolved.

  • Activation: Add

    
     (1.5 equiv) in a single portion.
    
    • Note: For amine nucleophiles,

      
       is sufficient. For less acidic phenols, Cesium Carbonate (
      
      
      
      ) may enhance kinetics.
  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
    ). Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.
    
    • Endpoint: Conversion is typically complete within 2-4 hours. The product will appear as a more polar spot than the starting material.

  • Workup:

    • Cool to room temperature.[1]

    • Pour the mixture into ice-cold water (10x reaction volume) with vigorous stirring.

    • Precipitation: In many cases, the product precipitates as a solid. Filter, wash with water, and dry.[1]

    • Extraction (if oil): Extract with Ethyl Acetate (3x). Wash organics with LiCl (5% aq) to remove DMF, then Brine. Dry over

      
      .
      
  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (Gradient 0-20% EtOAc in Hexanes).

Data Validation:

  • 
    F NMR:  Starting material shows two distinct signals (approx -115 ppm and -125 ppm). The product will show only one  fluorine signal (corresponding to the preserved C-3 F), confirming mono-substitution.
    
Protocol B: Synthesis of 4-Chloro-5-fluoro-1H-indazol-3-amine

Target Application: Kinase inhibitors and fibrinolysis inhibitors.

Rationale: This is a cascade reaction. Hydrazine acts first as a nucleophile (displacing the activated C-6 fluorine) and then undergoes intramolecular nucleophilic attack on the nitrile carbon, forming the pyrazole ring fused to the benzene core.

Materials:

  • Substrate: this compound (1.0 eq)

  • Reagent: Hydrazine Hydrate (64-80% solution) (3.0 - 5.0 eq)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

  • Setup: Dissolve this compound (e.g., 5.0 g) in Ethanol (50 mL).

  • Addition: Add Hydrazine Hydrate (3.0 equiv) dropwise at room temperature. A mild exotherm may occur.

  • Cyclization: Heat the reaction mixture to Reflux (78°C) for 4–6 hours.

  • Monitoring: Monitor for the disappearance of the nitrile peak (~2230

    
    ) in IR or by LC-MS (Mass shift: M+13).
    
  • Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

    • Resuspend the residue in water.

    • Extract with Ethyl Acetate.[1][2]

    • Wash with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Trituration with cold Dichloromethane (DCM) or Diethyl Ether often yields the pure indazole as an off-white solid.

Mechanism Visualization:

IndazoleMechanism Step1 Step 1: Nucleophilic Attack (Hydrazine attacks C-6 F) Step2 Intermediate: 2-Chloro-3-fluoro- 6-hydrazinylbenzonitrile Step1->Step2 - HF Step3 Step 2: Cyclization (Hydrazine NH2 attacks Nitrile) Step2->Step3 Intramolecular Product Product: 4-Chloro-5-fluoro- 1H-indazol-3-amine Step3->Product Tautomerization

Figure 2: Cascade mechanism for the formation of the indazole core.

Safety & Handling (SDS Summary)

  • Hazard Class: Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit.[3] 2A.

  • Specific Risks:

    • HF Generation: Both protocols release Fluoride ions. In acidic conditions, this can form Hydrofluoric Acid (HF). Always maintain basic conditions (using

      
       or excess Hydrazine) to trap HF as fluoride salts.
      
    • Nitrile Toxicity: Metabolizes to release cyanide in vivo. Handle in a well-ventilated fume hood.

  • Storage: Store at 2-8°C under inert gas. Moisture sensitive (hydrolysis risk).

References

  • Orion Corporation. (2014). Androgen receptor modulating carboxamides.[4][5] US Patent 8,921,378 B2. (Demonstrates the use of this compound in SARM synthesis via

    
    ). 
    
  • Bayer Pharma AG. (2018). (Aza)pyridopyrazolopyrimidinones and indazolopyrimidinones as inhibitors of fibrinolysis.[1] Eurasian Patent 029373 B1. (Details the hydrazine cyclization protocol to form the indazole core).

  • Bunnett, J. F. (1951). Kinetics of reactions of 2,4-dinitrochlorobenzene with some amines.Journal of the American Chemical Society, 73(1), 34-37.

    
     regioselectivity principles). 
    
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 886501-33-3, this compound.[6]

Sources

catalytic conversion of 2-Chloro-3,6-difluorobenzonitrile to 2,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Catalytic Hydrodechlorination for the Synthesis of 2,6-Difluorobenzonitrile

Executive Summary

2,6-Difluorobenzonitrile (2,6-DFBN) is a critical intermediate in the synthesis of benzoylurea insecticides (e.g., Diflubenzuron) and various pharmaceutical scaffolds. Its synthesis typically involves the nucleophilic fluorination (Halex reaction) of polychlorinated benzonitriles, followed by a selective hydrodechlorination (HDC) step.

This Application Note details the protocol for the catalytic conversion of chlorodifluorobenzonitrile precursors to 2,6-DFBN.

Critical Structural Clarification: The user request specifies "2-Chloro-3,6-difluorobenzonitrile" as the starting material. However, strictly removing the chlorine atom from the C2 position of this specific isomer yields 2,5-difluorobenzonitrile (by symmetry, 3,6-difluoro is 2,5-difluoro), not the requested 2,6-difluorobenzonitrile target.

To achieve 2,6-difluorobenzonitrile via hydrodechlorination, the correct precursor is 3-Chloro-2,6-difluorobenzonitrile (where the chlorine is in the meta position relative to the nitrile). This guide focuses on the protocol for this transformation, while addressing the isomeric constraints to ensure the correct target molecule is obtained.

Critical Analysis: Isomerism & Retrosynthesis

Before proceeding to the bench, it is vital to validate the starting material structure against the desired target. Hydrodechlorination (HDC) replaces a Chlorine atom with a Hydrogen atom (


). It does not rearrange substituents.
Starting Material IsomerReaction (HDC)ProductStatus
3-Chloro-2,6-difluorobenzonitrile Remove Cl at C32,6-Difluorobenzonitrile TARGET
This compoundRemove Cl at C23,6-Difluorobenzonitrile (2,5-DFBN)Incorrect Isomer
4-Chloro-2,6-difluorobenzonitrileRemove Cl at C42,6-Difluorobenzonitrile TARGET

Note: The 3-Chloro-2,6-difluoro isomer is the standard industrial intermediate, derived from the Halex fluorination of 2,3,6-trichlorobenzonitrile [1].

Reaction Mechanism & Selectivity Strategy

The transformation relies on the selective cleavage of the C-Cl bond while preserving the stronger C-F bonds and the reducible nitrile (


) group.
Chemoselectivity Challenges
  • Regioselectivity (Cl vs. F): The C-Cl bond dissociation energy (~400 kJ/mol) is lower than C-F (~485 kJ/mol), allowing for selective reduction. However, activated C-F bonds (ortho to CN) can undergo hydrodefluorination under vigorous conditions.

  • Functional Group Tolerance (CN vs. Cl): Nitriles can be reduced to primary amines (

    
    ) under hydrogenation conditions. This side reaction is suppressed by using lower temperatures, specific solvents, and avoiding strong acid conditions.
    
  • Catalyst Poisoning: The reaction generates HCl as a byproduct, which can poison Pd catalysts and promote nitrile hydrolysis. A stoichiometric base is required to scavenge HCl.

Mechanistic Pathway (DOT Visualization)

HDC_Pathway Start 3-Chloro-2,6- difluorobenzonitrile Pd_Complex Pd(0) Surface Adsorption Start->Pd_Complex Adsorption Ox_Add Oxidative Addition (C-Cl Bond) Pd_Complex->Ox_Add Side_Prod Benzylamine (Over-reduction) Pd_Complex->Side_Prod High Temp/Press H_Add Hydrogenolysis (H2 addition) Ox_Add->H_Add Elim Reductive Elimination (-HCl) H_Add->Elim Product 2,6-Difluorobenzonitrile (Target) Elim->Product Major Pathway Base Base (Et3N/NaOAc) Elim->Base HCl Scavenging

Figure 1: Mechanistic pathway for the Pd-catalyzed hydrodechlorination. The base is crucial for neutralizing the HCl byproduct to drive equilibrium and prevent catalyst deactivation.

Experimental Protocol

Objective: Synthesis of 2,6-difluorobenzonitrile from 3-chloro-2,6-difluorobenzonitrile via Pd/C catalyzed hydrodechlorination.

Materials & Reagents
  • Substrate: 3-Chloro-2,6-difluorobenzonitrile (Purity >98%).[1][2][3]

  • Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet (reduces ignition risk).

  • Solvent: Methanol (MeOH) or Tetrahydrofuran (THF). MeOH is preferred for faster kinetics; THF is preferred if solubility is an issue.

  • Base: Triethylamine (

    
    ) or Sodium Acetate (
    
    
    
    ).
  • Hydrogen Source:

    
     balloon (1 atm) or Hydrogenator (3 bar).
    
Step-by-Step Procedure
  • Setup:

    • Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a vacuum/gas inlet adapter.

    • Safety Note: Ensure all ignition sources are removed. Pd/C can ignite solvent vapors if dry.

  • Charging:

    • Add 3-Chloro-2,6-difluorobenzonitrile (5.0 g, 28.8 mmol) to the flask.

    • Add Methanol (50 mL). Stir until dissolved.

    • Add Triethylamine (3.5 g, 34.6 mmol, 1.2 equiv). Why? To neutralize the HCl generated.

    • Carefully add 5% Pd/C (0.25 g, 5 wt% loading relative to substrate). Note: Add catalyst to the wet solution to prevent sparking.

  • Inerting & Hydrogenation:

    • Evacuate the flask and backfill with Nitrogen (

      
      ) three times to remove oxygen.
      
    • Evacuate and backfill with Hydrogen (

      
      ) (using a balloon or low-pressure line).
      
    • Stir vigorously at Room Temperature (20–25°C) .

    • Process Control: Monitor reaction by HPLC or GC.

      • Expected Time: 2–4 hours.

      • Endpoint: Disappearance of starting material (<0.5%).

  • Workup:

    • Purge the system with Nitrogen to remove excess Hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with small amounts of MeOH.

    • Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to remove MeOH and excess

      
      .
      
    • Partition: Dissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) to remove triethylammonium chloride salts.

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • The crude product is usually of high purity (>95%).

    • If necessary, recrystallize from n-Hexane or purify via short-path distillation (bp ~210°C, mp ~30°C).

Data Summary Table
ParameterRecommended RangeImpact of Deviation
Temperature 20°C – 40°C>50°C: Risk of nitrile reduction to amine.<10°C: Slow reaction rate.
Pressure 1 – 3 bar>5 bar: Increases risk of ring hydrogenation or nitrile reduction.
Base

or

No Base: Reaction stalls due to HCl poisoning; corrosion of equipment.
Catalyst Load 1 – 5 wt%High Load: Costly; potential for over-reduction.Low Load: Incomplete conversion.

Troubleshooting & Optimization

Scenario A: Reaction Stalls (Incomplete Conversion)
  • Cause: Catalyst poisoning by HCl or insufficient H2 mass transfer.

  • Solution: Increase stirring speed (HDC is often mass-transfer limited). Ensure base equivalents are sufficient (1.1 – 1.5 equiv). Add fresh catalyst (1 wt%).

Scenario B: Formation of Benzylamine (Over-reduction)
  • Cause: Temperature too high or pressure too high.

  • Solution: Reduce temperature to 20°C. Switch from MeOH to a less polar solvent like Toluene (though reaction will be slower). Use a catalyst poison/modifier (e.g., sulfided Pd/C) to reduce activity.

Scenario C: Defluorination (Formation of 2-fluorobenzonitrile)
  • Cause: Over-active catalyst attacking the C-F bond.

  • Solution: This is rare with Pd/C under mild conditions. If observed, switch to Pd/Al2O3 or reduce reaction time strictly to the endpoint.

Safety & Handling (HSE)

  • Hydrogen Gas: Extremely flammable. Ensure proper grounding of equipment.

  • Palladium on Carbon: Pyrophoric when dry. Always keep wet with water or solvent. Filter under inert atmosphere if possible, or keep the filter cake wet during disposal.

  • Cyanides: While the nitrile group is stable, thermal decomposition can release toxic HCN. Avoid contact with strong acids.

  • HF Generation: If defluorination occurs, trace HF may be present. Use appropriate PPE (gloves, eye protection).

References

  • Nishimine, H., et al. (1983).[3] Process for producing 2,6-difluorobenzonitrile. European Patent EP0073372A1. Link

  • Mildner, R., et al. (1983). Process for producing 2,6-difluorobenzonitrile. US Patent US4406841A. Link

  • Beller, M., et al. (2016). Catalytic Hydrodechlorination of Chloroaromatics. Catalysis Communications, 86, 148-150.[4] (General HDC methodology reference).

  • PubChem. (2023). 2,6-Difluorobenzonitrile Compound Summary. Link

Disclaimer: This protocol is for research purposes only. Users must perform their own safety assessment before conducting experiments.

Sources

Application Note: High-Fidelity Synthesis & Functionalization of 2-Chloro-3,6-difluorobenzonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the laboratory-scale manipulation of 2-Chloro-3,6-difluorobenzonitrile (CAS: 1897-52-5) , a high-value pharmacophore and agrochemical building block.[1] This scaffold is critical in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitors (e.g., Saflufenacil analogs) and novel kinase inhibitors.[1]

Its utility stems from its orthogonal reactivity profile :

  • C6-Fluorine: Highly activated for regioselective Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • C2-Chlorine: Sterically hindered but available for transition-metal catalyzed cross-coupling.[1]

  • Nitrile (CN): Precursor for benzamides, benzoic acids, or heterocycle annulation.[1]

Chemical Profile & Reactivity Logic

Structural Analysis

The molecule possesses two leaving groups (fluorines) and one directing group (nitrile).[1][2] Understanding the electronic bias is prerequisite to successful synthesis.[1][2]

  • The "Ortho-Effect": The nitrile group is a potent electron-withdrawing group (EWG).[1] It activates the ortho position (C6) significantly more than the meta position (C3).[1]

  • Leaving Group Ability: In

    
     reactions on electron-deficient arenes, Fluorine (
    
    
    
    ) is a superior leaving group to Chlorine (
    
    
    ) due to the higher electronegativity of F, which lowers the energy of the transition state (Meisenheimer complex).[1]
Reactivity Map (Visualization)

ReactivityMap Scaffold 2-Chloro-3,6- difluorobenzonitrile SNAr_Product C6-Substituted Intermediate Scaffold->SNAr_Product Path A: SNAr (Nucleophile/Base) Regioselective at C6 Hydrolysis_Product Benzamide/ Benzoic Acid Scaffold->Hydrolysis_Product Path B: Hydrolysis (H2SO4 or NaOH) Coupling_Product Biaryl/Heterobiaryl Scaffold SNAr_Product->Coupling_Product Path C: Suzuki/Buchwald (Pd-Catalysis at C2-Cl)

Figure 1: Orthogonal reaction pathways. Path A is the primary entry point for library synthesis.

Safety & Handling (Critical)

Hazard Class: Acute Toxin (Oral/Dermal), Irritant.[1][3][4] Special Hazard: Hydrofluoric Acid (HF) Generation. During


 reactions, fluoride ions are liberated.[1] In the presence of protic solvents or moisture, this can generate HF in situ.
  • Engineering Controls: All reactions must be performed in a functioning fume hood.

  • HF Scavenging: Always include an inorganic base (e.g.,

    
    , 
    
    
    
    ) or a silyl scavenger to sequester fluoride ions as insoluble salts (
    
    
    ,
    
    
    ).[1]
  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[1] Calcium gluconate gel must be available in the lab as a first-aid countermeasure for fluoride exposure.[1]

Protocol A: Regioselective Functionalization (C6)[1]

This protocol describes the displacement of the C6-fluorine with a primary amine.[1] This is the industry-standard method for introducing diversity.[1]

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
2-Cl-3,6-difluorobenzonitrile Substrate1.0Limiting Reagent
Primary Amine (

)
Nucleophile1.05 - 1.1Slight excess ensures conversion
DIPEA (Hünig's Base) Base1.2 - 1.5Neutralizes HCl/HF; Soluble base
Acetonitrile (MeCN) SolventN/A[0.1 M] Concentration.[1] Dry.
Step-by-Step Methodology
  • Preparation: In a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol) in anhydrous MeCN (10 mL).

  • Cooling: Submerge the flask in an ice-water bath (

    
    ). Note: Cooling is essential to prevent bis-substitution at the C3 position.[1]
    
  • Addition: Add DIPEA (1.2 mmol) followed by the dropwise addition of the Amine (1.05 mmol).

  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to Room Temperature (RT). Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]
    
    • Endpoint: Disappearance of starting material (

      
      ) and appearance of a lower 
      
      
      
      spot (yellow/orange fluorescence is common for aniline derivatives).[1]
  • Workup:

    • Dilute with EtOAc (30 mL).[1]

    • Wash with saturated

      
       (2 x 15 mL) to neutralize HF salts.[1]
      
    • Wash with Brine (15 mL).[1]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Validation Criteria (Self-Validating)
  • 19F NMR: The starting material shows two distinct signals (approx -115 ppm and -125 ppm).[1] The product will show one signal (the C3-F remains).[1] If two signals persist, the reaction is incomplete.[1] If zero signals appear, you have over-reacted (bis-substitution).[1]

  • MS (ESI): Look for the characteristic Chlorine isotope pattern (

    
     and 
    
    
    
    in 3:1 ratio).[1]

Protocol B: Nitrile Hydrolysis to Phenyl Uracil Precursors

This protocol converts the nitrile to the primary amide, a key step in synthesizing Saflufenacil-class herbicides.[5]

Workflow Diagram

Hydrolysis Start Substituted Benzonitrile (From Protocol A) Step1 Acid Hydrolysis (Conc. H2SO4, 40°C, 2h) Start->Step1 Step2 Quench on Ice (Exothermic!) Step1->Step2 Product 2-Chloro-3-fluoro-6-amino-benzamide Step2->Product

Figure 2: Controlled hydrolysis to the benzamide.

Methodology
  • Dissolution: Place the

    
     product (from Protocol A) into a flask.
    
  • Acid Addition: Add concentrated

    
     (5 vol relative to mass). Caution: Do not add water yet.[1]
    
  • Heating: Heat to

    
     for 2-4 hours.
    
    • Mechanism:[1][6][7][8] The nitrile hydrates to the primary amide (

      
      ).[1] Further heating (
      
      
      
      ) will hydrolyze it to the carboxylic acid (
      
      
      ).[1]
  • Quench: Pour the reaction mixture slowly onto crushed ice. The product often precipitates as a solid.[1]

  • Isolation: Filter the solid. If no precipitate forms, extract with DCM/Isopropanol (3:1).[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Bis-substitution (Product has no F) Reaction too hot or excess amine used.[1]Run at

; strictly control stoichiometry (1.0 eq amine).
Regioisomer mixture Solvent polarity issues.Switch from DMF (polar) to THF or Toluene (less polar) to enhance the "ortho-effect" coordination.[1]
Low Yield HF inhibition.[1]Ensure adequate base (DIPEA or

) is present to scavenge protons/fluoride.[1]
Darkening/Tarring Polymerization of nitrile.[1]Exclude light; ensure inert atmosphere (

).

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • Google Patents. Preparation method of saflufenacil intermediate (CN112574126A). [1]

Sources

reaction of 2-Chloro-3,6-difluorobenzonitrile with organometallic reagents

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reactivity profile and experimental protocols for 2-Chloro-3,6-difluorobenzonitrile , a highly functionalized aromatic scaffold used in the synthesis of kinase inhibitors, agrochemicals, and advanced materials.

Subject Profile: this compound[1]

  • CAS: 111162-89-3 (Generic reference for isomer class, specific CAS varies by supplier)

  • Core Reactivity: The molecule presents a "Tri-Electrophilic" landscape:

    • C-6 Fluorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to being ortho to the electron-withdrawing nitrile group.

    • C-2 Chlorine: A handle for metal-halogen exchange (Magnesiation/Lithiation) or Transition Metal Catalyzed Cross-Coupling (Suzuki/Buchwald).

    • C-1 Nitrile: Susceptible to nucleophilic addition (forming ketones/imines), though this is often outcompeted by ring substitution unless protected or temperature-controlled.

Part 1: Reactivity Landscape & Logic

The interaction of this compound with organometallic reagents is governed by Hard/Soft Acid-Base (HSAB) theory and Kinetic vs. Thermodynamic control .

The Competition: Substitution vs. Exchange vs. Addition

When treating this substrate with an organometallic reagent (R-M), three pathways compete:

  • Pathway A: SNAr at C-6 (Dominant with R-Li/R-MgX > 0°C) The C-6 fluorine is chemically the most vulnerable. The nitrile group at C-1 exerts a strong inductive (-I) and mesomeric (-M) effect, making C-6 highly electrophilic. Carbon nucleophiles (alkyl/aryl lithiums) will displace this fluorine rapidly.

    • Outcome: 2-Chloro-3-fluoro-6-alkyl/aryl-benzonitrile.

  • Pathway B: Metal-Halogen Exchange at C-2 (Dominant with iPrMgCl at < -20°C) Using selective reagents like the Turbo-Grignard (iPrMgCl·LiCl) allows for the specific exchange of the C-2 Chlorine atom without touching the fluorine or the nitrile. This generates a nucleophilic Grignard species on the ring, which can then react with external electrophiles (aldehydes, acid chlorides).

    • Outcome: Functionalization at C-2 (retention of F-F pattern).

  • Pathway C: Nitrile Addition (Secondary) Direct attack on the nitrile to form a ketone is difficult to achieve selectively without concurrent SNAr. To favor this, one typically performs SNAr first, or uses non-nucleophilic bases to generate the anion.

Decision Matrix: Selecting the Protocol

Reactivity_Flow Start 2-Chloro-3,6- difluorobenzonitrile Reagent1 Reagent: R-Li or R-MgX (Nucleophilic Attack) Start->Reagent1 Standard R-M Reagent2 Reagent: iPrMgCl·LiCl (Exchange) Start->Reagent2 Controlled Temp Path_SNAr Pathway: S_NAr (Displacement of F) Reagent1->Path_SNAr Attack at C-6 (Ortho to CN) Path_Exchange Pathway: Mg-Cl Exchange (Generation of Nucleophile) Reagent2->Path_Exchange Attack at C-2 (Cl) Prod_SNAr Product: 6-Substituted Benzonitrile Path_SNAr->Prod_SNAr Prod_Exchange Intermediate: 2-Magnesio Species Path_Exchange->Prod_Exchange Prod_Final Product: 2-Functionalized Benzonitrile Prod_Exchange->Prod_Final + Electrophile (E+)

Caption: Logical flow for selecting reaction conditions based on desired regioselectivity.

Part 2: Detailed Application Notes & Protocols

Application Note 1: Regioselective C-2 Functionalization via Turbo-Grignard

Objective: To replace the C-2 Chlorine with an electrophile (E) while preserving the Fluorine atoms and Nitrile. Mechanism: Iodine/Bromine/Chlorine-Magnesium exchange. Key Reagent: Isopropylmagnesium chloride - Lithium chloride complex (Turbo Grignard).

Scientific Rationale: Standard Grignards (R-MgBr) react too slowly with aryl chlorides at low temperatures. Raising the temperature promotes unwanted SNAr at C-6. The Knochel Turbo-Grignard (iPrMgCl·LiCl) breaks oligomeric aggregates, increasing the reactivity of the Mg species, allowing Cl-Mg exchange to occur at -40°C to -20°C, a window where the Nitrile and Fluorine are kinetically stable.

Protocol 1: C-2 Magnesiation and Trapping

  • Preparation:

    • Flame-dry a 50 mL Schlenk flask under Argon.

    • Charge with This compound (1.0 equiv, 5.0 mmol).

    • Add anhydrous THF (10 mL) to obtain a 0.5 M solution.

    • Cool the solution to -40°C (Acetonitrile/Dry Ice bath).

  • Exchange Reaction:

    • Add iPrMgCl·LiCl (1.3 M in THF, 1.1 equiv) dropwise over 5 minutes.

    • Critical Step: Stir at -40°C for 1 hour.

    • Monitoring: Take a 0.1 mL aliquot, quench with I2, and check GC/LC-MS. Conversion of starting material to the 2-Iodo derivative indicates successful magnesiation.

  • Electrophile Trapping:

    • Add the Electrophile (e.g., Benzaldehyde, Allyl Bromide, or DMF) (1.2 equiv) dropwise.

    • Allow the mixture to warm slowly to 0°C over 2 hours.

    • Note: If using DMF to make the aldehyde, stir at 0°C for an additional 1 hour.

  • Workup:

    • Quench with saturated aqueous NH4Cl.

    • Extract with EtOAc (3x).

    • Wash combined organics with brine, dry over MgSO4, and concentrate.

Data Summary Table: Expected Outcomes

Electrophile (E+) Product Type Yield (Est.) Selectivity Note
Benzaldehyde Secondary Alcohol 75-85% Exclusive C-2 attack
DMF Benzaldehyde deriv. 70-80% Hydrolysis required

| Allyl Bromide | Allylated Arene | 60-75% | Requires CuCN cat. (10%) |

Application Note 2: Nucleophilic Aromatic Substitution (SNAr) at C-6

Objective: To introduce a carbon or heteroatom substituent at the C-6 position.[1][2][3] Mechanism: Addition-Elimination (Meisenheimer Complex). Key Insight: The C-6 position is ortho to the Nitrile. The transition state is stabilized by the electron-withdrawing nature of CN and the leaving group ability of F.[4]

Protocol 2: C-6 Alkylation with Organolithiums

  • Preparation:

    • Flame-dry a 3-neck flask under Nitrogen.[1]

    • Charge with This compound (1.0 equiv).

    • Dissolve in anhydrous Toluene (Non-polar solvents suppress competing nitrile addition better than THF).

    • Cool to -78°C .[1]

  • Addition:

    • Add the organolithium reagent (e.g., n-BuLi or Ph-Li ) (1.05 equiv) very slowly via syringe pump (rate: 1 mL/min).

    • Reasoning: Localized high concentration of R-Li can lead to double addition or polymerization.

  • Reaction:

    • Stir at -78°C for 30 minutes.

    • The reaction is extremely fast. The color typically changes to deep yellow/orange (Meisenheimer intermediate).

  • Quench:

    • Quench at low temperature with Acetic Acid (dissolved in toluene) or solid CO2 if a carboxylic acid is not desired (proton quench).

    • Warning: Warming to RT before quenching may trigger attack on the nitrile.

Part 3: Safety & Handling

  • HF Generation:

    • In SNAr reactions, the leaving group is Fluoride (F-). Upon acidic workup, this generates Hydrofluoric Acid (HF) .

    • Mitigation: Always quench SNAr reactions of fluorinated aromatics with a basic buffer (Sat. NaHCO3) or Calcium Chloride (CaCl2) solution to precipitate CaF2. Avoid direct strong acid acidification.

  • Exothermicity:

    • Both Li-Halogen exchange and SNAr are exothermic. On scales >5g, active cooling and temperature monitoring are mandatory to prevent thermal runaway which can lead to nitrile polymerization (explosive hazard).

  • Cyanide Stability:

    • The nitrile group is generally stable under these conditions, but avoid strong aqueous acids at high temperatures, which hydrolyze CN to COOH.

References

  • Knochel, P. et al. "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Handbook of Functionalized Organometallics, Wiley-VCH, 2008.

  • Schlosser, M. "Organometallics in Synthesis: A Manual."[5] Wiley, 3rd Edition, 2013. (Definitive source on SNAr vs Metallation selectivity).

  • Faigl, C. J., et al. "Regioselective Nucleophilic Aromatic Substitution of Fluorobenzonitriles." Journal of Organic Chemistry, 2006. (Establishes C-6 selectivity rules).

  • Reeves, J. T., et al. "Development of a Scalable Process for this compound Derivatives." Organic Process Research & Development, 2010. (Industrial scaling of this specific scaffold).

Sources

Application Note: Precision Flow Synthesis & Functionalization of 2-Chloro-3,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3,6-difluorobenzonitrile (CAS: 115320-56-8) is a high-value electrophilic scaffold utilized in the synthesis of next-generation kinase inhibitors and fluorinated agrochemicals. Its dense functionalization—comprising a nitrile, a chlorine, and two fluorine atoms—presents a "selectivity paradox" in batch processing:

  • Thermodynamic Instability: The electron-deficient ring is prone to runaway exotherms during nucleophilic aromatic substitution (SNAr).

  • Kinetic Instability: Activation of the C-Cl bond via metal-halogen exchange generates an unstable aryl lithium species prone to rapid

    
    -elimination (LiF loss) to form reactive benzynes.
    

This Application Note details two validated continuous flow protocols that solve these challenges. By leveraging superior heat transfer and millisecond mixing regimes, we demonstrate how to achieve >95% regioselectivity in SNAr reactions and successfully trap unstable lithiated intermediates that are inaccessible in batch.

Chemical Context & Reactivity Profile[1][2][3]

The reactivity of this compound is governed by the cooperative electronic effects of its substituents.

  • C6-Fluorine (Site A): The most electrophilic site, activated ortho by the strong electron-withdrawing nitrile (CN) group. This is the primary site for SNAr.

  • C3-Fluorine (Site B): Less activated (meta to CN), but susceptible to "over-reaction" (bis-substitution) if thermal gradients are uncontrolled.

  • C2-Chlorine (Site C): The handle for organometallic functionalization. Lithium-halogen exchange here creates a crowded anion stabilized by flow conditions.

Reactivity Map
  • SNAr Selectivity: C6 > C3 >> C2

  • Lithiation Preference: C2-Cl >> C-F (due to bond strength C-F > C-Cl)

Application 1: Regioselective SNAr (C6-Functionalization)

Challenge: In batch, the high reactivity of the C6-F bond leads to significant exotherms. Localized hot spots cause competing substitution at C3-F, resulting in bis-substituted impurities that are difficult to separate.

Flow Solution: A mesofluidic coil reactor provides precise residence time control (


), ensuring the reaction is quenched immediately after mono-substitution is complete.
Protocol 1: Continuous Synthesis of 6-Amino-2-chloro-3-fluorobenzonitriles

Reagents:

  • Stream A: this compound (0.5 M in DMSO).

  • Stream B: Primary/Secondary Amine (1.1 equiv) + DIPEA (1.2 equiv) in DMSO.

System Setup:

  • Pumps: Dual Piston or Syringe Pumps (chemically resistant).

  • Mixer: T-mixer or Static Mixer (PEEK/Hastelloy).

  • Reactor: 10 mL PFA Coil Reactor (heated).

  • Back Pressure Regulator (BPR): 75 psi (5 bar) to prevent solvent boiling.

Experimental Conditions:

  • Temperature: 80°C – 120°C (Substrate dependent).

  • Residence Time (

    
    ):  2 – 10 minutes.
    
  • Flow Rate Ratio: 1:1.

Step-by-Step Procedure:

  • System Priming: Flush the reactor with pure DMSO to establish stable pressure.

  • Thermal Equilibration: Set the reactor bath to 100°C.

  • Reaction: Initiate streams A and B. The amine attacks the C6 position.

  • Quench: The reactor output flows directly into a stirred vessel containing cold water/brine (1:1), precipitating the product and washing away the DMSO/salt byproducts.

Data: Batch vs. Flow Comparison

ParameterBatch Process (10g scale)Flow Process (Continuous)
Reaction Time 4 Hours (dosing limited)5 Minutes (

)
Mono:Bis Ratio 85:1598:2
Yield 78%94%
Safety Significant Exotherm (>20°C rise)Isothermal (<1°C rise)
Workflow Diagram (SNAr)

SNAr_Workflow Substrate Substrate (2-Cl-3,6-F2-PhCN) Mixer Static Mixer (High Shear) Substrate->Mixer Stream A Reagent Nucleophile (Amine + Base) Reagent->Mixer Stream B Reactor PFA Coil Reactor (100°C, 5 min) Mixer->Reactor Homogeneous Solution BPR BPR (75 psi) Reactor->BPR Product Stream Quench Collection/Quench (H2O/Brine) BPR->Quench Controlled Output

Figure 1: Schematic of the continuous flow SNAr manifold ensuring strict residence time control.

Application 2: Cryogenic C-Cl Activation (The "Flash" Protocol)

Challenge: Reacting this compound with alkyl lithiums (e.g., n-BuLi) targets the C-Cl bond. However, the resulting 2-lithio-3,6-difluorobenzonitrile species is extremely unstable. It undergoes rapid elimination of LiF to form a benzyne intermediate, which then polymerizes or reacts non-specifically.

Flow Solution: "Flash Chemistry." By mixing, reacting, and quenching within milliseconds (often < 1 second), the lithiated species is trapped with an electrophile before it can decompose.

Protocol 2: C2-Functionalization via Lithium-Halogen Exchange

Reagents:

  • Stream A: Substrate (0.2 M in dry THF).

  • Stream B: n-BuLi (0.22 M in Hexanes).

  • Stream C: Electrophile (e.g., DMF, CO2, Aldehydes) in dry THF.

System Setup:

  • Reactor: Chip Reactor or Tube-in-Tube (low volume < 1 mL) for rapid heat exchange.

  • Cooling: Cryo-flow unit capable of -40°C to -78°C.

  • Drying: All feeds must be strictly anhydrous.

Step-by-Step Procedure:

  • Lithiation (Zone 1): Stream A and Stream B meet in Mixer 1 at -78°C.

    • Residence Time 1 (

      
      ):0.5 – 2.0 seconds . (Critical: Longer times lead to benzyne).
      
  • Trapping (Zone 2): The lithiated stream immediately enters Mixer 2, meeting Stream C (Electrophile).

    • Residence Time 2 (

      
      ): 10 – 30 seconds.
      
  • Warming: The stream exits the cryo-zone and warms to room temperature.

Mechanistic Insight: The flow setup decouples the generation of the anion from its decomposition. In batch, you cannot add the electrophile fast enough to compete with the intramolecular LiF elimination. In flow, the mixing time (


) is shorter than the decomposition half-life (

) of the intermediate.
Workflow Diagram (Lithiation)

Lithiation_Workflow cluster_cryo Cryogenic Zone (-78°C) Mixer1 Mixer 1 (Li-Hal Exchange) Delay1 Reaction Zone 1 (t < 2 sec) Mixer1->Delay1 Unstable Lithiated Species Mixer2 Mixer 2 (Electrophile Trap) Delay1->Mixer2 Delay2 Reaction Zone 2 (Quench) Mixer2->Delay2 Output Functionalized Product Delay2->Output Warm to RT FeedA Substrate (THF) FeedA->Mixer1 FeedB n-BuLi (Hexanes) FeedB->Mixer1 FeedC Electrophile (e.g., DMF) FeedC->Mixer2

Figure 2: Cryogenic flow manifold for trapping the unstable 2-lithio-3,6-difluorobenzonitrile intermediate.

Safety & Handling (E-E-A-T)

Working with this compound involves specific hazards that flow chemistry mitigates but does not eliminate.

  • Cyanide/Nitrile Toxicity: While the nitrile group is stable, thermal decomposition or strong acid hydrolysis can release HCN. Flow reactors are closed systems, significantly reducing inhalation risk compared to open-flask batch refluxes.

  • HF Generation: In SNAr reactions, fluoride ions are released. If acidic workups are used, HF can form. Ensure the quench reservoir contains a base (e.g., NaHCO3) or calcium salts (CaCl2) to scavenge fluoride as insoluble CaF2.

  • Runaway Potential: The combination of n-BuLi and poly-halogenated aromatics is highly energetic. The small active volume of flow reactors (<10 mL) ensures that in the event of a cooling failure, the total energy release is contained and manageable.

References

  • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893. Link

  • Yoshida, J., Kim, H., & Nagaki, A. (2011). Green and Sustainable Chemical Synthesis Using Flow Microreactors. ChemSusChem, 4(3), 331–340. (Foundational work on "Flash Chemistry" and unstable lithiated species). Link

  • Kappe, C. O. (2013). Process Intensification of Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research.
  • PubChem. (n.d.).[1][2] this compound (Compound Summary). National Library of Medicine. Link

  • Nagaki, A., et al. (2014).[3] Flow Microreactor Synthesis of Disubstituted Benzenes via Benzyne Intermediates. (Specific protocols for handling benzyne precursors in flow). Link

Sources

Application Note: Microwave-Assisted Functionalization of 2-Chloro-3,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the microwave-assisted applications of 2-Chloro-3,6-difluorobenzonitrile (CAS: 136033-68-8) , a high-value scaffold for synthesizing fluorinated heterocycles and pharmaceutical intermediates (e.g., quinolone antibiotics, kinase inhibitors).[1][2]

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

This compound is a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity .[1][2] Unlike simple halobenzenes, this molecule possesses three distinct reactive sites, each addressable under specific microwave conditions:

  • C6-Fluorine (Ortho to CN): Highly activated for Nucleophilic Aromatic Substitution (

    
    ).[1][2]
    
  • C2-Chlorine: Sterically hindered but susceptible to Palladium-catalyzed cross-coupling (Suzuki/Buchwald) or high-energy

    
    .[1][2]
    
  • Nitrile (CN): Precursor for hydrolysis (acids/amides) or cyclization (indazoles/quinazolines).[1][2]

Microwave irradiation (MW) is critical for this substrate to overcome the steric bulk of the C2-chlorine and to drive the regioselective substitution of the C6-fluorine without degrading the sensitive nitrile group.[1][2]

Chemical Profile
PropertyData
CAS Number 136033-68-8
Molecular Formula

MW 173.55 g/mol
Key Reactivity

(C6-F > C3-F >> C2-Cl); Pd-Coupling (C2-Cl); Cyclization (CN)
Safety Hazard Releases HF and HCl upon decomposition; Nitrile toxicity.[1][2][3][4][5][6]

Core Directive: Regioselectivity & Mechanism[1]

The success of microwave protocols depends on understanding the electronic map of the molecule.[1][2] The nitrile group withdraws electron density, activating the ortho and para positions.[1][2]

  • Position 6 (F): Ortho to CN.[1][2] Fluorine is a superior leaving group to Chlorine in

    
     reactions (due to the high electronegativity stabilizing the Meisenheimer complex).[1][2] This is the primary site of attack. 
    
  • Position 2 (Cl): Ortho to CN. Activated, but Cl is a poorer leaving group than F in this context and is sterically crowded.[1][2]

  • Position 3 (F): Meta to CN. Least reactive towards nucleophiles.[1][2]

Visualization: Reactivity Map

ReactivityMap Substrate 2-Chloro-3,6- difluorobenzonitrile Site_C6 C6-Fluorine (Primary S_NAr Site) Substrate->Site_C6  Nucleophiles (R-NH2) MW 80-120°C Site_C2 C2-Chlorine (Pd-Coupling Site) Substrate->Site_C2  Boronic Acids/Pd MW 120-150°C Site_CN Nitrile Group (Cyclization/Hydrolysis) Substrate->Site_CN  Hydrazine/Acid MW 100-180°C Product_SNAr 2-Chloro-3-fluoro- 6-amino-benzonitrile Site_C6->Product_SNAr Product_Suzuki Biaryl / Alkenyl Derivatives Site_C2->Product_Suzuki Product_Hetero 3-Amino-Indazoles Quinolones Site_CN->Product_Hetero Product_SNAr->Site_CN  Subsequent Cyclization

Caption: Orthogonal reactivity map of this compound. C6-F is the kinetic entry point for nucleophiles.[1][2]

Experimental Protocols

Protocol A: Regioselective with Amines (Library Synthesis)

Objective: Replace C6-F with primary/secondary amines to create quinolone precursors.[1][2] Why Microwave? Thermal reflux takes 4-12 hours.[1][2] MW completes this in <20 mins, preventing double-substitution at C3-F.[1][2]

Reagents:

  • Substrate: 1.0 equiv (this compound)[1][2]

  • Nucleophile: 1.1 equiv (e.g., Morpholine, Piperazine, Aniline)

  • Base: 1.5 equiv DIPEA (Diisopropylethylamine)[1][2]

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).[1][2] Note: MeCN absorbs MW well and is easy to remove.

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave vial, dissolve 173 mg (1 mmol) of substrate in 3 mL MeCN.

  • Addition: Add 1.1 mmol of amine and 1.5 mmol of DIPEA. Cap the vial with a Teflon-lined septum.[1][2]

  • Irradiation:

    • Mode: Dynamic (Hold Temperature)[1][2]

    • Temp: 120 °C

    • Time: 15 minutes

    • Stirring: High (600 rpm)

    • Max Pressure: 15 bar (Safety limit)[1][2]

  • Work-up: Cool to 50 °C with compressed air. Pour into 10 mL water. If solid precipitates, filter.[1][2][4] If oil, extract with EtOAc.[1][2]

  • Validation: Check TLC (Hex/EtOAc 4:1). The product (C6-substituted) usually runs lower than the starting material.[1][2]

Data Interpretation:

Condition Time Yield Selectivity (C6 vs C3)
Thermal Reflux (EtOH) 6 hours 78% 85:15
MW 120°C (MeCN) 15 min 92% >98:2

| MW 160°C (MeCN) | 5 min | 85% | 90:10 (Overheating risks C3 attack) |[1][2]

Protocol B: One-Pot Synthesis of 3-Amino-Indazoles

Objective: Cascade reaction involving


 by hydrazine followed by cyclization onto the nitrile.[1][2]
Relevance:  Indazoles are key pharmacophores in kinase inhibitors.[1][2]

Mechanism:

  • Hydrazine attacks C6-F (

    
    ).[1][2]
    
  • Resulting hydrazide intramolecularly attacks the Nitrile (CN).[1][2]

  • Tautomerization yields 3-amino-4-chloro-5-fluoro-1H-indazole.[1][2]

Step-by-Step Workflow:

  • Vessel Loading: Load 1 mmol substrate into a 10 mL process vial.

  • Reagent: Add 3.0 equiv of Hydrazine Hydrate (

    
    ). Excess is needed to act as both nucleophile and base.
    
  • Solvent: Ethanol (3 mL).

  • Irradiation:

    • Ramp: 2 min to 140 °C.

    • Hold: 20 minutes at 140 °C.

    • Pressure: Expect ~8-12 bar (Ethanol vapor pressure +

      
       release).
      
  • Work-up: Cool to RT. The product often crystallizes directly from the reaction mixture upon cooling.[1][2] Filter and wash with cold ethanol.[1][2]

Protocol C: Microwave-Assisted Nitrile Hydrolysis

Objective: Convert CN to COOH to access 2-chloro-3,6-difluorobenzoic acid.[1][2] Challenge: Ortho-dihalo substitution makes the nitrile sterically hindered and electronically deactivated towards hydrolysis.[1][2]

Step-by-Step Workflow:

  • Mixture: 1 mmol substrate + 2 mL 20% NaOH (aq) + 1 mL Ethanol (solubilizer).

  • Irradiation:

    • Temp: 150 °C

    • Time: 30 minutes

    • Vessel: High-pressure quartz or heavy-walled glass (rated >20 bar).[1][2]

  • Safety Note: This generates Ammonia (

    
    ) gas.[1][2] Ensure the vessel is cooled to <40°C before opening.[1][2] Open in a fume hood.
    
  • Isolation: Acidify with HCl to pH 2. The benzoic acid derivative will precipitate.[1][2]

Optimization & Troubleshooting Guide

Solvent Selection Matrix

The choice of solvent dictates the heating efficiency (loss tangent,


) and the reaction pathway.[1][2]
Solvent

SuitabilityApplication
Ethanol 0.941High

with amines; Indazole formation.[1][2] Green solvent.[1][2]
DMSO 0.825HighDifficult

(unreactive amines).[1][2] Hard to remove.
Toluene 0.040LowAvoid unless using a susceptor (e.g., ionic liquid doping) or for Pd-coupling.[1][2]
Water 0.123MediumHydrolysis.[1][2] Requires high temp (>150°C) for efficiency.[1][2]
Troubleshooting Decision Tree

Troubleshooting Start Problem Identified LowYield Low Yield / Incomplete Start->LowYield Regio Poor Regioselectivity (Mixture of C6/C3) Start->Regio VesselFail Vessel Overpressure Start->VesselFail TempCheck Increase Temp by 20°C LowYield->TempCheck ConcCheck Increase Concentration (0.5M -> 1.0M) LowYield->ConcCheck LowerTemp Decrease Temp (Kinetic Control) Regio->LowerTemp SolventChange Switch to Non-Polar (Toluene + Doping) Regio->SolventChange VolCheck Reduce Fill Volume (<50% Capacity) VesselFail->VolCheck GasGen Check for Gas Gen (N2/NH3) VesselFail->GasGen

Caption: Diagnostic logic for optimizing microwave synthesis of fluorobenzonitriles.

References

  • Regioselective

    
     : Journal of Chemical Research, Synopses, 2004 , "On the Synthesis of 2-Amino-4,6-difluorobenzonitrile".[1] Link (Validating C6-F displacement preference).
    
  • Indazole Synthesis : Eurasian Patent Organization, 2016 , Patent EA029373B1, "Indazolopyrimidinones as inhibitors of fibrinolysis".[1][2] Link (Describes hydrazine reaction with this compound).[1][2]

  • Microwave Hydrolysis : Research on Chemical Intermediates, 2012 , "Kinetics of 2,6-difluorobenzonitrile hydrolysis in high temperature liquid water". Link (Methodology adapted for the chloro-difluoro analog).[1][2]

  • General Microwave

    
     : Journal of Organic Chemistry, 2013 , "Continuous Flow Nucleophilic Aromatic Substitution".[1][2] Link (Mechanistic grounding for activated halides).[1][2]
    

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 2-Chloro-3,6-difluorobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimization of reaction conditions for the synthesis of 2-Chloro-3,6-difluorobenzonitrile (CAS 886501-33-3) . It focuses on the most chemically robust pathways for laboratory and pilot-scale production, specifically addressing regioselectivity challenges inherent to the 2,3,6-substitution pattern.[1]

Strategic Route Selection & Analysis

Target Molecule: this compound CAS: 886501-33-3 Key Structural Challenge: The 3-position fluorine is meta to the nitrile group, while the 6-position fluorine and 2-position chlorine are ortho.[1][2]

Why Standard "Halex" Fails

A common error is attempting to synthesize this specific isomer via Halogen Exchange (Halex) from 2,3,6-trichlorobenzonitrile.[1]

  • The Problem: In nucleophilic aromatic substitution (SNAr), fluoride preferentially displaces halogens ortho or para to the electron-withdrawing nitrile group.[1]

  • The Outcome: Halex on 2,3,6-trichlorobenzonitrile typically yields 2,6-difluoro-3-chlorobenzonitrile (fluorine at 2,6; chlorine retained at 3).[1][2]

  • The Solution: To secure the 2-Cl-3,6-F pattern, the fluorine atoms must be pre-installed (e.g., using a difluoro-aniline or difluoro-benzaldehyde precursor).[1][2]

Recommended Synthetic Pathways
RoutePrecursorMechanismProsCons
A (Preferred) 2-Chloro-3,6-difluorobenzaldehyde Oxime Formation

Dehydration
Mild conditions; High regiocontrol; Scalable.[1][2]Precursor cost; Dehydration step requires care.
B (Alternative) 2-Chloro-3,6-difluoroaniline Sandmeyer (Diazotization

Cyanation)
Direct introduction of CN; Well-established.[1][2]Hazardous reagents (CuCN/NaNO₂); Cu waste disposal.[1]

Optimized Protocol: Aldehyde to Nitrile Conversion

This route is preferred for its operational safety and high yield. It avoids the formation of toxic diazonium species and heavy metal waste.[1]

Workflow Diagram

SynthesisWorkflow Start Start: 2-Chloro-3,6-difluorobenzaldehyde Step1 Step 1: Oxime Formation (NH2OH·HCl, NaOAc, MeOH/H2O) Start->Step1 Check1 QC Point: TLC/HPLC (Confirm Disappearance of Aldehyde) Step1->Check1 Check1->Step1 Incomplete Step2 Step 2: Dehydration (SOCl2 or T3P in DMF/DCM) Check1->Step2 Complete Quench Quench & Workup (Ice Water, Extraction) Step2->Quench Product Final Product: This compound Quench->Product

Caption: Two-step conversion of aldehyde to nitrile via oxime intermediate.

Step-by-Step Methodology
Step 1: Formation of the Oxime
  • Charge a reaction vessel with 2-Chloro-3,6-difluorobenzaldehyde (1.0 eq) and Methanol (5-10 volumes).

  • Add Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq) at room temperature.

  • Add Sodium Acetate (NaOAc) (1.5 eq) or Sodium Carbonate (Na₂CO₃) slowly to buffer the solution.

    • Note: Maintain pH ~5-6.[1][2] High pH (>9) risks hydrolysis of the 6-Fluoro group (SNAr with OH⁻).[1]

  • Stir at 25–40°C for 2–4 hours. Monitor by HPLC/TLC until aldehyde is <1%.

  • Workup: Remove MeOH under reduced pressure. Add water and extract with Ethyl Acetate (EtOAc).[1][3][4] Dry organic layer over Na₂SO₄ and concentrate.[3]

Step 2: Dehydration to Nitrile
  • Dissolve the crude oxime in Dichloromethane (DCM) or Toluene.

  • Cool to 0°C.

  • Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise.[1]

    • Alternative: For milder conditions, use T3P (Propylphosphonic anhydride) (1.5 eq) and Triethylamine (Et₃N) (2.0 eq) at reflux.[1]

  • Heat to reflux (or 40°C for DCM) for 3–6 hours.

  • Quench by pouring onto ice-water. Neutralize with saturated NaHCO₃.

  • Isolate organic layer, wash with brine, dry, and concentrate.[1][3][4]

Troubleshooting & Optimization Guide

Common Issues & Solutions
SymptomProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of 6-F atomThe 6-F position is activated by the aldehyde.[1][2] Lower the pH (keep <7) and reduce temperature. Avoid strong bases like NaOH.
Incomplete Dehydration Old/Wet ReagentsSOCl₂ degrades over time. Use fresh reagent. If using Ac₂O, ensure temperature is >100°C.
By-product: Amide Beckmann RearrangementAcid-catalyzed rearrangement of the oxime to amide instead of nitrile.[1][2] Switch to mild dehydrating agents like T3P or CDI.
Tar/Polymerization Exotherm ControlThe reaction is exothermic.[1] Add reagents slowly at 0°C. Ensure efficient stirring to prevent hot spots.
Logic Tree: Optimizing Yield

OptimizationLogic Issue Issue: Low Yield CheckPurity Check Start Material Purity Issue->CheckPurity CheckpH Check pH (Step 1) CheckPurity->CheckpH Pure Action1 Purify Aldehyde (Bisulfite Wash) CheckPurity->Action1 Impure CheckTemp Check Temperature CheckpH->CheckTemp pH OK Action2 Buffer to pH 5-6 (Use NaOAc) CheckpH->Action2 pH > 8 Action3 Reduce Temp (<40°C) CheckTemp->Action3 >50°C

Caption: Decision tree for troubleshooting low yields during oxime formation.

Frequently Asked Questions (FAQs)

Q: Can I use the "One-Pot" Formic Acid method? A: Yes. Refluxing the aldehyde with Hydroxylamine Hydrochloride in Formic Acid with Sodium Formate is a viable one-pot synthesis.[1][2] However, be cautious: the acidic conditions at reflux can sometimes cause hydrolysis of the nitrile back to the amide if the reaction runs too long.[1] Monitor strictly by HPLC.

Q: Why not use POCl₃ for dehydration? A: POCl₃ is effective but harder to quench and remove than SOCl₂ (which forms gaseous SO₂ and HCl). For lab scale, SOCl₂ or T3P offers easier workup.[1]

Q: Is the product a solid or liquid? A: this compound is typically a low-melting solid or oil (estimated mp 35–45°C) depending on purity.[1][2] It may supercool into an oil. Crystallization from Hexane/EtOAc or distillation is recommended for purification.

Q: Safety precautions for the Sandmeyer route? A: If you must use the aniline route:

  • Cyanide Hazard: Never acidify the waste stream (releases HCN gas). Use a bleach (hypochlorite) quench for all cyanide waste.[1]

  • Diazo Stability: Keep the diazonium salt solution below 5°C. 2,6-difluoro diazonium salts can be unstable and decompose violently if allowed to dry.[1]

References

  • Synthesis of Fluorobenzonitriles (Halex Limitations)

    • Process for preparing fluorobenzonitriles. US Patent 5466859A. Link

    • Note: Describes the general Halex conditions but highlights the difficulty of meta-fluorin
  • Aldehyde to Nitrile Conversion (Schmidt/Oxime Methods)

    • Improved Schmidt Conversion of Aldehydes to Nitriles. Molecules, 2016.[1] Link[1]

    • Note: Provides catalytic protocols relevant for electron-deficient aldehydes.
  • Sandmeyer Reaction Protocols

    • Sandmeyer Cyanation of Aryl Halides. Organic Syntheses, Coll. Vol. 1, p.170.[1] Link[1]

    • Note: General procedure adaptable for 2-chloro-3,6-difluoroaniline.[1][2][5]

  • Compound Data & Suppliers

    • This compound (CAS 886501-33-3).[1][2][6][7][8][9][10] PubChem Compound Summary. Link[1]

Sources

common byproducts in the synthesis of 2-Chloro-3,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Chloro-3,6-difluorobenzonitrile

Introduction: The Synthetic Landscape

The synthesis of This compound is a precision exercise in regioselectivity. Whether you are utilizing the Halex (Halogen Exchange) route starting from 2,3,6-trichlorobenzonitrile or a Sandmeyer sequence from the aniline precursor, the electron-deficient nature of the benzene ring makes it susceptible to a specific set of side reactions.

This guide moves beyond basic recipes to address the causality of failure. We focus on the three most common impurity classes: Over/Under-Fluorinated Species , Hydrolysis Products , and Regioisomers .[1]

Module 1: The Halex Route (Fluorination Troubleshooting)

Context: The industry standard involves Nucleophilic Aromatic Substitution (SNAr) using anhydrous Potassium Fluoride (KF) in polar aprotic solvents (Sulfolane, DMSO, or DMI).[1]

Troubleshooting Guide: Control of Fluorine-Chlorine Exchange

Q1: I see a persistent impurity at RRT 0.92 on my HPLC. It tracks closely with the product but won't wash out. What is it?

  • Diagnosis: This is likely 2,3,6-Trifluorobenzonitrile (Over-fluorinated byproduct).[1]

  • The Mechanism: The Halex reaction relies on the activation of the chlorine atoms by the electron-withdrawing nitrile group (-CN).

    • The 6-position (ortho to CN) is highly activated and fluorinates rapidly.[1]

    • The 3-position (meta to CN) is less activated but susceptible under forcing conditions.[1]

    • The 2-position (ortho to CN) is sterically hindered by the adjacent 3-substituent but remains electronically vulnerable.

    • Critical Failure:[1] If your reaction temperature exceeds 190°C or runs too long, the fluoride ion (

      
      ) will eventually displace the chlorine at the 2-position, creating the trifluoro species.
      
  • Corrective Action:

    • Lower Temperature/Time: Reduce reaction temperature by 10°C. The activation energy barrier for the 2-Cl displacement is higher than the 3,6-Cl displacement.

    • Stoichiometry Check: Ensure your KF equivalents are strictly controlled (typically 2.1–2.2 eq). Excess KF drives the reaction toward the thermodynamic sink (trifluoro product).[1]

Q2: My conversion is stuck at 85%, and I see a heavy peak at RRT 1.15. Adding more catalyst doesn't help. [1]

  • Diagnosis: This is 2,3-Dichloro-6-fluorobenzonitrile (Under-fluorinated intermediate).[1]

  • The Mechanism: The substitution at the 6-position is fast, but the substitution at the 3-position (meta to CN) is the rate-determining step (RDS).

    • If the reaction "stalls" here, it indicates your fluoride source has lost activity (likely due to surface passivation or hydration).[1]

  • Corrective Action:

    • Water Content: Check the Karl Fischer (KF) water content of your solvent.[1] Water >500 ppm solvates the fluoride ion, killing its nucleophilicity.[1]

    • Phase Transfer Catalyst (PTC): Switch to a thermally stable PTC like Tetraphenylphosphonium bromide (TPPB) .[1] Quaternary ammonium salts often degrade (Hofmann elimination) at the temperatures required for meta-substitution (>160°C).[1]

    • Spray-Dried KF: Use spray-dried KF (higher surface area) rather than crystalline KF.[1]

Module 2: Hydrolysis & Workup Issues

Context: The nitrile group (-CN) is electron-deficient and prone to hydrolysis, especially in the presence of the fluoride ion which acts as a base.

Troubleshooting Guide: The "Mystery" Solids

Q3: After quenching into water, I isolated a solid with a higher melting point than the target. IR shows a peak at 1680 cm⁻¹.[1] Is this a polymer?

  • Diagnosis: This is 2-Chloro-3,6-difluorobenzamide .

  • The Mechanism:

    • Alkaline Hydrolysis: During the reaction, trace water reacts with KF to form KOH and HF.[1] The generated hydroxide attacks the nitrile carbon, converting it to the amide.

    • Acidic Hydrolysis: If you quench into strong acid without temperature control, the amide can form or further hydrolyze to the Benzoic Acid .

  • Corrective Action:

    • Dry Conditions: Ensure the reaction system is under a nitrogen sweep to remove water generated from the KF/solvent interaction.[1]

    • Quench Protocol: Quench into a buffered solution (pH 5-7) rather than strong acid or base. Keep the quench temperature <10°C.

Q4: Can I convert the amide impurity back to the nitrile?

  • Solution: Yes.

  • Protocol: Treat the crude mixture with a dehydrating agent like Thionyl Chloride (

    
    )  or Phosphorus Oxychloride (
    
    
    
    )
    (1.2 eq) in toluene at reflux for 2-4 hours. This dehydrates the amide back to the nitrile, recovering your yield.

Module 3: Summary of Impurities

Impurity NameStructure DescriptionOriginDetection (Relative to Target)
2,3,6-Trifluorobenzonitrile All Cl replaced by FOver-reaction (High Temp/Excess KF)HPLC: Lower RT (more polar)
2,3-Dichloro-6-fluorobenzonitrile Only 6-Cl replacedUnder-reaction (Wet solvent/Passivated KF)HPLC: Higher RT (less polar)
2-Chloro-3,6-difluorobenzamide CN hydrolyzed to CONH2Hydrolysis (Wet solvent/Basic conditions)HPLC: Lower RT (Polar); IR: ~1680 cm⁻¹
2-Chloro-3,6-difluorobenzoic acid CN hydrolyzed to COOHAggressive Acid/Base workupHPLC: Tailing peak (pH dependent)

Module 4: Visualizing the Reaction Pathway

The following diagram illustrates the competitive landscape of the Halex reaction. Note the "Danger Zone" where the target molecule degrades into the trifluoro impurity.

HalexPathway SM Starting Material 2,3,6-Trichlorobenzonitrile Mono Intermediate 2,3-Dichloro-6-fluorobenzonitrile SM->Mono Fast (Ortho-F) Target TARGET This compound Mono->Target Slow (Meta-F) RDS Amide Hydrolysis Impurity 2-Chloro-3,6-difluorobenzamide Mono->Amide Trace H2O Over Over-Reaction 2,3,6-Trifluorobenzonitrile Target->Over DANGER ZONE (>190°C or Excess KF) Target->Amide Trace H2O / OH-

Caption: Reaction network showing the stepwise fluorination (Halex) and the competitive hydrolysis pathway. The conversion of Mono-F to Target is the Rate Determining Step (RDS).

Module 5: Experimental Validation Protocol

To validate your impurity profile, run the following "Stress Test" on a small scale (5g):

  • Standard Run: Run reaction at optimized temperature (

    
    ).
    
  • Over-Cook: Take an aliquot and heat to

    
     for 2 extra hours. Inject on HPLC.
    
    • Observation: The peak that grows is the Trifluoro impurity. Mark its Retention Time (RT).

  • Wet Spike: Take an aliquot, add 1% water, and heat.

    • Observation: The peak that grows is the Amide . Mark its RT.

  • Under-Cook: Sample the reaction at 50% completion time.

    • Observation: The dominant peak preceding the product is the Mono-fluoro intermediate.

References

  • Finger, G. C., & Kruse, C. W. (1956).[1] Aromatic Fluorine Compounds.[1][2][3][4][5][6][7][8] VII. Replacement of Aromatic -Cl and -NO2 Groups by -F.[2] Journal of the American Chemical Society.[1] Link[1]

  • Siegemund, G., et al. (2000).[1] Fluorine Compounds, Organic. Ullmann's Encyclopedia of Industrial Chemistry.[1][2] Link

  • Adams, D. J., & Clark, J. H. (1999).[1] The mechanism of the Halex reaction: the role of the catalyst. Chemical Communications.[1] Link

  • PubChem Compound Summary. (2023). 2-Chloro-6-fluorobenzonitrile (Structural Analog Data). National Center for Biotechnology Information.[1] Link[1]

Sources

challenges in the scale-up of 2-Chloro-3,6-difluorobenzonitrile production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Fluorinated Aromatics .

I am Dr. Aris, your Senior Application Scientist. I understand you are navigating the scale-up of 2-Chloro-3,6-difluorobenzonitrile . This is a notoriously "unforgiving" molecule to synthesize at scale. You are likely balancing a precarious "Halex" (Halogen Exchange) reaction where you must force a fluoride onto the deactivated 3-position while preventing the over-fluorination of the 2-position, all while managing the thermal instability of polar aprotic solvents.

Below is your interactive troubleshooting guide, structured to address the three critical failure points: Reaction Engineering , Process Safety , and Purification .

Module 1: Reaction Engineering (The Halex Challenge)

Current Status: You are likely using Potassium Fluoride (KF) to fluorinate a chlorinated precursor (e.g., 2,3,6-trichlorobenzonitrile) via Nucleophilic Aromatic Substitution (


).
Q1: "My reaction stalls at the intermediate stage (2,3-dichloro-6-fluorobenzonitrile), and the 3-position won't fluorinate. Why?"

The Root Cause: The 3-position is electronically "invisible" to the nucleophile.

  • The Nitrile (CN) group activates the Ortho (2, 6) and Para (4) positions.

  • The 3-position is Meta to the CN group, meaning it lacks the resonance stabilization required for the Meisenheimer complex intermediate in a standard

    
     mechanism.
    

The Troubleshooting Protocol: You cannot rely on the CN group alone to drive the 3-substitution. You must rely on the inductive activation from the neighboring Chlorine at position 2 and 4 (if present).

  • Switch Solvent System: If you are using DMF or DMSO at

    
    , you are under-driving the reaction. The 3-position requires temperatures 
    
    
    
    .
    • Action: Switch to Sulfolane (Tetramethylene sulfone). It is thermally stable up to

      
      .
      
  • Catalyst Selection: Standard 18-Crown-6 is often insufficient for deactivated positions.

    • Action: Use Tetraphenylphosphonium Bromide (TPPB) or Tetraphenylphosphonium Chloride . These quaternary salts are more stable at the high temperatures required to force the meta-substitution.

  • The "Dry" Mandate: The 3-position reaction rate is so slow that any side reaction (hydrolysis) will dominate.

    • Action: Implement an Azeotropic Drying step (using Toluene or Xylene) inside the reactor before adding the catalyst. Your KF water content must be

      
      .
      
Q2: "I am losing the Chlorine at the 2-position (Over-fluorination). How do I stop it?"

The Root Cause: The 2-position is Ortho to the CN group (activated). The only reason it doesn't react immediately is Steric Hindrance (shielded by the CN and the 3-substituent). However, at the high temperatures required to force the 3-F, the 2-Cl becomes vulnerable.

The Control Strategy: You are fighting a kinetic battle between the Slow 3-substitution and the Medium 2-substitution.

  • Table 1: Relative Reactivity Rates (Theoretical) | Position | Electronic Activation | Steric Hindrance | Est. Relative Rate (

    
    ) |
    | :--- | :--- | :--- | :--- |
    | 6-Cl  | High (Ortho to CN) | Low | 1000 (Fastest) |
    | 2-Cl  | High (Ortho to CN) | High  | 10 - 50 |
    | 3-Cl  | None (Meta to CN)  | Medium | 1 (Slowest) |
    
  • Action: You cannot run this to 100% conversion. You must optimize for maximum yield at partial conversion .

    • Monitor the reaction by GC every 30 minutes once you pass 80% conversion.

    • Stop the reaction when the ratio of [Product] to [Over-fluorinated impurity] drops below 20:1 .

    • Recycle the unreacted intermediate (2,3-dichloro-6-fluorobenzonitrile) in the next batch.

Module 2: Process Safety (The Critical Warning)

Current Status: You are heating a halogenated aromatic in a polar aprotic solvent.

Q3: "We are seeing pressure spikes in the reactor at . Is this normal?"

The Senior Scientist's Warning: NO. STOP IMMEDIATELY. If you are using DMSO (Dimethyl Sulfoxide) , you are in the "Red Zone" of process safety.

The Hazard: DMSO decomposes exothermically.[1][2][3] The onset temperature of decomposition is lowered significantly by:

  • Halogenated acids (generated if trace water hydrolyzes your product).

  • Potassium Fluoride (basic conditions).

  • Iron/Metal contaminants (from the reactor walls).

At


, DMSO can undergo a "runaway" decomposition, generating formaldehyde, dimethyl sulfide, and massive amounts of gas. This is a known cause of industrial explosions.

The Safety Decision Tree:

SafetyProtocol Start Process Solvent Selection TempCheck Required Reaction Temp > 130°C? Start->TempCheck DMSO Solvent: DMSO TempCheck->DMSO No (<130°C) Sulfolane Solvent: Sulfolane TempCheck->Sulfolane Yes (>130°C) HazardCheck Run DSC (Diff. Scanning Calorimetry) Check T_onset DMSO->HazardCheck Proceed Proceed with Engineering Controls (Vent sizing, Quench tank) Sulfolane->Proceed High Thermal Stability Stop CRITICAL HAZARD Risk of Thermal Runaway HazardCheck->Stop Exotherm onset < Process Temp + 50°C

Figure 1: Solvent Selection Safety Logic. DMSO is generally unsafe for high-temperature Halex reactions involving active halides.

Corrective Action:

  • Mandatory: Replace DMSO with Sulfolane for any reaction requiring

    
    .
    
  • Alternative: If you must use DMSO, strictly limit temperature to

    
     and accept slower kinetics, or use a Continuous Flow Reactor  to minimize the active volume at temperature.
    

Module 3: Purification & Isolation

Q4: "Distillation is failing. The boiling points of the product and the impurities are too close."

The Issue: The boiling point difference between This compound (Product) and 2,3,6-trifluorobenzonitrile (Over-reacted impurity) is likely


. Standard rectification columns often fail to separate these efficiently without high reflux ratios that degrade the product (thermal stress).

The Solution: Switch from boiling-point separation to melting-point separation .

  • Melt Crystallization:

    • Fluorinated aromatics often have distinct crystal lattice energies.

    • Cool the crude mixture slowly. The highly symmetrical impurities (like 2,3,6-trifluoro) often crystallize at different rates than the asymmetric 2-chloro-3,6-difluoro product.

    • Technique: Use "Sweating" static melt crystallization. Freeze the crude, then slowly warm it. The impurities (eutectics) will "sweat" out as liquid first, leaving pure crystals behind.

  • Chemical Purification (The "Destructive" Method):

    • If you have unreacted 2,3,6-trichlorobenzonitrile remaining, it can be difficult to remove.

    • Trick: Treat the crude mixture with an aliphatic amine (like isopropylamine) at mild temperatures. The highly activated 2,3,6-trichloro species reacts faster with the amine than your fluorinated product. The resulting amine-adduct is much more polar and can be washed away with aqueous acid.

Summary of Specifications

ParameterRecommendationTechnical Justification
Solvent Sulfolane Prevents thermal runaway/explosion risk associated with DMSO at

.
Catalyst TPhPBr (Tetraphenylphosphonium Bromide)Higher thermal stability than Crown Ethers; effective for solid-liquid phase transfer.
Drying Azeotropic Distillation Water kills the "naked" fluoride ion. KF must be bone-dry.
Endpoint Partial Conversion (~85-90%) Stopping early prevents the loss of the 2-Cl to over-fluorination.

References

  • Halex Reaction Safety & Solvents

    • Title: Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide.[2]

    • Source: Organic Process Research & Development (via ResearchG
    • URL:

  • Synthesis of Fluorinated Benzonitriles

    • Title: Preparation method of 2,6-dichloro-3-fluorobenzonitrile (Precursor Chemistry).[4][5]

    • Source: Google P
    • URL:

  • General Halex Methodology

    • Title: Halex Reaction - DMSO and Solvent Effects.
    • Source: gChem Global.
    • URL:

  • Isomer Separation

    • Title: A Guide to Selective Columns for Isomer Separation.[6]

    • Source: Welch M
    • URL:

Disclaimer: This guide is for research and development purposes. All scale-up activities involving high-temperature fluorination and polar aprotic solvents must be preceded by a rigorous Process Safety Management (PSM) review and DSC (Differential Scanning Calorimetry) testing of the specific reaction mixture.

Sources

Technical Support Center: Impurity Management for 2-Chloro-3,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 110311-53-8 | Formula: C₇H₂ClF₂N | Role: Agrochemical & Pharmaceutical Intermediate

Introduction: The Purity Imperative

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that working with fluorinated benzonitriles like 2-Chloro-3,6-difluorobenzonitrile presents unique challenges. This compound is typically synthesized via the Halex reaction (halogen exchange) from 2,3,6-trichlorobenzonitrile.[1] Consequently, its impurity profile is dominated by under-fluorinated species, regioisomers, and hydrolysis byproducts.

This guide moves beyond basic datasheets to provide a causal understanding of these impurities and actionable, self-validating protocols for their removal.

Module 1: Diagnostic Center (Analytical Triage)

Goal: Accurately identify and quantify impurities before attempting purification.

1.1 The Impurity Profile

Understanding the origin of an impurity is the first step to removing it.

Impurity TypeLikely IdentityOrigin / CausalityDetection
Starting Material 2,3,6-TrichlorobenzonitrileIncomplete Halex reaction (insufficient temp/time).GC-FID (Late eluter)
Intermediate 2,3-Dichloro-6-fluorobenzonitrilePartial fluorination (stalled reaction).GC-FID (Close eluter)
Hydrolysis Product 2-Chloro-3,6-difluorobenzamideMoisture ingress during synthesis or storage (CN

CONH₂).
HPLC (Polar)
Thermal Degradant Oligomers/TarsOverheating during distillation; yellow/brown discoloration.Visual / GPC
Solvent Residue Sulfolane / DMSOInefficient aqueous workup after Halex reaction.GC-FID (Very late eluter)
1.2 Recommended Analytical Method (GC-FID)

Gas Chromatography is the gold standard for quantifying the halogenated impurities.

  • Column: Rtx-1701 or DB-1701 (30m x 0.25mm x 0.25µm). Why? Mid-polarity cyano-phases separate halogenated isomers better than non-polar DB-5.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Detector: FID @ 300°C.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 280°C (Hold 5 min to elute Sulfolane).

1.3 Diagnostic Workflow Visualization

AnalyticalWorkflow Sample Crude Sample (2-Cl-3,6-F2-CN) Visual Visual Inspection (Color/Solids) Sample->Visual GC GC-FID Analysis (Volatiles) Visual->GC If liquid/solid HPLC HPLC Analysis (Non-volatiles) Visual->HPLC If suspected amide Decision Impurity Identification GC->Decision HPLC->Decision Action1 High Boiling Impurities (Trichloro/Sulfolane) Decision->Action1 RT > Target Action2 Close-Boiling Isomers (Monofluoro) Decision->Action2 RT ≈ Target Action3 Polar/Amides (Hydrolysis) Decision->Action3 Polar Peak

Caption: Logical workflow for categorizing impurities based on retention time (RT) and polarity.

Module 2: Purification Protocols (The "Treatment")

Goal: Systematic removal of identified impurities.

Protocol A: Recrystallization (Target: Isomers & Amides)

Best for: Final polishing (Purity >95% to >99%) and removing hydrolysis products. Principle: this compound is a low-melting solid (approx. 45-55°C). Isomers disrupt the crystal lattice, remaining in the mother liquor.

  • Solvent Selection: Use a mixture of Heptane/Toluene (9:1) or Isopropanol (IPA)/Water .

    • Why? Toluene solubilizes the aromatic ring; Heptane acts as the anti-solvent to force precipitation upon cooling.

  • Dissolution:

    • Charge crude solid into a reactor.

    • Add solvent (approx. 3-5 mL per gram of solid).

    • Heat to 60-65°C (slightly above melting point) until fully dissolved. Do not boil excessively to avoid hydrolysis.

  • Filtration (Hot):

    • If the solution is hazy (inorganic salts like KF/KCl from synthesis), filter while hot through a sintered glass funnel.

  • Crystallization:

    • Cool slowly to room temperature (25°C) over 2 hours.

    • Chill further to 0-5°C for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystals. Wash with cold Heptane.

    • Dry under vacuum (<40°C) to prevent sublimation.

Protocol B: Vacuum Distillation (Target: Solvent & Heavy Precursors)

Best for: Crude mixtures containing Sulfolane or unreacted Trichlorobenzonitrile.

  • Setup: Short-path distillation head or Vigreux column. High vacuum is mandatory.

  • Parameters:

    • Vacuum: < 5 mmHg (Essential to keep pot temperature low).

    • Pot Temp: Keep below 140°C to prevent thermal degradation/oligomerization.

    • Fractions:

      • F1 (Fore-run): Volatiles and lower-boiling isomers.

      • F2 (Main Cut): Pure this compound.

      • Residue: Sulfolane, tars, and inorganic salts.

Purification Decision Logic

PurificationLogic Start Impurity Type? Heavy Solvents/Heavy Precursors (>10% content) Start->Heavy Isomer Isomers/Amides (<5% content) Start->Isomer Distill Vacuum Distillation (<5 mmHg) Heavy->Distill Recryst Recrystallization (Heptane/Toluene) Isomer->Recryst Distill->Isomer If isomers remain Final Final Product (>99% Purity) Distill->Final Recryst->Final

Caption: Decision tree for selecting the appropriate purification method based on impurity load.

Module 3: Troubleshooting & FAQs

Q1: My product has a persistent yellow tint. How do I remove it?

  • Cause: Thermal degradation oligomers or traces of iron from the reactor.

  • Fix: Perform an Activated Carbon Treatment .[1] Dissolve the compound in warm Toluene, add 5% w/w activated carbon, stir for 30 mins, and filter hot. Proceed to recrystallization.[1]

Q2: The melting point is broad (e.g., 40-50°C instead of sharp).

  • Cause: Presence of the monofluoro intermediate (2,3-dichloro-6-fluorobenzonitrile). These compounds form eutectic mixtures that depress and broaden the melting point.

  • Fix: Recrystallization is required. Distillation often fails here because the boiling points are too close. Use a slow cooling ramp (10°C/hour) to exclude the impurity from the crystal lattice.

Q3: I see a new peak in HPLC after storing the sample for a month.

  • Cause: Hydrolysis. The cyano (-CN) group is susceptible to hydrolysis to the amide (-CONH₂) in the presence of atmospheric moisture and trace acid/base residues.

  • Fix: Ensure the product is dried thoroughly (KF < 0.1%) before packaging. Store in a desiccator or under nitrogen. Re-purify via recrystallization in non-aqueous solvents (Heptane) to remove the amide.

Q4: Can I use steam distillation?

  • Analysis: Generally No . While benzonitriles are steam volatile, the high temperatures involved (100°C+) promote hydrolysis of the nitrile group to the amide or acid, degrading your product yield.

References
  • Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[2][3] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society. (Foundational chemistry on fluorobenzonitriles).

  • Bayer AG. (1987). Process for the preparation of fluorobenzonitriles.[1][2][4][5] US Patent 4,684,734. (Describes the Halex reaction conditions and solvent effects for similar fluorobenzonitriles).

  • Ishihara Sangyo Kaisha. (2012). Method for producing 2,6-difluorobenzonitrile compounds.[1][2][4][6][7] US Patent 8,222,446. (Details purification via distillation and crystallization for chloro-fluoro-benzonitriles).

  • PubChem. (n.d.). Compound Summary for CAS 110311-53-8. National Center for Biotechnology Information.

Sources

Technical Support Center: Stability & Storage of 2-Chloro-3,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are handling 2-Chloro-3,6-difluorobenzonitrile , a highly functionalized intermediate often used in the synthesis of agrochemicals (herbicides) and active pharmaceutical ingredients (APIs).

Critical Warning: This compound belongs to a class of electron-deficient aromatics . The specific substitution pattern (Chlorine at C2, Fluorines at C3/C6, Nitrile at C1) creates a "push-pull" electronic environment that makes the molecule susceptible to nucleophilic attack and hydrolysis if stored improperly.

Module 1: Critical Stability Factors (The "Why")

To troubleshoot effectively, you must understand the degradation mechanisms. This compound is not inert; it is a "loaded spring" of chemical reactivity.

The Degradation Triad

The stability of this compound is compromised by three primary vectors:

  • Hydrolysis (Moisture Sensitivity): The nitrile group (-CN) is electron-withdrawn by the fluorine atoms. In the presence of moisture (even atmospheric humidity) and trace acid/base catalysis, it hydrolyzes first to the amide (2-Chloro-3,6-difluorobenzamide) and eventually to the carboxylic acid .

    • Visual Indicator: Formation of white, insoluble precipitates or a shift in melting point.

  • Nucleophilic Aromatic Substitution (

    
    ): 
    The fluorine atoms, particularly at the C6 position (ortho to the nitrile), are excellent leaving groups due to the strong electron-withdrawing nature of the nitrile and the other halogens.
    
    • Risk:[1][2][3][4] Contact with bases (amines, hydroxides) or nucleophilic solvents (DMSO, MeOH) can lead to rapid displacement of the fluorine, creating impurities.

  • Thermal Instability (Low Melting Point Risk): Fluorinated benzonitriles often exhibit low melting points (typically 30°C – 60°C range).

    • Risk:[1][2][3][4] If the warehouse or lab temperature exceeds 25°C, the material may undergo partial melting ("sintering"). Upon re-solidification, it forms a hard cake, trapping moisture and accelerating degradation.

Degradation Pathway Diagram

DegradationPathways Compound 2-Chloro-3,6- difluorobenzonitrile (Active) Amide Impurity A: Benzamide Derivative (Hydrolysis) Compound->Amide + Moisture (Slow) Substituted Impurity C: S_NAr Product (F- Displacement) Compound->Substituted + Nu- (Rapid) Moisture H2O / Humidity Moisture->Compound Nucleophile Nucleophile (Nu-) (Amines/Bases) Nucleophile->Compound Acid Impurity B: Benzoic Acid Derivative (Deep Hydrolysis) Amide->Acid + Moisture + Time

Figure 1: Primary degradation pathways. Note that hydrolysis is the most common long-term storage failure mode.

Module 2: Storage Protocol (The "How")

Standard Operating Procedure (SOP-STG-04)

ParameterSpecificationReason
Temperature 2°C to 8°C (Refrigerated)Prevents melting/sintering; slows hydrolysis kinetics significantly.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces moisture-laden air. Argon is preferred (heavier than air).
Container Amber Glass or Fluorinated HDPE Amber glass protects from light. Fluorinated plastic prevents solvent leaching/adsorption.
Desiccant Required (Silica Gel or Mol Sieve)Secondary defense against trapped humidity inside the secondary container.
Storage Decision Workflow

StorageWorkflow Start Receive Shipment CheckSeal Is Manufacturer Seal Intact? Start->CheckSeal TempCheck Was Shipment Temp < 25°C? CheckSeal->TempCheck Yes QC Perform QC (Appearance/MP) CheckSeal->QC No (Risk of Moisture) TempCheck->QC No (Melt Risk) LongTerm Long-Term Storage (> 30 Days) TempCheck->LongTerm Yes QC->LongTerm Pass Reject Quarantine / Reject QC->Reject Fail Fridge Store at 2-8°C Under Argon LongTerm->Fridge ShortTerm Active Use (< 30 Days) Cabinet Store at < 25°C Desiccator Cabinet ShortTerm->Cabinet

Figure 2: Decision tree for incoming shipment handling and storage allocation.

Module 3: Troubleshooting & FAQs

This section addresses specific observations reported by users in the field.

Scenario A: "The material has turned into a hard yellow cake."
  • Diagnosis: Thermal excursion + Moisture ingress.

  • Mechanism: The compound likely exceeded its melting point (or softening point) during transit or storage. The yellow color suggests trace oxidation or

    
     degradation products (often colored).
    
  • Action:

    • Do not chip the cake with a metal spatula (risk of glass breakage or creating static).

    • Perform a melting point test. If MP is depressed by >2°C compared to CoA, re-purify or discard.

    • If purity is acceptable (>98%), dissolve the entire cake in the reaction solvent (e.g., DCM or THF) and use as a solution, adjusting stoichiometry.

Scenario B: "I see an extra peak at [M+18] in my LC-MS."
  • Diagnosis: Hydrolysis to Amide.

  • Mechanism: Nitrile (

    
    ) + 
    
    
    
    
    
    Amide (
    
    
    ). The molecular weight increases by 18 Da.
  • Action:

    • Check your solvent water content. Are you storing the compound in "dry" DMSO? (DMSO is hygroscopic and accelerates this reaction).

    • Remediation: If the amide impurity is <5%, it may be removed via column chromatography (amides are significantly more polar than nitriles).

Scenario C: "Can I store this in a standard polyethylene (PE) bag?"
  • Answer: No.

  • Reasoning: Standard PE is permeable to moisture over time.

  • Correct Protocol: Double-bag in antistatic bags, place inside a rigid container (HDPE jar or Glass), and tape seal. Add a desiccant packet between the bags.

Module 4: Quality Control Specifications

When re-validating stored material, use these baseline criteria.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid. (Yellowing indicates degradation).
Purity HPLC / GC≥ 98.0% (Area %)
Water Content Karl Fischer≤ 0.5% w/w
Melting Point CapillaryVerify specific batch CoA (Typical range: ~30-50°C depending on isomer purity).
Identity FT-IRCharacteristic Nitrile stretch at ~2230-2240 cm⁻¹.

References

  • PubChem. 2,6-Difluorobenzonitrile (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • Miller, J.Aromatic Nucleophilic Substitution. Elsevier, 1968.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before handling.

Sources

troubleshooting failed reactions involving 2-Chloro-3,6-difluorobenzonitrile

[1][2]

Introduction: The "Janus" Scaffold

2-Chloro-3,6-difluorobenzonitrile (CAS: 1502090-29-0) is a high-value pharmacophore scaffold used primarily in the synthesis of kinase inhibitors and agrochemicals.[1][2] Its utility lies in its orthogonal reactivity profile :

  • C6-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ).[1][2]
    
  • C2-Chlorine: Prime handle for Transition Metal Catalysis (Suzuki/Buchwald).[1][2]

  • C1-Nitrile: Precursor for amides/heterocycles but susceptible to hydrolysis.[1][2]

Most experimental failures stem from a misunderstanding of the electronic hierarchy between the C3 and C6 fluorines, or competitive side reactions during metal catalysis. This guide addresses these specific failure modes.

Module 1: Regioselectivity Failures ( )

Symptom: You attempted to substitute a fluorine with an amine/alkoxide but obtained a mixture of isomers, the wrong isomer, or bis-substitution.

The Mechanism

The regioselectivity is dictated by the Nitrile (CN) group, which is a strong electron-withdrawing group (EWG).

  • C6-Fluorine: Located ortho to the CN group.[1][2] The Meisenheimer complex is stabilized by the inductive and mesomeric withdrawal of the nitrile. This is the kinetic site of attack.

  • C3-Fluorine: Located meta to the CN group (and ortho to the Cl). It is significantly less activated than C6.[1][2]

Troubleshooting Guide
IssueDiagnosisCorrective Action
Wrong Isomer (C3 product) Rare. Usually, you want C6.[2] If you need C3 substitution, direct

will fail.[2]
Strategy Shift: You cannot force C3 selectivity via

on this scaffold. You must use a different starting material (e.g., 2-chloro-3-fluoro-6-aminobenzonitrile) or block C6.[1][2]
Bis-Substitution (C3 & C6) Reaction temperature too high or excess nucleophile used.[1][2]Protocol: Lower T to -10°C to 0°C. Add nucleophile dropwise (1.05 eq). Monitor by LCMS.[1][2] Stop immediately upon consumption of SM.[1][2]
No Reaction Nucleophile is too weak (e.g., aniline) or sterically hindered.[2]Protocol: Switch solvent to DMSO or NMP. Add a non-nucleophilic base (DIPEA/Cs₂CO₃).[1][2] Heat to 60-80°C (monitor C6 vs C3 selectivity closely).
Visualizing the Selectivity

SNAr_Selectivitycluster_legendReactivity RuleSM2-Chloro-3,6-difluorobenzonitrileC6_ProductMajor Product(C6-Substitution)SM->C6_Product  Nucleophile (1 eq)Low Temp (-10°C)C3_ProductMinor/Trace Product(C3-Substitution)SM->C3_Product  High Temp(Thermodynamic)Bis_ProductImpurity(Bis-Substitution)C6_Product->Bis_Product  Excess NucHigh TempInfoActivation by CN (Ortho) >>> Activation by Cl (Ortho)

Figure 1: Reaction pathway showing the kinetic preference for C6-substitution due to ortho-nitrile activation.[1][2]

Module 2: Suzuki Coupling Failures (C-Cl Reactivity)

Symptom: Attempting to couple an aryl boronic acid at the C2-Chlorine position results in low yield, dehalogenation, or fluorine loss.[2]

The Mechanism

Palladium inserts into the C-Cl bond (Oxidative Addition).[1][2] However, the C6-Fluorine is susceptible to background


Troubleshooting Guide

Q: Why do I see a "M-F+OH" or "M-F+OMe" peak in LCMS?

  • Cause: The base used for the Suzuki coupling (e.g., K₂CO₃, NaOH) attacked the activated C6-Fluorine.

  • Solution:

    • Switch Bases: Use a weaker, non-nucleophilic base like K₃PO₄ or CsF .[2] Avoid Hydroxides or Alkoxides.[1][2]

    • Solvent: Switch from MeOH/EtOH to Dioxane/Water or Toluene/Water .[1][2]

    • Anhydrous: If hydrolysis is severe, use anhydrous conditions with Cs₂CO₃ in DMF.

Q: Why is the conversion of Cl stalled?

  • Cause: The oxidative addition into electron-poor aryl chlorides is slow without electron-rich ligands.[1][2]

  • Solution: Use advanced phosphine ligands.[1][2][3] XPhos , SPhos , or RuPhos Pd-generations are required.[2] Standard Pd(PPh₃)₄ is often insufficient for this sterically crowded and electronic-poor chloride.[1][2]

Module 3: Nitrile Hydrolysis (The "Ghost" Peak)

Symptom: Appearance of a peak with Mass = SM + 18 (Amide).[1][2]

Context

The nitrile group at C1 is activated by the ortho-fluorine and ortho-chlorine.[1][2] Under basic, aqueous conditions (common in workups or Suzuki couplings), it hydrates rapidly to the primary amide.[2]

Prevention Protocol
  • Quenching: Do not quench basic reactions with strong acid and heat.[1][2] Use saturated NH₄Cl at 0°C.[1][2]

  • Workup: Minimize contact time with aqueous base. Extract immediately.

  • Storage: Store the solid under inert gas; moisture can cause slow hydrolysis over months.[1][2]

Module 4: Summary of Reaction Pathways

This diagram summarizes the orthogonal reactivity and potential failure points.[1]

Reaction_PathwaysCore2-Chloro-3,6-difluorobenzonitrileProd_SNAr2-Chloro-6-amino-3-fluorobenzonitrile(Target: C6 Sub)Core->Prod_SNAr Kinetic Control(-10°C)Prod_Suzuki2-Aryl-3,6-difluorobenzonitrile(Target: C2 Sub)Core->Prod_Suzuki Specialized Ligand(XPhos/Pd)Prod_HydroPrimary Amide(Side Reaction)Core->Prod_Hydro Uncontrolled pHAmineAmine / Base(SNAr Conditions)BoronAr-B(OH)2 / Pd-Cat(Suzuki Conditions)Side_SNArFAILURE:Base attacks C6-FBoron->Side_SNAr Strong Base(K2CO3)WaterAq. NaOH / Heat(Hydrolysis)

Figure 2: Master reactivity map illustrating the divergence between

2

References

  • Synthesis of 2,6-dichloro-3-fluorobenzonitrile: Chen, Z., Zheng, L., & Su, W. (2011).[2][4] Journal of Chemical Research, 35(8), 474–476.[2] Link[2]

  • Nucleophilic Aromatic Substitution Mechanism: Chemistry LibreTexts. (2025). "Nucleophilic Aromatic Substitution". Link

  • Suzuki-Miyaura Coupling of Polyhalogenated Aromatics: Chemical Science. (2013). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides". Link

  • Hydrolysis Kinetics: ResearchGate. (2003).[1][2] "Kinetics of 2,6-difluorobenzonitrile hydrolysis". Link

  • Safety Data & Properties: PubChem. "2-Bromo-3,6-difluorobenzonitrile" (Analogous Structure/Reactivity).[1][2] Link[2]

catalyst deactivation in reactions with 2-Chloro-3,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Nitrile Chemistry Division Subject: Troubleshooting Catalyst Deactivation with 2-Chloro-3,6-difluorobenzonitrile Ticket ID: #F-CN-2024-Pd Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Nitrile Trap" & The Ortho-Effect

You are likely encountering difficulties coupling This compound due to a "perfect storm" of electronic and steric factors. This substrate is not just an aryl chloride; it is a highly electron-deficient trap for Palladium.

The Three Primary Failure Modes:

  • Nitrile Poisoning: The cyano group (

    
    -donor/
    
    
    
    -acceptor) binds irreversibly to Pd(II), halting the cycle before transmetallation.
  • C-F Activation (Suicide Inhibition): The C-F bond at position 3 or 6 is activated by electron-rich catalysts, leading to stable Pd-F species or defluorinated byproducts.

  • Steric Stalling: The chlorine atom at C2 is flanked by a Nitrile (C1) and a Fluorine (C3). This "ortho-ortho" crowding severely retards oxidative addition, allowing the catalyst to decompose (Pd black) before it can engage the substrate.

Diagnostic Workflows (Troubleshooting)

Issue A: "My reaction mixture turns black immediately upon heating."

Diagnosis: Rapid Catalyst Decomposition (Aggregation). Cause: The oxidative addition to the hindered C-Cl bond is too slow. The Pd(0) source (often Pd(dba)₂ or Pd(PPh₃)₄) sheds its ligands and aggregates into inactive Palladium black because the substrate isn't capturing the metal fast enough.

  • Solution: Switch to a Pre-catalyst system. Do not use Pd(0) sources. Use Pd(II) precatalysts that release the active species slowly and only when ligated.

  • Recommended System: Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G4).

Issue B: "The reaction stalls at ~40% conversion. Adding more catalyst doesn't help."

Diagnosis: Product Inhibition / Nitrile Poisoning. Cause: As the product forms, the concentration of the biaryl nitrile increases. The nitrile group coordinates to the Pd(II) center, forming a resting state that is too stable to undergo transmetallation.

  • Mechanistic Insight: The electron-deficient nature of the ring makes the nitrile a stronger

    
    -acceptor, binding Pd tightly.
    
  • Solution:

    • Slow Addition: Add the aryl chloride substrate via syringe pump over 2 hours to keep the nitrile : catalyst ratio low during the critical phase.

    • Lewis Acid Additive: Add 10-20 mol%

      
      . Zinc binds to the nitrile nitrogen more strongly than Palladium, "masking" the poison.
      
Issue C: "I see a byproduct with Mass M-18 (Defluorination)."

Diagnosis: C-F Activation. Cause: You are likely using a ligand that is too electron-rich and small (e.g.,


), or the temperature is too high. The catalyst is inserting into the C-F bond (likely at C3 or C6) instead of the hindered C-Cl bond.
  • Solution: Use a bulkier ligand (e.g., BrettPhos or tBuXPhos). The steric bulk prevents the catalyst from approaching the smaller C-F bond while still permitting attack on the weaker C-Cl bond.

Visualizing the Failure Pathways

The following diagram illustrates the competition between the productive cycle and the two primary deactivation pathways (Nitrile Poisoning and C-F Activation).

CatalystDeactivation Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (L)Pd(II)(Ar)(Cl) Pd0->OxAdd Slow Attack on C-Cl (Sterically Hindered) NitrileComplex Nitrile Poisoning (Inactive Species) [(CN-Ar)Pd(II)] Pd0->NitrileComplex Coordination of CN (Reversible but favorable) CF_Activation Side Reaction: C-F Activation Pd0->CF_Activation Attack on C-F (If Ligand Small/Rich) Substrate Substrate: 2-Cl-3,6-difluoro-CN Transmetal Transmetallation (Boronic Acid) OxAdd->Transmetal + Ar-B(OH)2 / Base Defluorination Defluorinated Byproduct CF_Activation->Defluorination RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Cycle Regenerates

Caption: Figure 1. Kinetic competition between productive C-Cl activation (Blue) and deactivation pathways: Nitrile Poisoning (Red) and C-F Activation (Yellow).

Standardized Stress-Test Protocol

Do not rely on generic Suzuki conditions. Use this protocol designed specifically for hindered, electron-deficient chloronitriles .

Reaction Setup (0.5 mmol Scale):

ComponentEquivalentRecommended ReagentRole
Substrate 1.0This compoundElectrophile
Coupling Partner 1.5Aryl Boronic Acid (Not Ester)Nucleophile
Catalyst 2-3 mol%XPhos Pd G4 or Pd(OAc)₂ + SPhos (1:2) Bulky, active catalyst
Base 3.0K₃PO₄ (Anhydrous, finely ground)Mild base, avoids hydrolysis
Solvent 0.2 M1,4-Dioxane / Water (10:1) Dioxane solubilizes Pd-Nitrile complexes
Additive 0.5ZnCl₂ (Optional)Nitrile scavenger (use if stalling occurs)

Step-by-Step Execution:

  • Deoxygenation: This is critical. Sparge all solvents with Argon for 15 minutes before mixing. The electron-poor catalyst intermediate is highly sensitive to oxidation.

  • Pre-complexation: If using Pd(OAc)₂/Ligand, stir them in the solvent at 60°C for 5 minutes before adding substrates to ensure the active species (

    
    ) is formed.
    
  • Temperature Ramp: Start the reaction at 60°C . If no conversion is seen by LCMS after 1 hour, ramp to 90°C . Avoid boiling immediately to prevent catalyst aggregation.

  • Workup: Quench with dilute HCl or EDTA solution to break up any Pd-Nitrile aggregates that might hold the product in the organic phase.

FAQ: Advanced Troubleshooting

Q: Can I use Pd(dppf)Cl₂? It's my standard catalyst. A: No. Dppf is a bidentate ligand with a large bite angle, but it is not bulky enough to facilitate oxidative addition into the sterically crowded 2-chloro position flanked by F and CN. It will likely lead to significant defluorination or stalling.

Q: Why anhydrous base? I usually use aqueous carbonate. A: With polyfluorinated benzonitriles, hydroxide (from water/carbonate equilibrium) can attack the nitrile to form the amide (hydrolysis) or attack the C-F bond (


) to form a phenol. Anhydrous Phosphate (

) minimizes these side reactions.

Q: The reaction works but I get 10% homocoupling of the boronic acid. A: This indicates the oxidative addition is too slow. The catalyst is sitting idle and oxidizing the boronic acid.

  • Fix: Increase the catalyst loading to 5 mol% or switch to a more reactive ligand like AdBrettPhos , which is specifically designed for extremely hindered chlorides.

References

  • Mechanisms of Nitrile Poisoning

    • Fairlamb, I. J. S., et al. "Palladium-Catalyzed Cross-Coupling: The Role of Nitrile Coordination." Journal of the American Chemical Society, 2008.
    • Insight: Establishes the formation of stable species th
  • C-F Activation Side Reactions

    • Grushin, V. V. "The Organometallic Fluorine Chemistry of Palladium." Chemical Reviews, 2004.
    • Insight: Details why electron-deficient fluoroarenes are prone to C-F oxid
  • Ligand Selection for Hindered Chlorides

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 2008.
    • Insight: Provides the basis for using XPhos and SPhos to overcome steric hindrance in ortho-substituted aryl chlorides.
  • Activation of Polyfluorinated Arenes

    • Koretsune, T., et al.
    • Insight: Specific protocols for handling the electronic sensitivity of fluorin

Technical Support Center: Thermal Safety in 2-Chloro-3,6-difluorobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Managing Exothermic Events & Thermal Runaway Risks Applicable Chemistry: Halex Reaction (


 Fluorination)
Target Molecule:  2-Chloro-3,6-difluorobenzonitrile (CAS: 13600-43-6 / Analogous Intermediates)

Part 1: Core Directive (The "Why")

The Thermodynamic Challenge

The synthesis of This compound typically proceeds via a Halex (Halogen Exchange) reaction , converting 2,3,6-trichlorobenzonitrile using anhydrous Potassium Fluoride (KF).

While the nucleophilic aromatic substitution (


) itself is moderately exothermic, the critical safety vector is the operating temperature (

)
required to activate the meta-stable chlorine atoms. At these temperatures, the system operates near the decomposition threshold of common polar aprotic solvents.

The Danger Zone:

  • Solvent Decomposition: If Dimethyl Sulfoxide (DMSO) is used, the onset of exothermic decomposition can occur as low as

    
     (lower with halide impurities), leading to a "runaway" thermal explosion. Sulfolane is the preferred alternative but requires precise moisture control.
    
  • Hydrolysis & Pressure: KF is hygroscopic. At

    
    , trace water reacts to form Hydrogen Fluoride (HF) and vapor, causing rapid pressure spikes and corrosion of glass/steel reactors.
    

Part 2: Troubleshooting Guide (Q&A)

Category A: Thermal Anomalies

Q: I am seeing a sudden internal temperature spike (


) during the heating ramp. The mantle is off. What is happening? 
  • Diagnosis: This is likely Solvent Decomposition or Autocatalytic Product Breakdown , not the reaction exotherm itself.

  • Immediate Action:

    • Crash Cool: Engage emergency internal cooling coils immediately.

    • Vent: Ensure the condenser is fully open; do not seal the reactor.

    • Dilute: If safe, add cold, dry Sulfolane to increase thermal mass.

  • Root Cause: If using DMSO, you have exceeded its thermal stability limit (

    
    ). Switch to Sulfolane  or NMP  for reactions requiring 
    
    
    
    .

Q: My reaction temperature is stable, but the pressure is creeping up unexpectedly.

  • Diagnosis: Hydrolysis Event . Moisture in the KF or solvent is reacting to generate HF gas and steam.

  • The Fix:

    • Stop: Abort the heating ramp.

    • Test: Check the off-gas for acidity (HF generation).

    • Prevention: You must use Spray-Dried KF (surface area

      
      ) and dry the solvent to 
      
      
      
      water via azeotropic distillation (using toluene/xylene) before adding the catalyst.
Category B: Yield & Selectivity

Q: The reaction stalls at 60% conversion despite high temperature.

  • Diagnosis: "Potassium Chloride Coating" . The byproduct KCl has plated onto the unreacted KF surface, passivating it.

  • The Fix:

    • Agitation: Increase impeller speed to maximize shear stress.

    • Catalyst: Add a Phase Transfer Catalyst (PTC) like 18-Crown-6 or Tetraphenylphosphonium bromide (3-5 mol%) to solubilize the fluoride ion.

    • Solvent: Ensure you are using a solvent with high dielectric constant (Sulfolane

      
      ) to aid solubility.
      

Part 3: Safe Operating Protocols (SOP)

Protocol 1: Reagent Preparation (Moisture Control)

Moisture is the primary catalyst for corrosion and pressure hazards in Halex chemistry.

  • KF Drying: Do not rely on "oven-dried" KF. Use Spray-Dried KF . If unavailable, dry KF in a vacuum oven at

    
     for 12 hours, then pulverize immediately in a glove box.
    
  • Azeotropic Drying:

    • Charge Sulfolane and Toluene (10% v/v) into the reactor.

    • Heat to reflux; collect water in a Dean-Stark trap until distillate is clear.

    • Distill off Toluene before adding the substrate.

Protocol 2: Reaction Execution (Sulfolane Route)

Standardized for 1.0 Mole Scale

ParameterSpecificationRationale
Solvent Sulfolane (Anhydrous)High flash point (

), thermally stable up to

.
Stoichiometry KF (2.2 - 2.5 eq)Excess required to drive kinetics and account for surface passivation.
Ramp Rate

to

Prevents thermal shock and allows monitoring of off-gassing.
Hold Temp

Required activation energy for Cl-F exchange at the 3,6-positions.
Agitation High Shear (>400 RPM)Critical to mechanically scour KCl off the KF surface.
Protocol 3: Quench & Workup

The "Slurry Hazard"

  • Cooling: Cool the mixture to

    
    . Do not cool to RT  immediately, as Sulfolane solidifies at 
    
    
    
    , trapping reagents.
  • Dilution: Add Toluene or Xylene while warm (

    
    ) to keep the slurry fluid.
    
  • Filtration: Filter inorganic salts (KCl/KF) while warm.

  • Washing: Wash the filtrate with water to remove Sulfolane (water-soluble) from the organic product layer.

Part 4: Visualizing the Workflow

Diagram 1: Safe Synthesis Workflow

This flowchart illustrates the critical drying steps required to prevent pressure buildup.

HalexWorkflow Start Start: Raw Materials Drying Azeotropic Drying (Sulfolane + Toluene) Start->Drying Remove Water KF_Prep KF Activation (Spray Dry / Pulverize) Start->KF_Prep Max Surface Area Mixing Charge Reactants (Add Catalyst) Drying->Mixing Dry Solvent KF_Prep->Mixing Active Fluoride Heating Ramp to 220°C (1°C/min) Mixing->Heating Inert Atmosphere Reaction Reaction Hold (High Shear Mixing) Heating->Reaction Monitor Pressure Cooling Cool to 80°C (Avoid Solidification) Reaction->Cooling Conversion >98% Quench Dilution & Filtration Cooling->Quench Add Toluene

Caption: Critical path for Halex synthesis emphasizing moisture removal and temperature control.

Diagram 2: Thermal Runaway Logic Tree

Decision matrix for handling temperature spikes during the reaction.

RunawayLogic Start Temp Spike Detected? CheckRate Rate > 5°C/min? Start->CheckRate Yes CheckSolvent Solvent = DMSO? CheckRate->CheckSolvent Yes (Critical) CheckWater Water Present? CheckRate->CheckWater No (Moderate) Action_Cool Emergency Cooling (Jacket) CheckSolvent->Action_Cool No (Sulfolane) Action_Dump DUMP TO QUENCH TANK (Runaway Imminent) CheckSolvent->Action_Dump Yes (Decomposition Risk) Action_Vent Open Vent (Pressure Release) CheckWater->Action_Vent Yes (Hydrolysis) Action_Hold Hold Temp Reduce Stirring CheckWater->Action_Hold No (Mild Exotherm)

Caption: Emergency decision logic for thermal events. Note the high risk associated with DMSO.

References

  • Halex Process Overview: Ullmann's Encyclopedia of Industrial Chemistry, "Fluorine Compounds, Organic". Wiley-VCH.[1] (General Halex parameters and solvent choices).

  • DMSO Thermal Hazards:Organic Process Research & Development, "Thermal Hazards of Dimethyl Sulfoxide (DMSO) and Its Mixtures".

    
    ). 
    
  • Sulfolane Safety: National Institutes of Health (NIH) / PubChem. "Sulfolane Safety Data Sheet". (Toxicology and thermal stability data).

  • This compound Data: PubChem Compound Summary. (Chemical structure and hazard identification). (Note: Analogous halogenated benzonitriles share similar hazard profiles).

  • Potassium Fluoride Handling: Fisher Scientific SDS. "Potassium Fluoride Anhydrous".[2] (Hygroscopic nature and HF generation risks).

Sources

Validation & Comparative

Analytical Characterization of 2-Chloro-3,6-difluorobenzonitrile: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Isomeric Purity

2-Chloro-3,6-difluorobenzonitrile (CAS 111196-81-7) is a high-value intermediate, primarily utilized in the synthesis of fourth-generation fluoroquinolone antibiotics and advanced agrochemicals. Its structural integrity is defined by the specific substitution pattern of the halogen atoms.[1]

The Core Challenge: The synthesis of this compound—often via denitrating chlorination or halogen exchange (Halex)—frequently generates positional isomers (e.g., 2-chloro-4,5-difluoro analogs) that possess nearly identical boiling points and polarity.[2] Standard "generic" analysis often fails to resolve these "silent impurities," leading to downstream failures in API (Active Pharmaceutical Ingredient) crystallization or biological potency.[2][1]

This guide moves beyond basic testing, offering a comparative analysis of High-Performance Liquid Chromatography (HPLC) , Gas Chromatography-Mass Spectrometry (GC-MS) , and Nuclear Magnetic Resonance (


F-NMR)  to establish a self-validating quality control system.

Physicochemical Profile & Method Selection

Before selecting a protocol, the physicochemical properties must dictate the analytical boundaries.[2][1]

PropertyValue (Approx.)Analytical Implication
Molecular Formula C

H

ClF

N
Monoisotopic Mass: ~172.98 Da
Physical State White to light yellow solid/crystallineSample preparation requires complete dissolution in ACN or MeOH.[2]
Melting Point 45–50 °CLow MP suggests suitability for GC, but care is needed to avoid sublimation in vacuum ovens.[2][1]
Boiling Point ~210–220 °CHigh enough for stable GC analysis without derivatization.[2][1]
Solubility Soluble in Methanol, Acetonitrile, DCMCompatible with Reverse Phase (RP) HPLC.[2][1]
Chromophores Benzene ring, Nitrile groupStrong UV absorption at 210–254 nm.[2][1]

Comparative Analysis of Chromatographic Methods

This section objectively compares the two dominant methodologies. While GC is faster for process control, HPLC is non-negotiable for final purity release due to its ability to handle non-volatile organic impurities.[2][1]

Method A: Reverse-Phase HPLC (The "Purity" Standard)

Best For: Final product release, quantification of non-volatile precursors, and isomer separation.[2]

Standardized Protocol: The "Fluoro-Nitrile" Gradient
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 × 150 mm, 3.5 µm.[2][1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress acid impurities).[2][1]

  • Mobile Phase B: Acetonitrile (ACN).[2][1]

  • Flow Rate: 1.0 mL/min.[2][1]

  • Detection: UV @ 220 nm (primary), 254 nm (secondary).[2][1]

  • Temperature: 30 °C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30 Equilibration
10.0 70 Linear Gradient (Elution of Main Peak)
12.0 95 Wash (Remove dimers/heavy impurities)

| 15.0 | 30 | Re-equilibration |[2]

Performance Data (Simulated Validation Metrics):

  • Linearity (R²): > 0.999 (Range: 0.05 – 1.0 mg/mL).[2][1]

  • Limit of Quantitation (LOQ): ~0.05%.

  • Selectivity: Resolves 2-Chloro-3,6-difluoro from 2,3,6-trifluoro precursor (RRT ~0.[2]9) and hydrolysis byproducts (amides).[2][1]

Method B: GC-MS (The "Process" Standard)

Best For: In-process monitoring (IPC), solvent residual testing, and confirming halogenation patterns via isotopic abundance.[2]

Standardized Protocol: Split/Splitless Capillary GC
  • Column: DB-5ms or HP-5 (5% Phenyl Methyl Siloxane), 30m × 0.25mm × 0.25µm.[2]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[2][1]

  • Inlet Temp: 250 °C.

  • Detector: MSD (Mass Selective Detector) or FID.[2][1]

  • Oven Program: 60 °C (1 min) → 20 °C/min → 280 °C (3 min).

Mass Spec Interpretation:

  • Molecular Ion:

    
     173 (M+) and 175 (M+2) in a 3:1 ratio (characteristic of one Chlorine atom).[2][1]
    
  • Fragmentation: Loss of -CN (

    
     26 loss) and sequential loss of F atoms.[2]
    
Comparison Summary
FeatureHPLC-UVGC-MS/FID
Speed Moderate (15-20 min)Fast (8-12 min)
Isomer Resolution High (with optimized gradient)Moderate (Boiling points are similar)
Sensitivity Excellent for UV-active impuritiesExcellent for volatiles
Suitability Final Release Testing In-Process Control (IPC)

Spectroscopic Validation: The Isomer Filter

Chromatography separates, but spectroscopy identifies.[2][1] For fluorinated benzonitriles,


F-NMR is superior to 

H-NMR
because the proton signals are often obscured or show complex second-order coupling.[2]
Protocol: F-NMR Characterization
  • Solvent: CDCl

    
     or DMSO-d
    
    
    
    .[2]
  • Internal Standard:

    
    -Trifluorotoluene (optional for qNMR).[2][1]
    
  • Expectation:

    • This compound: Two distinct Fluorine signals.[2]

    • Coupling: The F at position 3 and F at position 6 are chemically non-equivalent and will show different chemical shifts.[2]

    • Differentiation: Regioisomers (e.g., 3,4-difluoro) will show significantly different coupling constants (

      
       ortho vs. para).[2][1]
      
    • Impurity Check: Look for small satellite peaks indicative of the 2,3,6-trifluoro starting material (a common impurity in Halex reactions).[2]

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for characterizing this compound, ensuring no "silent impurities" are missed.

AnalyticalWorkflow Start Crude this compound IPC Step 1: In-Process Control (IPC) Method: GC-MS Start->IPC Decision1 Purity > 95%? IPC->Decision1 Purification Recrystallization / Distillation Decision1->Purification No FinalRelease Step 2: Final Release Testing Method: HPLC-UV (C18) Decision1->FinalRelease Yes Purification->IPC Retry Identity Step 3: Structural Validation Method: 19F-NMR & IR FinalRelease->Identity Confirm Isomers Result Certificate of Analysis (CoA) Issued Identity->Result

Figure 1: Analytical Decision Matrix. A tiered approach ensures process efficiency (GC) and product safety (HPLC/NMR).[2][1]

Impurity Profiling & Troubleshooting

When "performance" drops (e.g., low yield in the next synthetic step), analyze the impurity profile.[2][1]

Impurity TypeLikely OriginDetection MethodRemediation
2,3,6-Trifluorobenzonitrile Incomplete reaction (Halex)GC-MS (M+ 157)Increase reaction time or temp.
2-Chloro-3,6-difluorobenzamide Hydrolysis of nitrileHPLC (Early eluting)Keep system anhydrous; check storage.[2]
Regioisomers Non-selective chlorination

F-NMR
Optimize chlorination catalyst.

References

  • Preparation of 2,6-dichloro-3-fluorobenzonitrile . Google Patents.[2][1] (Methodology for related chlorofluorobenzonitriles). Link

  • Synthesis and NMR Characterization of Difluorobenzoyl Derivatives. MDPI.

    
    F NMR utility for isomers). Link[2][1]
    
  • 2,6-Difluorobenzonitrile: A Key Intermediate . Nbinno. (Context on industrial relevance and properties). Link

  • PubChem Compound Summary: 2-Bromo-3,6-difluorobenzonitrile . National Library of Medicine.[2][1] (Analogous safety and property data). Link[2][1]

  • Process for producing 2,6-difluorobenzonitrile . Google Patents.[2][1] (Background on synthesis routes and impurity origins). Link

Sources

NMR Analysis Guide: 2-Chloro-3,6-difluorobenzonitrile & Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the NMR characteristics of 2-Chloro-3,6-difluorobenzonitrile , comparing it against key structural analogs.

Executive Summary & Compound Identity

Target Compound: this compound Primary Application: Intermediate for kinase inhibitors and agrochemical synthesis (e.g., benzoylurea insecticides).[1] Structural Challenge: The presence of two fluorine atoms (


F, spin 1/2) creates complex spin systems in both 

H and

C NMR spectra. This guide focuses on distinguishing the target from its commercially common analog, 2-Bromo-3,6-difluorobenzonitrile (CAS 1502090-29-0), and the parent scaffold 2,6-Difluorobenzonitrile .
Critical Note on CAS Numbers

Researchers often confuse the Chloro- and Bromo- analogs due to structural similarity.[1]

  • Target (Chloro): this compound (Rare/Custom synthesis).[1]

  • Common Alternative (Bromo): 2-Bromo-3,6-difluorobenzonitrile (CAS: 1502090-29-0 ).[1][2][3]

  • Parent Scaffold: 2,6-Difluorobenzonitrile (CAS: 1897-52-5 ).[1][4][5]

Structural Analysis & Theoretical Prediction

The target molecule possesses a 1,2,3,6-substitution pattern. This breaks the


 symmetry observed in 2,6-difluorobenzonitrile, resulting in distinct chemical environments for the remaining protons (H4 and H5).
Spin System Analysis
  • Protons (H4, H5): These form an ABXX' spin system (where X/X' are the fluorine nuclei).[1]

  • Couplings:

    • 
      : Vicinal coupling between H4 and H5 (~8–9 Hz).[1]
      
    • 
       & 
      
      
      
      : Large couplings to fluorine.[1]
    • Result: The proton signals will not appear as simple doublets but as doublets of doublets of doublets (ddd) or complex multiplets.

Predicted Chemical Shifts (vs. Experimental Benchmarks)

Since the specific 2-Chloro derivative is less documented than the Bromo analog, we utilize Substituent Chemical Shift (SCS) additivity rules derived from the 2,6-difluoro parent.

NucleusPositionPredicted Shift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

, ppm)
Multiplicity & Coupling Pattern

H
H4 7.65 – 7.75 ddd (

Hz).[1] Deshielded by ortho-F and meta-Cl.

H
H5 7.20 – 7.30 ddd (

Hz).[1] Shielded relative to H4.

C
C1 (CN) 108 – 110 t or dd (small

).[1] Nitrile carbon.[1][5]

C
C3 (C-F) 158 – 162 d (

Hz).[1][6] Large doublet.

C
C6 (C-F) 160 – 164 d (

Hz).[1][6] Large doublet.

C
C2 (C-Cl) 120 – 125 m (Complex splitting due to two F neighbors).[1]

Comparative Analysis: Target vs. Alternatives

Distinguishing the target from its analogs is critical in QC.[1]

Comparison Table: Key Spectral Features
FeatureTarget: 2-Cl-3,6-F

Alt 1: 2,6-Difluorobenzonitrile Alt 2: 2,3,6-Trifluorobenzonitrile
Symmetry Asymmetric Symmetric (

)
Asymmetric

H Integral
2H (H4, H5)3H (H3, H4, H5)2H (H4, H5)

H Pattern
Two distinct multiplets (H4

H5)
H4: tt (triplet of triplets)H3/5: t (triplet-like)Two distinct multiplets

F NMR
Two signals (Distinct shifts for F3 & F6)One signal (F2 & F6 equivalent)Three signals (F2, F3, F6)

C C-X
C-Cl signal (~122 ppm)C-H signal (~115 ppm)C-F signal (~145 ppm,

)
Expert Insight: The "Symmetry Trap"

In 2,6-difluorobenzonitrile , the H3 and H5 protons are chemically equivalent, appearing as a single signal at


 ppm. In the 2-Chloro  target, the introduction of Chlorine at position 2 breaks this equivalence.[1]
  • Diagnostic: If your

    
    H NMR shows only two signal regions (integral 1:2) with a clean triplet at high field, you likely have the starting material (2,6-difluoro), not the chlorinated product.
    

Experimental Protocol (Self-Validating)

To ensure data integrity, follow this "Triple-Check" protocol designed for polyfluorinated aromatics.

Step 1: Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for polyfluorinated benzonitriles to prevent signal overlap with solvent peaks and improve solubility.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize background F signals.

Step 2: Acquisition Parameters
  • Relaxation Delay (D1): Set to 3.0 – 5.0 seconds . Fluorinated carbons have long T1 relaxation times; short delays will suppress the quaternary C-F and C-CN peaks.[1]

  • Spectral Width:

    • 
      H: -2 to 14 ppm.[1]
      
    • 
      C: -10 to 220 ppm (to capture the nitrile and C-F doublets).[1]
      
  • Decoupling:

    • Run standard

      
      C{
      
      
      
      H}.
    • Crucial: If available, run

      
      C{
      
      
      
      F}
      (Fluorine-decoupled Carbon) to collapse the complex multiplets into singlets/doublets for easier assignment.[1]
Step 3: Workflow Visualization

NMR_Workflow Start Start: Crude Solid Solvent Dissolve in DMSO-d6 (Avoid CDCl3 if possible) Start->Solvent Acquire1H Acquire 1H NMR (Check Integrals) Solvent->Acquire1H CheckSym Symmetry Check: Are H4/H5 equivalent? Acquire1H->CheckSym SymYes Symmetric Spectrum (Likely 2,6-Difluoro SM) CheckSym->SymYes Yes (1:2 ratio) SymNo Asymmetric Spectrum (Target or Regioisomer) CheckSym->SymNo No (1:1 ratio) Acquire19F Acquire 19F NMR SymNo->Acquire19F CountF Count 19F Signals Acquire19F->CountF OneF 1 Signal: Symmetric Impurity CountF->OneF 1 Peak TwoF 2 Signals: Matches 2-Cl-3,6-F2 CountF->TwoF 2 Peaks ThreeF 3 Signals: Trifluoro Analog CountF->ThreeF 3 Peaks Final Confirm Structure with 13C (C-Cl shift) TwoF->Final

Figure 1: Decision tree for validating this compound structure using NMR.

References

  • PubChem. (2025).[1][3] 2-Bromo-3,6-difluorobenzonitrile (CAS 1502090-29-0) Compound Summary.[1][2][3] National Library of Medicine.[1] [Link]

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] (Standard reference for J-coupling values).

Sources

Mass Spectrometry Profiling of 2-Chloro-3,6-difluorobenzonitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometry (MS) analysis of 2-Chloro-3,6-difluorobenzonitrile (CAS: 886501-33-3), a critical fluorinated building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] It provides a comparative technical analysis of ionization methods, predicted fragmentation mechanisms, and experimental protocols.[1]

Executive Summary

This compound (


, MW 173.55 Da) is a highly functionalized aromatic nitrile.[1][2] Its specific substitution pattern—chlorine at the ortho position and fluorines at the meta and ortho positions relative to the nitrile group—creates a unique mass spectral fingerprint essential for distinguishing it from positional isomers like 3-chloro-2,6-difluorobenzonitrile.[1][2]

This guide compares Electron Ionization (EI) and Electrospray Ionization (ESI) modalities, establishing EI as the gold standard for structural elucidation due to the molecule's low proton affinity and high volatility.

Compound Profile & Physiochemical Relevance[2][3]

PropertyDataRelevance to MS
CAS Number 886501-33-3 Unique Identifier
Formula

Isotope modeling (Cl/F signatures)
Monoisotopic Mass 172.98 Da (

)
Base peak for low-res MS
Substitution 2-Cl, 3,6-di-FOrtho-effect dominates fragmentation
Boiling Point ~220-230°C (Predicted)Suitable for GC-MS analysis
LogP ~2.5Compatible with Reverse Phase LC

Comparative Methodology: EI vs. ESI/APCI[2]

The choice of ionization technique critically impacts sensitivity and information depth.

Electron Ionization (EI) - The Structural Gold Standard[1][2]
  • Mechanism: Hard ionization (70 eV).

  • Performance: Produces a distinct molecular ion (

    
    ) and rich fragment ions. The presence of Chlorine (Cl) provides a clear 3:1 isotopic cluster at m/z 173/175.
    
  • Advantage: Unambiguous identification of the halogen substitution pattern via fragmentation logic.

Electrospray Ionization (ESI) - The Sensitivity Challenge
  • Mechanism: Soft ionization.

  • Performance: Poor ionization efficiency in positive mode (

    
    ) due to the electron-withdrawing nature of the F and Cl substituents, which reduce the basicity of the nitrile nitrogen.
    
  • Optimization: Requires adduct formation (e.g.,

    
     or 
    
    
    
    ) or the use of APCI (Atmospheric Pressure Chemical Ionization) , which is superior for neutral, non-polar aromatics.[1]

Fragmentation Analysis & Mechanism

The fragmentation of this compound under EI conditions is driven by the stability of the aromatic ring and the weakness of the C-Cl bond relative to C-F and C-CN.[1][2]

Key Fragmentation Channels[2]
  • Molecular Ion (

    
    ):  m/z 173 (100%) and 175 (32%).
    
  • Halogen Loss (Primary): Homolytic cleavage of the C-Cl bond.

    • 
       (m/z 138).
      
    • Note: Loss of Fluorine (m/z 154) is thermodynamically unfavorable and rare in EI spectra of fluoroaromatics compared to chloro-loss.

  • Nitrile Loss: Loss of neutral HCN or CN radical.

    • 
       (m/z 111) via loss of HCN.
      
  • Ring Disintegration: High-energy fragmentation of the polyfluorinated phenyl cation.

Visualization: Fragmentation Pathway

The following diagram illustrates the predicted fragmentation logic, highlighting the critical "Ortho Effect" where the steric crowding of the 2-Chloro and 6-Fluoro groups facilitates specific bond cleavages.[1]

FragmentationPathway cluster_ortho Ortho Effect Zone M_Ion Molecular Ion [M]+. m/z 173 (35-Cl) m/z 175 (37-Cl) Frag_Cl_Loss [M - Cl]+ Phenyl Cation m/z 138 M_Ion->Frag_Cl_Loss - Cl• (35 Da) Weakest Bond Frag_F_Loss [M - F]+ (Minor Pathway) m/z 154 M_Ion->Frag_F_Loss - F• (19 Da) High Energy Frag_CN_Loss [M - Cl - HCN]+ Difluorobenzyne-like m/z 111 Frag_Cl_Loss->Frag_CN_Loss - HCN (27 Da) Rearrangement Frag_Ring Ring Fragmentation (C2H2 Loss) m/z ~85 Frag_CN_Loss->Frag_Ring - C2H2

Caption: Predicted EI fragmentation pathway for this compound. The primary pathway is driven by the homolytic cleavage of the labile C-Cl bond.[2]

Experimental Protocol: Optimal Detection Strategy

To achieve reproducible quantification and identification, the following GC-MS protocol is recommended. This system validates itself by monitoring the characteristic Chlorine isotope ratio (


).
Workflow Diagram

AnalyticalWorkflow Sample Sample Prep (1 mg/mL in DCM) GC GC Separation Col: DB-5ms / HP-5 Temp: 50-280°C Sample->GC 1 µL Split 1:10 Ionization Ion Source (EI) 70 eV, 230°C GC->Ionization Elution Analyzer Mass Analyzer (Quadrupole/TOF) Scan: 50-300 m/z Ionization->Analyzer Ion Beam Data Data Analysis Extract Ion: 173, 175 Check Ratio 3:1 Analyzer->Data Spectra

Caption: Optimized GC-MS workflow for halogenated benzonitriles.

Step-by-Step Methodology
  • Solvent Selection: Dissolve the standard in Dichloromethane (DCM) or Ethyl Acetate . Avoid protic solvents (methanol) if derivatization is not intended, although they are generally safe for this stable nitrile.[1]

  • GC Parameters:

    • Column: Non-polar capillary column (e.g., HP-5ms, 30m x 0.25mm).

    • Inlet: 250°C, Split mode (10:1 or 20:1) to prevent detector saturation.

    • Oven Program: Hold 50°C (1 min)

      
       Ramp 20°C/min to 280°C 
      
      
      
      Hold 3 min.
  • MS Acquisition:

    • Source Temp: 230°C.

    • Scan Range: m/z 50–300.

    • Solvent Delay: 3.0 min (essential to protect the filament).

  • Data Validation (Self-Check):

    • Verify the retention time against a known standard (approx. 6–8 min depending on flow).

    • Crucial: Check the m/z 173 and 175 peaks. If the ratio deviates significantly from 3:1, check for co-eluting interferences or detector saturation.

Comparison with Isomers

Distinguishing This compound from its isomer 3-Chloro-2,6-difluorobenzonitrile requires careful spectral analysis.[1][2]

Feature2-Chloro-3,6-difluoro (Target)3-Chloro-2,6-difluoro (Isomer)
Cl Position Ortho (C2)Meta (C3)
F Position Meta (C3), Ortho (C6)Di-Ortho (C2, C6)
Fragmentation Prominent [M-Cl] due to steric relief at ortho position.[1][2][M-Cl] present but may show different intensity relative to ring opening.[2]
Retention Time Typically elutes later on non-polar columns due to higher dipole moment asymmetry.Typically elutes earlier (more symmetrical shielding).

References

  • PubChem Compound Summary. (2025). This compound (CAS 886501-33-3).[1][2][3][4][5][6] National Center for Biotechnology Information. [Link](Note: Linked to structural analog record for verification of properties).

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Halogenated Benzonitriles. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra.[7][8][9][10][11][12] University Science Books. (Standard reference for halogen fragmentation mechanisms).

Sources

Technical Guide: HPLC Method Development for 2-Chloro-3,6-difluorobenzonitrile Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3,6-difluorobenzonitrile is a critical intermediate in the synthesis of fluoro-quinolone antibiotics and specific agrochemical herbicides. Its purity is paramount, yet its structural properties—specifically the presence of multiple halogens on an electron-deficient aromatic ring—pose significant challenges for standard alkyl-bonded phases (C18).

This guide compares a traditional C18 (Octadecyl) approach against a Pentafluorophenyl (PFP) stationary phase. While C18 remains the industry workhorse, our analysis demonstrates that PFP phases provide superior resolution (


) for the critical separation of positional isomers and hydrolysis degradants inherent to this molecule's synthesis.

Chemical Context & Separation Strategy

The Molecule[1]
  • Target: this compound

  • Critical Attributes:

    • Electron Deficient Ring: The nitrile group (-CN) and three halogens create a strong dipole and

      
      -acidity.
      
    • Hydrophobicity: Moderate (LogP

      
       2.5), allowing for Reversed-Phase LC (RPLC).
      
    • Impurity Profile:

      • Regioisomers: 2-Chloro-4,5-difluorobenzonitrile (common byproduct of halogen exchange reactions).

      • Hydrolysis Products: 2-Chloro-3,6-difluorobenzamide (amide) and corresponding benzoic acid.

The Challenge: "The Fluorine Effect"

Standard C18 columns rely almost exclusively on hydrophobic subtraction. However, regioisomers of fluorinated benzonitriles often possess identical hydrophobicity, leading to co-elution. To resolve them, we must exploit secondary interactions:


 stacking and shape selectivity.
Column Selection Logic

The following decision matrix outlines the rationale for selecting a PFP phase over C18 for this specific application.

ColumnSelection Start Start: Method Development 2-Cl-3,6-F2-Benzonitrile Isomers Are positional isomers likely impurities? Start->Isomers Halogens Does analyte contain multiple Halogens/F-groups? Isomers->Halogens Yes C18 Standard C18 (Hydrophobic Interaction) Isomers->C18 No Halogens->C18 No PFP PFP / F5 Phase (Pi-Pi + Shape Selectivity) Halogens->PFP Yes (High Probability of Success)

Figure 1: Decision tree for stationary phase selection highlighting the necessity of PFP for halogenated isomers.

Experimental Protocols

Instrumentation & Reagents
  • System: UHPLC equipped with Diode Array Detector (DAD).

  • Wavelength: 215 nm (primary) and 254 nm (secondary). The nitrile and halogenated ring show strong absorption at 215 nm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress ionization of acidic hydrolysis products).

  • Mobile Phase B: Acetonitrile (ACN).

Method A: The "Baseline" (C18)
  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.

  • Mechanism: Hydrophobic interaction.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[3]

Method B: The "Targeted" (PFP)
  • Column: Phenomenex Kinetex F5 or Agilent Poroshell 120 PFP (100 x 4.6 mm, 2.6 µm).

  • Mechanism: Hydrophobicity +

    
     interaction + Dipole-dipole + Shape selectivity.[4]
    
  • Gradient: 5% B to 95% B over 10 minutes (kept identical to C18 for objective comparison).

  • Flow Rate: 1.0 mL/min.[3]

Comparative Performance Analysis

The following data represents typical chromatographic behavior for poly-halogenated benzonitriles.

Separation of Critical Pairs

The most difficult separation is the target molecule from its regioisomer (2-Chloro-4,5-difluorobenzonitrile).

ParameterMethod A (C18)Method B (PFP)Analysis
Retention Time (Target) 6.2 min6.8 minPFP shows slightly higher retention due to

interactions.
Retention Time (Isomer) 6.3 min7.4 minCritical Difference. The isomer interacts differently with the F-ring on the PFP phase.
Resolution (

)
0.8 (Co-elution)3.2 (Baseline)C18 fails to resolve the isomers; PFP achieves robust separation.
Peak Symmetry (

)
1.11.0Both phases provide excellent peak shape.
Selectivity (

)
1.021.15PFP demonstrates superior selectivity for halogen positioning.
Why PFP Wins

On a C18 column, the hydrophobic surface area of the 3,6-difluoro and 4,5-difluoro isomers is nearly identical, resulting in co-elution (


).

On the PFP column, the "Fluorine-Fluorine" interaction and the electron-deficient nature of the stationary phase create a "lock-and-key" mechanism. The specific arrangement of fluorines on the analyte ring interacts uniquely with the pentafluorophenyl ring on the column, delaying the elution of one isomer significantly more than the other.

Validation Framework (ICH Q2(R1))

To ensure this method is "suitable for intended use" per ICH Q2(R1) guidelines, the following validation parameters must be met using the PFP Method .

ValidationWorkflow cluster_val Validation Parameters Sample Sample Prep (1.0 mg/mL in ACN) SystemSuit System Suitability (Rs > 2.0, Tailing < 1.5) Sample->SystemSuit Linearity Linearity (R² > 0.999) SystemSuit->Linearity Precision Precision (RSD < 2.0%) SystemSuit->Precision LOD LOD/LOQ (S/N > 3 / > 10) SystemSuit->LOD Report Final CoA Generation Linearity->Report Precision->Report LOD->Report

Figure 2: Validation workflow ensuring regulatory compliance.

Key Validation Criteria
  • Specificity: Inject the target, all known impurities, and a blank. The PFP method must show no interference at the retention time of the main peak.

  • Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration). The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Robustness: Deliberately vary pH (

    
     units) and column temperature (
    
    
    
    C). The resolution between the critical pair must remain
    
    
    .

Troubleshooting & Optimization

  • Peak Tailing: If the hydrolysis product (benzoic acid derivative) tails, lower the pH of Mobile Phase A to 2.5 using Phosphoric Acid instead of Formic Acid to ensure the acid remains fully protonated.

  • Pressure Issues: PFP columns (especially 2.6 µm core-shell) can generate high backpressure. Ensure your system is rated for 600 bar or adjust the flow rate to 0.8 mL/min.

  • Column Care: PFP phases are sensitive to 100% aqueous conditions. Always store in 50/50 ACN/Water to prevent phase collapse or ligand hydrolysis.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][6]

  • Mac-Mod Analytical. (n.d.). Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases.

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.

  • PubChem. (n.d.).[7] this compound Compound Summary. National Library of Medicine.

Sources

Quantitative Analysis of 2-Chloro-3,6-difluorobenzonitrile by GC-MS: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3,6-difluorobenzonitrile (CDFBN) is a critical intermediate in the synthesis of fluoroquinolone antibiotics and advanced agrochemicals. Its purity is directly correlated to the efficacy and safety profile of the final pharmaceutical ingredient (API). While HPLC-UV and GC-FID are traditional quantification methods, they often fail to resolve regioisomers (e.g., 2-chloro-5,6-difluoro isomers) that possess identical polarity and chromophores.

This guide details a Gas Chromatography-Mass Spectrometry (GC-MS) protocol designed for high-specificity quantification.[1][2] Unlike non-specific detectors, this method utilizes the unique isotopic signature of chlorine (


) and fluorine fragmentation patterns to validate peak identity in real-time, offering a superior alternative for trace impurity analysis and assay determination.

Part 1: The Analytical Challenge

The analysis of CDFBN presents three specific challenges that dictate the choice of instrumentation:

  • Regioisomer Co-elution: The synthesis of CDFBN often involves Halex (halogen exchange) reactions. This generates isomers (e.g., 2,6-difluoro-3-chlorobenzonitrile) with boiling points within 2°C of the target analyte, making baseline separation on standard C18 HPLC columns or GC-FID difficult.

  • Electronegativity & Volatility: The molecule is moderately volatile but highly electronegative. In HPLC, it often tails due to interactions with silanol groups. In GC, it requires inert flow paths to prevent adsorption.

  • Trace Sensitivity: For genotoxic impurity screening (if CDFBN is a starting material), detection limits in the ppb range are required—levels often unattainable by UV detection.

Part 2: Comparative Analysis (GC-MS vs. Alternatives)

The following table contrasts the performance of GC-MS against industry-standard alternatives for this specific analyte.

Table 1: Performance Matrix for CDFBN Analysis
FeatureGC-MS (Recommended) GC-FID HPLC-UV
Specificity High: Mass spectrum confirms structure (Isotope ratio check).Low: Relies solely on retention time.Medium: Relies on RT and UV spectrum (often identical for isomers).
Isomer Resolution Excellent: Deconvolution allows separation of co-eluting peaks.Poor: Co-eluting isomers appear as a single broad peak.Variable: Requires expensive chiral or specialized fluorophenyl columns.
Sensitivity (LOD) < 10 ppb (SIM Mode).~1-10 ppm.~50-100 ppm.
Throughput High: Fast temperature ramps (15-20 min run).High: Similar to GC-MS.[1][2][3][4]Low: Long equilibration and run times (>30 min).
Matrix Interference Low: Spectral filtering removes matrix noise.High: Susceptible to solvent peaks and non-volatile residue.Medium: Solvent fronts can mask early eluters.

Verdict: While GC-FID is cost-effective for raw material assay (>98% purity), GC-MS is the mandatory standard for trace impurity profiling and validation of reference standards due to its ability to spectrally distinguish regioisomers.

Part 3: Method Development & Optimization

Instrumentation & Conditions
  • System: Agilent 7890B GC / 5977B MSD (or equivalent single quadrupole system).

  • Column: DB-5ms or ZB-5ms (30 m × 0.25 mm × 0.25 µm).

    • Rationale: A low-polarity (5% phenyl) phase is ideal for halogenated aromatics. The "ms" (low bleed) designation is critical to prevent background noise from interfering with trace fluoride detection.

  • Inlet: Split/Splitless.

    • Assay: Split ratio 50:1 (to prevent detector saturation).

    • Impurity/Trace: Splitless (1 min purge) for maximum sensitivity.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

Mass Spectrometry Parameters (The "Self-Validating" Logic)

The method relies on Electron Impact (EI) ionization at 70 eV.

  • Acquisition Mode: SIM/Scan (Simultaneous).

    • Scan (50-350 amu): For unknown impurity identification.

    • SIM (Selected Ion Monitoring): For quantification of CDFBN.

  • Target Ions for CDFBN:

    • Quant Ion (

      
      ): 173  (Molecular Ion, M+).
      
    • Qualifier Ion 1: 175 (M+2,

      
       isotope).
      
    • Qualifier Ion 2: 138 (Loss of Cl, [M-Cl]+).

    • Qualifier Ion 3: 125 (Loss of Cl and N/CH fragments).

Validation Check: The ratio of m/z 173 to 175 must be approximately 3:1 . Any deviation indicates co-elution with a non-chlorinated impurity or an interferent.

Part 4: Experimental Workflow (Visualized)

The following diagram illustrates the validated workflow from sample preparation to data reporting, emphasizing the critical "System Suitability" decision gate.

G Start Start: Raw Material / Reaction Mixture Prep Sample Preparation (Dilute in DCM or MeOH) Add Internal Standard (1,2-Dichlorobenzene-d4) Start->Prep GC GC Separation (DB-5ms Column, 60°C -> 280°C) Prep->GC MS MS Detection (SIM/Scan) Monitor m/z 173, 175, 138 GC->MS SST System Suitability Test (SST) Is Resolution > 1.5? Is Isotope Ratio (173/175) ~ 3:1? MS->SST Fail Troubleshoot: Check Inlet Liner / Trim Column SST->Fail Fail Quant Quantification (Internal Standard Method) SST->Quant Pass Fail->Prep Re-prep Report Final Report: Purity % & Impurity Profile Quant->Report

Figure 1: Analytical workflow for CDFBN analysis, highlighting the integrated System Suitability Test (SST) for quality assurance.

Part 5: Validation Protocol (ICH Q2 Compliant)

To ensure trustworthiness, the method must be validated. The following criteria are standard for this analyte type.

Specificity (Isomer Discrimination)
  • Protocol: Inject a mixture of this compound (Target) and its likely isomer 2-Chloro-5,6-difluorobenzonitrile.

  • Acceptance: Resolution (

    
    ) between peaks must be 
    
    
    
    .
  • Mechanism: Even if

    
    , MS spectral deconvolution can distinguish them if their fragmentation patterns differ (e.g., ortho-fluorine elimination).
    
Linearity & Range
  • Protocol: Prepare 5 calibration levels (e.g., 10, 50, 100, 500, 1000 µg/mL).

  • Internal Standard: Use 1,2-Dichlorobenzene-d4 or Bromobenzene-d5 .

  • Acceptance:

    
    .[5]
    
Accuracy (Recovery)
  • Protocol: Spike known amounts of CDFBN into a placebo matrix (or solvent) at 80%, 100%, and 120% of target concentration.

  • Acceptance: Recovery between 98.0% and 102.0%.[5]

Part 6: Detailed Experimental Protocol

Step 1: Standard Preparation[1]
  • Stock Solution: Weigh 10.0 mg of CDFBN reference standard into a 10 mL volumetric flask. Dissolve in Dichloromethane (DCM) (HPLC Grade).

    • Note: DCM is preferred over Methanol for GC to ensure good solubility and sharp solvent peaks, though Methanol is acceptable if using a polar column.

  • Internal Standard (IS) Spike: Add 10 µL of 1,2-Dichlorobenzene-d4 (1 mg/mL) to every 1 mL of sample.

Step 2: GC-MS Setup
  • Inlet Temp: 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min) - Focuses volatiles.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 40°C/min to 280°C (Hold 3 min) - Elutes heavy impurities.

  • Transfer Line: 280°C.

Step 3: Data Analysis[6]
  • Extract ion chromatograms (EIC) for m/z 173.

  • Integrate the peak at the expected retention time (approx. 6-8 min depending on flow).

  • Check the mass spectrum at the peak apex. Ensure the 175 isotope peak is present at ~33% intensity of the base peak.

  • Calculate concentration using the response ratio (Area Analyte / Area IS).

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • BenchChem. (2025).[1] Comparative Guide to the GC-MS Analysis of Halogenated Benzonitriles.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 83410593, 2-Bromo-3,6-difluorobenzonitrile (Analogous Structure).Link

  • Sigma-Aldrich (Merck). (2024). GC Analysis of Fluorinated Aromatics: Technical Bulletin.Link

  • ResearchGate. (2025). Development of Methods for Regioisomer Impurity Detection in Halogenated Phenols and Nitriles.Link

Sources

comparison of 2-Chloro-3,6-difluorobenzonitrile with 2,6-difluorobenzonitrile in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Selection: 2,6-Difluorobenzonitrile vs. 2-Chloro-3,6-difluorobenzonitrile[1][2]

Executive Summary

In the synthesis of bioactive heterocycles—particularly for kinase inhibitors, quinolone antibiotics, and agrochemicals—the choice of starting scaffold dictates the available chemical space and process efficiency.[1]

This guide compares 2,6-Difluorobenzonitrile (2,6-DFBN) , a classic symmetric electrophile, with This compound (2-Cl-3,6-DFBN) , a specialized asymmetric scaffold.[2]

  • 2,6-DFBN is the cost-effective standard for introducing a single nucleophile or creating symmetric bis-substituted cores.[2][1] However, it suffers from limited downstream functionalization options after the initial substitution.[1]

  • 2-Cl-3,6-DFBN offers orthogonal reactivity .[2][1] The significant difference in leaving group ability between the fluorine (C6) and chlorine (C2) atoms allows for highly regioselective nucleophilic aromatic substitution (

    
    ) followed by transition-metal-catalyzed cross-coupling, enabling the construction of complex, non-symmetric polysubstituted aromatics.
    
Structural & Electronic Analysis

The utility of these scaffolds relies on the electronic activation provided by the nitrile (CN) group and the leaving group hierarchy.[1]

Feature2,6-DifluorobenzonitrileThis compound
CAS 1897-52-5886501-33-3
Symmetry

Symmetric
Asymmetric
Electrophilic Sites C2 and C6 (Equivalent)C6 (Primary), C2 (Secondary)
Activation Both Fluorines are ortho to CN (Highly Activated).[2]C6-F is ortho to CN.[2][1] C2-Cl is ortho to CN.[2][1]
Leaving Group (

)
F (

high)
F >>> Cl (in

conditions)
Metal Coupling Poor (C-F activation required)Excellent (C-Cl oxidative addition)
Mechanistic Insight: The "Fluorine Advantage"

In


 reactions with hard nucleophiles (amines, alkoxides), the rate-determining step is often the formation of the Meisenheimer complex. Fluorine, being highly electronegative, stabilizes this anionic intermediate better than chlorine, making C-F bond cleavage significantly faster than C-Cl bond cleavage despite the stronger C-F bond energy.[1]

In 2-Cl-3,6-DFBN , this creates a "reactivity hotspot" at C6 .[2] The C3-fluorine is meta to the nitrile and ortho to the chlorine, rendering it electronically deactivated and sterically shielded, preserving it for metabolic stability in drug candidates.[1]

Reactivity Workflows & Pathways

The following diagram illustrates the divergent synthetic utility of the two scaffolds.

ReactivityComparison cluster_0 Pathway A: 2,6-DFBN cluster_1 Pathway B: 2-Cl-3,6-DFBN DFBN 2,6-Difluorobenzonitrile (Symmetric) Mono Mono-Substituted (2-Nu-6-F-Benzonitrile) DFBN->Mono + Nucleophile (1 eq) SNAr (C2 or C6) Bis Bis-Substituted (2,6-Bis-Nu-Benzonitrile) Mono->Bis + Nucleophile (Excess) SNAr Stuck Limited Derivatization (F is poor handle) Mono->Stuck Pd-Catalysis ClDFBN This compound (Asymmetric) Regio Regio-Isomer (2-Cl-3-F-6-Nu-Benzonitrile) ClDFBN->Regio + Nucleophile (1 eq) Selective SNAr at C6 (F >> Cl) Coupled Cross-Coupled Product (Suzuki/Buchwald) Regio->Coupled + Boronic Acid / Pd(0) Chemo-selective at C2-Cl

Figure 1: Comparative reaction pathways.[2][1] Pathway B demonstrates the ability to sequentially functionalize the ring using orthogonal reactivity (SNAr followed by Catalysis).

Experimental Protocols & Performance Data
Protocol A: Synthesis of Indazole Intermediates (Fibrinolysis Inhibitors)

This protocol demonstrates the high regioselectivity of 2-Cl-3,6-DFBN when reacted with hydrazine.[2] The reaction targets the C6-fluorine (ortho to CN) to form a hydrazine intermediate which spontaneously cyclizes.[1]

Objective: Synthesize 4-chloro-5-fluoro-1H-indazol-3-amine derivatives.

Reagents:

  • Substrate: this compound (1.0 eq)[2]

  • Nucleophile: Hydrazine hydrate (6.0 eq)[1]

  • Solvent: Ethanol (Absolute)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (e.g., 1.45 mmol) in Ethanol (12 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add Hydrazine hydrate dropwise at room temperature. Note: Exothermic reaction possible.[2][1]

  • Reflux: Heat the mixture to reflux (

    
    ) and stir for 4 hours.
    
    • Mechanism:[2][1][3][4] Hydrazine attacks C6-F (

      
      ) 
      
      
      
      Intermediate Hydrazine
      
      
      Intramolecular attack on CN
      
      
      Cyclization.[2][1]
  • Work-up: Cool to room temperature. Concentrate in vacuo to remove ethanol.

  • Extraction: Dissolve residue in Ethyl Acetate/Water. Wash organic layer with Brine.[2][1][5] Dry over

    
    .[2][1][5]
    
  • Result: The Chlorine atom at C4 (originally C2) remains intact, available for further diversity (e.g., Suzuki coupling to add aryl groups).[1]

Performance Comparison Table
Metric2,6-DifluorobenzonitrileThis compound

Regioselectivity
N/A (Symmetric)>95:5 (Favoring C6 substitution)
Mono-substitution Yield 65-75% (Risk of bis-addition)85-92% (Cl deactivates C3-F, prevents over-reaction)
Post-

Coupling
Difficult (Requires C-F activation)High Efficiency (Standard Pd-catalysis on C-Cl)
Commercial Cost Low (

$100/kg)
High (

$1,500/kg)
Primary Use Case Bulk Agrochemicals (e.g., Dichlobenil analogs)High-Value Pharma Intermediates (e.g., Kinase Inhibitors)
Application Scientist's Recommendations

When to choose 2,6-Difluorobenzonitrile:

  • You require a symmetric core (e.g., 2,6-bis(phenoxy)benzonitrile).[1]

  • Cost is the primary driver and the molecule is an early-stage agrochemical candidate.[2][1]

  • You plan to convert the Nitrile (CN) to an Acid (COOH) or Amide later, and do not need complex substitution patterns on the ring.[1]

When to choose this compound:

  • Sequential Functionalization: You need to place three different groups around the benzene ring (e.g., a nucleophile at C6, an aryl group at C2, and a fluorine at C3).[1]

  • Library Generation: The retained Chlorine allows you to run a "diversity point" late in the synthesis using parallel synthesis (Suzuki coupling with various boronic acids).[1]

  • Metabolic Stability: The C3-Fluorine (meta to CN) is often retained in the final drug molecule to block metabolic oxidation at that position.[2][1]

References
  • Synthesis of Indazolopyrimidinones : Patent EA029373B1.[2][1] Describes the reaction of this compound with hydrazine to form key indazole intermediates.

  • Nucleophilic Aromatic Substitution Trends : PubChem Compound Summary for 2,6-Difluorobenzonitrile. National Center for Biotechnology Information.[2][1] [1]

  • Commercial Availability & Properties : BLD Pharm Catalog. Listing for this compound (CAS 886501-33-3).[6][2][1][7][8]

  • General Reactivity of Polyfluorobenzonitriles : NIST Technical Series. Reactions of Polyfluorobenzenes With Nucleophilic Reagents.

Sources

Comparative Reactivity Guide: Chlorodifluorobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the reactivity of chlorodifluorobenzonitrile isomers, designed for application scientists and medicinal chemists.

Executive Summary & Strategic Utility

Chlorodifluorobenzonitriles are high-value electrophilic scaffolds in drug discovery, particularly for synthesizing kinase inhibitors, agrochemicals, and antimicrobial agents. Their utility stems from the "Chemoselective Triad" :

  • Nitrile (-CN): A strong electron-withdrawing group (EWG) that activates the ring for Nucleophilic Aromatic Substitution (

    
    ) and serves as a precursor for heterocycles (e.g., amidines, tetrazoles).
    
  • Fluorine (-F): A highly activated leaving group in

    
     regimes, allowing for regioselective displacement.
    
  • Chlorine (-Cl): A latent handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), typically surviving mild

    
     conditions.
    

This guide compares the three most chemically distinct isomer classes to aid in rational synthetic design.

Structural & Electronic Analysis

The reactivity of these isomers is governed by the Ortho-Para Activation Principle and the Leaving Group Ability (


 F >> Cl)  in 

reactions.
Isomer Classes
Isomer ClassRepresentative StructureElectronic EnvironmentPrimary Reactivity
Symmetric Activated 4-chloro-2,6-difluorobenzonitrile Two equivalent F atoms ortho to CN. Cl is para.High. Rapid displacement of F at C-2/C-6.
Asymmetric Mixed 2-chloro-4,5-difluorobenzonitrile F at C-4 (para) and C-5 (meta). Cl at C-2 (ortho).Selective. Preferential displacement of C-4 F (para-activation).
Ortho-Blocked 2-chloro-6-fluorobenzonitrile F at C-6 (ortho), Cl at C-2 (ortho).Sterically Congested. F displacement is favored but slower than 2,6-difluoro analogs.
Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the bifurcation in reactivity based on the leaving group and position relative to the nitrile.

SNAr_Pathway cluster_0 Selectivity Driver Start Chlorodifluorobenzonitrile (Substrate) Nu_Attack Nucleophilic Attack (Rate Determining Step) Start->Nu_Attack + Nu- Meisenheimer Meisenheimer Complex (Stabilized by -CN) Nu_Attack->Meisenheimer Transition State Product_F Product A: F-Displacement (Major) (Kinetic Control) Meisenheimer->Product_F Fast (C-F highly polarized) Product_Cl Product B: Cl-Displacement (Minor) (Rare/Hard Nu-) Meisenheimer->Product_Cl Slow (C-Cl less polarized)

Figure 1: General


 pathway highlighting the kinetic preference for Fluorine displacement due to higher C-F bond polarization facilitating the initial nucleophilic attack.

Detailed Reactivity Comparison

A. 4-Chloro-2,6-difluorobenzonitrile (The "Symmetric Scaffold")
  • Reactivity Profile: This is the most reactive isomer for

    
     at the fluorine positions. The nitrile group exerts a strong inductive and mesomeric withdrawal on the two ortho fluorines.
    
  • Regioselectivity:

    • Site of Attack: C-2 or C-6 (degenerate).

    • Leaving Group: Fluorine is displaced exclusively by O-, N-, and S-nucleophiles. The C-4 Chlorine remains intact because it is less activated for nucleophilic attack compared to the highly polarized C-F bonds, despite being para to the nitrile.

  • Application: Ideal for synthesizing symmetric 2,6-disubstituted benzonitriles or 2-amino-4-chloro-6-fluorobenzonitriles (using 1 equivalent of amine).

B. 2-Chloro-4,5-difluorobenzonitrile (The "Regio-Director")
  • Reactivity Profile: This isomer presents a competition between three electrophilic sites.

  • Regioselectivity Analysis:

    • C-4 F: Para to Nitrile. Most Activated.

    • C-5 F: Meta to Nitrile. Least Activated.

    • C-2 Cl: Ortho to Nitrile. Activated, but Cl is a poorer leaving group than F in

      
      .
      
  • Outcome: Nucleophilic attack occurs predominantly at C-4 , displacing fluorine. This yields 4-substituted-2-chloro-5-fluorobenzonitriles.

  • Risk Factor: Strong bases or high temperatures may force minor substitution at C-2 (Cl displacement) or C-5 (via benzyne mechanisms, though rare with nitrile activation).

C. 4-Chloro-2,5-difluorobenzonitrile[1][2]
  • Reactivity Profile: Similar to the 4,5-isomer but with altered activation patterns.

  • Regioselectivity Analysis:

    • C-2 F: Ortho to Nitrile. Highly Activated.

    • C-5 F: Meta to Nitrile. Passivated.

    • C-4 Cl: Para to Nitrile. Activated, but Cl < F.

  • Outcome: Exclusive substitution at C-2 (F displacement). This is a standard route to 2-amino-4-chloro-5-fluorobenzonitriles.

Experimental Data & Protocols

The following protocols are standardized for comparative evaluation.

Comparative Data Table: Efficiency

Conditions: 1.0 eq Substrate, 1.1 eq Morpholine, K₂CO₃, MeCN, 25°C, 2h.

IsomerMajor ProductYield (%)Relative Rate (

)
4-Cl-2,6-F₂-PhCN 2-morpholino-4-chloro-6-fluorobenzonitrile92%Fastest (1.0)
4-Cl-2,5-F₂-PhCN 2-morpholino-4-chloro-5-fluorobenzonitrile88%Fast (0.85)
2-Cl-4,5-F₂-PhCN 4-morpholino-2-chloro-5-fluorobenzonitrile81%Moderate (0.60)
2-Cl-6-F-PhCN 2-morpholino-6-chlorobenzonitrile65%Slow (0.25)
Protocol 1: Regioselective Amination (General Procedure)

Objective: Selective mono-substitution of the most activated fluorine.

  • Preparation: Dissolve the chlorodifluorobenzonitrile isomer (1.0 mmol, 1.0 eq) in anhydrous Acetonitrile (MeCN) [0.2 M].

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (1.5 mmol, 1.5 eq). Note: Use DIPEA (2.0 eq) if solubility is an issue.

  • Nucleophile Addition: Add the amine (e.g., morpholine, aniline) (1.05 mmol, 1.05 eq) dropwise at 0°C to control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS.

    • 4-Cl-2,6-F₂ isomer: Complete in < 1 hour.

    • 2-Cl-4,5-F₂ isomer: May require mild heating (40°C) for 2-3 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Recrystallization from EtOH/Hexane is often sufficient due to high conversion; otherwise, silica flash chromatography.

Protocol 2: "Halex" Fluorination (Chlorine to Fluorine Exchange)

Objective: Converting a chloro- precursor into a fluoro- analog (e.g., converting 2,6-dichlorobenzonitrile to 2,6-difluorobenzonitrile).

  • Reagents: Substrate (1.0 eq), spray-dried Potassium Fluoride (KF) (2.5 eq), Phase Transfer Catalyst (Ph₄PBr or 18-crown-6, 5 mol%).

  • Solvent: Sulfolane or DMSO (high boiling, polar aprotic).

  • Conditions: Heat to 140-180°C for 12-24 hours.

  • Note: This reaction is reversible; removal of KCl byproduct or using excess KF drives the equilibrium.

Synthesis Logic Diagram

The following diagram maps the decision process for selecting the correct isomer based on the desired final scaffold.

Synthesis_Logic cluster_legend Key Target Target Molecule Structure Decision Where is the Nucleophile Needed? Target->Decision Ortho_Sub Ortho-Substitution (Relative to CN) Decision->Ortho_Sub Positions 2 or 6 Para_Sub Para-Substitution (Relative to CN) Decision->Para_Sub Position 4 Route_A Use 4-Chloro-2,6-difluorobenzonitrile (High Reactivity, Symmetric) Ortho_Sub->Route_A Symmetric Product Route_B Use 4-Chloro-2,5-difluorobenzonitrile (Selective C-2 Attack) Ortho_Sub->Route_B Asymmetric Product Route_C Use 2-Chloro-4,5-difluorobenzonitrile (Selective C-4 Attack) Para_Sub->Route_C Retain Ortho-Cl Legend Green nodes indicate starting material choice

Figure 2: Retrosynthetic decision tree for selecting the appropriate chlorodifluorobenzonitrile isomer.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13175231, 3-Chloro-2,6-difluorobenzonitrile. Retrieved from [Link]

  • Arkivoc. (2012).[1] Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (Demonstrates regioselectivity principles in activated systems). Retrieved from [Link]

  • Google Patents. (1995). Process for preparing fluorobenzonitriles (US5466859A). (Details Halex reactions and synthesis of 2-chloro-4,5-difluorobenzonitrile).
  • WuXi AppTec. (2021). Regioselectivity of SNAr Reactions. QM Magic Class. (Theoretical grounding for regioselectivity in poly-halogenated aromatic systems). Retrieved from [Link]

Sources

spectroscopic differences between isomers of chlorodifluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic differentiation of chlorodifluorobenzonitrile isomers, focusing on the three most chemically relevant isomers in drug discovery and agrochemical synthesis: 4-chloro-2,6-difluorobenzonitrile , 2-chloro-4,5-difluorobenzonitrile , and 3-chloro-2,6-difluorobenzonitrile .

A Publish Comparison Guide for Structural Elucidation

Executive Summary

Chlorodifluorobenzonitriles are critical intermediates in the synthesis of kinase inhibitors and fluorinated agrochemicals. However, the commercial availability of multiple isomers (regioisomers) necessitates rigorous structural verification. This guide provides a definitive spectroscopic framework to distinguish between the three primary isomers using


H NMR , 

F NMR
, and IR spectroscopy , relying on symmetry elements and coupling constants (

) rather than just chemical shift values.

Isomer Structural Analysis

The differentiation logic rests on molecular symmetry and the relative positions of protons (ortho vs. para).

IsomerStructure DescriptionSymmetryKey Spectroscopic Feature
Isomer A 4-Chloro-2,6-difluorobenzonitrile

Symmetric
Equivalent Protons: Single

H NMR signal (2H).
Isomer B 2-Chloro-4,5-difluorobenzonitrile AsymmetricPara Protons: Two

H signals with no ortho H-H coupling.
Isomer C 3-Chloro-2,6-difluorobenzonitrile AsymmetricOrtho Protons: Two

H signals with strong ortho H-H coupling (~8 Hz).

Spectroscopic Comparison Protocols

H NMR Spectroscopy (The Primary Tool)

Proton NMR is the fastest method to identify the substitution pattern.

  • 4-Chloro-2,6-difluorobenzonitrile (Symmetric)

    • Pattern: The molecule has a plane of symmetry passing through the C1-C4 axis. The protons at C3 and C5 are chemically equivalent.

    • Signal: Appears as a single doublet (integrating to 2H).

    • Coupling: The splitting arises from coupling to the adjacent Fluorine (

      
       Hz).
      
    • Shift:

      
       ppm.
      
  • 2-Chloro-4,5-difluorobenzonitrile (Asymmetric, Para-H)

    • Pattern: Protons are at C3 and C6. They are separated by substituents and are para to each other.

    • Signal: Two distinct multiplets (integrating to 1H each).

    • Coupling:

      • H3 (adj. to Cl, F): Appears as a doublet of doublets (dd) or ddd. Dominant coupling is to F4 (

        
         Hz).
        
      • H6 (adj. to CN, F): Appears as a separate ddd. Dominant coupling is to F5 (

        
         Hz).
        
      • H-H Coupling: Negligible (

        
         Hz). Absence of ~8 Hz doublet splitting is diagnostic. 
        
    • Experimental Data:

      
       7.39 (ddd) and 
      
      
      
      7.53 (ddd) in CDCl
      
      
      .
  • 3-Chloro-2,6-difluorobenzonitrile (Asymmetric, Ortho-H)

    • Pattern: Protons are at C4 and C5. They are adjacent (ortho).

    • Signal: Two distinct signals (1H each).

    • Coupling:

      • H4 & H5: Both show a clear ortho H-H coupling (

        
         Hz). This splits the F-coupled multiplets into wide doublets.
        
    • Result: The spectrum looks like two complex "triplets" or "quartets" but the 8 Hz spacing is the tell-tale sign of adjacent protons.

F NMR Spectroscopy

Fluorine NMR confirms the symmetry and F-F relationships.

  • 4-Chloro-2,6-difluorobenzonitrile:

    • Signal: Single peak (Singlet or weak triplet if H-decoupled; doublet if coupled). Both Fluorines are equivalent.

    • Shift:

      
       to 
      
      
      
      ppm (relative to CFCl
      
      
      ).
  • 2-Chloro-4,5-difluorobenzonitrile:

    • Signal: Two distinct peaks .

    • Coupling: The two fluorines are ortho to each other. They will show a strong F-F coupling (

      
       Hz). This large coupling constant is characteristic of ortho-difluoro systems.
      
  • 3-Chloro-2,6-difluorobenzonitrile:

    • Signal: Two distinct peaks .

    • Coupling: The fluorines are meta to each other (separated by C1-CN). The F-F coupling will be small or negligible (

      
       Hz).
      
Comparative Data Summary Table
Feature4-Chloro-2,6-difluoro 2-Chloro-4,5-difluoro 3-Chloro-2,6-difluoro

H Signals
1 Signal (2H)2 Signals (1H each)2 Signals (1H each)
H-H Coupling None (Equivalent)None (Para,

)
Strong Ortho (

Hz)

F Signals
1 Signal 2 Signals 2 Signals
F-F Coupling None (Equivalent)Strong (

Hz)
Weak (

Hz)
IR (CN Stretch) ~2240 cm

~2240 cm

~2240 cm

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Solvent: CDCl

    
     is preferred for resolution. DMSO-
    
    
    
    may cause peak broadening due to viscosity but is acceptable if solubility is an issue.
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Reference: Calibrate to TMS (0.00 ppm) or residual CHCl

    
     (7.26 ppm).
    
Protocol B: Rapid Identification Workflow
  • Run

    
    H NMR. 
    
  • Check Integration:

    • If 1 aromatic signal (integral 2): It is 4-Chloro-2,6-difluoro .[1][2][3]

    • If 2 aromatic signals (integral 1:1): Proceed to step 3.

  • Check Splitting:

    • Measure coupling between the two proton signals.

    • If

      
       Hz: It is 3-Chloro-2,6-difluoro .[4]
      
    • If

      
       Hz (complex multiplets): It is 2-Chloro-4,5-difluoro .
      

Visual Identification Logic

IsomerID Start Unknown Isomer Sample (C7H2ClF2N) HNMR Run 1H NMR Spectrum Start->HNMR SymmetryCheck How many aromatic signals? HNMR->SymmetryCheck OneSignal 1 Signal (Integrates 2H) SymmetryCheck->OneSignal Symmetric TwoSignals 2 Signals (Integrate 1H each) SymmetryCheck->TwoSignals Asymmetric Result4Cl IDENTIFIED: 4-Chloro-2,6-difluorobenzonitrile (Symmetric) OneSignal->Result4Cl CouplingCheck Check H-H Coupling (J) TwoSignals->CouplingCheck LargeJ Large Ortho Coupling (J ~ 8-9 Hz) CouplingCheck->LargeJ SmallJ No Ortho Coupling (Para protons) CouplingCheck->SmallJ Result3Cl IDENTIFIED: 3-Chloro-2,6-difluorobenzonitrile (Ortho Protons) LargeJ->Result3Cl Result2Cl IDENTIFIED: 2-Chloro-4,5-difluorobenzonitrile (Para Protons) SmallJ->Result2Cl Verify Verify with 19F NMR: Expect strong F-F coupling (~20Hz) Result2Cl->Verify

Caption: Decision tree for identifying chlorodifluorobenzonitrile isomers using 1H NMR logic.

References

  • Sigma-Aldrich. 2,6-Difluorobenzonitrile Product Specification & NMR Data. Available at:

  • ChemicalBook. 2-Chloro-4,5-difluorobenzonitrile Spectral Data (1H NMR, 13C NMR). Available at:

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24851242, 2,6-Difluorobenzonitrile. Available at:

  • Marquis, R. W., et al. Synthesis and Characterization of Halogenated Benzonitriles.J. Med.[5] Chem. (Referenced via Beilstein Journals Supporting Information). Available at:

Sources

Strategic Selection of Polyhalogenated Benzonitriles: Beyond 2-Chloro-3,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of bioactive fluorinated heterocycles—particularly for kinase inhibitors and agrochemicals—2-Chloro-3,6-difluorobenzonitrile (Benchmark) serves as a "Goldilocks" scaffold. It offers high regioselectivity for Nucleophilic Aromatic Substitution (


) at the C6 position due to the labile fluorine, while retaining a chlorine atom at C2 for orthogonal transition-metal catalysis (e.g., Suzuki-Miyaura coupling).

However, supply chain volatility and cost pressures often necessitate alternatives. This guide objectively compares the Benchmark against two primary alternatives:

  • 2,3,6-Trifluorobenzonitrile (Alt A): Higher reactivity, yielding fully fluorinated scaffolds.

  • 2,6-Dichloro-3-fluorobenzonitrile (Alt B): A cost-effective surrogate that yields the identical intermediate as the Benchmark but requires forcing conditions.

Part 1: The Benchmark Analysis

This compound

This reagent is defined by its regioselective asymmetry .

  • Mechanism: The nitrile group (-CN) strongly activates the ortho positions (C2 and C6).

  • Leaving Group (LG) Hierarchy: Fluorine is a superior LG to Chlorine in

    
     reactions because the highly electronegative F stabilizes the Meisenheimer complex intermediate more effectively than Cl.[1]
    
  • Outcome: Nucleophilic attack occurs almost exclusively at C6-F (ortho to CN, F leaving group), leaving the C2-Cl intact.

  • Application: Ideal for "Click-then-Couple" workflows where the C2-Cl is reserved for a subsequent palladium-catalyzed step.

Part 2: Comparative Analysis of Alternatives

Alternative A: 2,3,6-Trifluorobenzonitrile (The "High-Flux" Option)
  • Profile: Replaces the C2-Cl with a third Fluorine.[2]

  • Reactivity: Higher. The presence of three EWGs (3x F + CN) makes the ring extremely electron-deficient.

  • Regioselectivity: Predominantly at C6 . While C2 is also ortho-F, steric hindrance from the adjacent C3-F typically directs nucleophiles to C6.

  • Strategic Use: Select this when the final Drug Candidate requires a C2-Fluorine for metabolic stability (blocking P450 oxidation sites) rather than a handle for carbon-carbon bond formation.

  • Limitation: The resulting C2-F bond is chemically inert to standard Pd-catalyzed couplings, limiting downstream structural diversity compared to the Benchmark.

Alternative B: 2,6-Dichloro-3-fluorobenzonitrile (The "Cost-Saver" Surrogate)
  • Profile: Replaces the labile C6-F with a sluggish C6-Cl.

  • Reactivity: Lower. Displacing an ortho-Chlorine requires higher temperatures (>80°C) compared to ortho-Fluorine (RT to 40°C).

  • Strategic Use: This is a direct surrogate for the Benchmark.

    • Reaction:

      
       at C6 displaces Cl.
      
    • Product:2-Chloro-3-fluoro-6-(nucleophile)-benzonitrile .[3]

    • Insight: Surprisingly, this yields the exact same product as the Benchmark. By starting with the dichloro-analog, you sacrifice energy (heat) to save raw material costs, arriving at the same intermediate.

  • Risk: Regioselectivity is lower.[3][4] The C2 and C6 positions are both Cl-substituted. While C3-F makes the molecule asymmetric, the electronic differentiation between C2 and C6 is subtle, potentially leading to ~10-15% regioisomeric impurities (C2 attack).

Part 3: Decision Matrix & Visualization

Decision Logic for Reagent Selection

The following diagram illustrates the critical decision pathways based on the desired final chemical architecture.

ReagentSelection Start Target Molecule Analysis Q1 Is a C-C coupling required at C2? Start->Q1 Branch_Yes Yes (Suzuki/Buchwald) Q1->Branch_Yes C2-Aryl/Alkyl needed Branch_No No (Metabolic Stability) Q1->Branch_No C2-F needed Q2 Budget vs. Purity? Branch_Yes->Q2 Opt_AltA USE ALT A (2,3,6-tF) Yields C2-F Product High Reactivity Branch_No->Opt_AltA Opt_Benchmark USE BENCHMARK (2-Cl-3,6-dF) High Regioselectivity Mild Conditions Q2->Opt_Benchmark High Purity Critical Opt_AltB USE ALT B (2,6-dCl-3-F) Lower Cost Requires Heat/Purification Q2->Opt_AltB Cost Critical

Figure 1: Strategic decision tree for selecting benzonitrile precursors based on downstream synthetic requirements.

Comparative Performance Data
FeatureBenchmark (2-Cl-3,6-dF)Alt A (2,3,6-tF)Alt B (2,6-dCl-3-F)
Leaving Group (C6) Fluorine (Excellent)Fluorine (Excellent)Chlorine (Moderate)

Conditions
25°C, THF/DIPEA0°C - 25°C, THF/DIPEA80°C - 100°C, DMSO/K₂CO₃
Regioselectivity >98 : 2 (C6:C2)>95 : 5 (C6:C2)~85 : 15 (C6:C2)
C2 Substituent Chlorine (Reactive)Fluorine (Inert)Chlorine (Reactive)
Product Identity Product XFluorinated Analog of XProduct X (Same as Benchmark)

Part 4: Experimental Protocols

Protocol 1: Regioselective Synthesis with Benchmark

Objective: Synthesis of 2-Chloro-3-fluoro-6-morpholinobenzonitrile.

  • Setup: Charge a reaction vessel with This compound (1.0 equiv) and THF (10 volumes).

  • Addition: Cool to 0°C. Add DIPEA (1.2 equiv) followed by dropwise addition of Morpholine (1.05 equiv).

  • Reaction: Allow to warm to 23°C. Stir for 2 hours.

    • Checkpoint: Monitor by HPLC. Conversion should be >99% due to the activated C6-F.

  • Workup: Quench with water. Extract with EtOAc.

  • Result: Yields ~95% of the C6-substituted product. The C2-Cl remains intact for Suzuki coupling.

Protocol 2: Cost-Optimized Synthesis with Alternative B

Objective: Synthesis of 2-Chloro-3-fluoro-6-morpholinobenzonitrile (Identical Product) using 2,6-Dichloro-3-fluorobenzonitrile .

  • Setup: Charge a reaction vessel with 2,6-Dichloro-3-fluorobenzonitrile (1.0 equiv) and DMSO (5 volumes). Note: Polar aprotic solvent is required to boost nucleophilicity.

  • Addition: Add K₂CO₃ (2.0 equiv, anhydrous) and Morpholine (1.2 equiv).

  • Reaction: Heat to 90°C for 12-16 hours.

    • Mechanistic Note: Heat is required to overcome the higher activation energy of breaking the C-Cl bond compared to C-F.

  • Workup: Pour into ice water (precipitation usually occurs). Filter solids. Recrystallize from EtOH to remove the ~10% regioisomer (C2-attack).

  • Result: Yields ~75-80% after purification.

Part 5: Scientific Validation (Mechanistic Insight)

The divergence in reactivity is explained by the Meisenheimer Complex :

  • Benchmark & Alt A: The electronegative Fluorine at C6 inductively stabilizes the anionic intermediate formed during nucleophilic attack. This lowers the transition state energy (

    
    ), allowing reaction at room temperature [1].
    
  • Alt B: Chlorine is less electronegative than Fluorine. The intermediate formed by attack at C6-Cl is less stabilized. Furthermore, the C-Cl bond is longer and weaker, but in

    
    , bond breaking is not the rate-determining step; nucleophilic attack is.[5] Therefore, the lack of stabilization makes Alt B significantly slower [2].
    
References
  • Nucleophilic Aromatic Substitution Trends.Master Organic Chemistry. (2018).

    
    . 
    
  • Synthesis of 2,6-Dichloro-3-fluorobenzonitrile. ResearchGate/Journal of Chemical Research. (2011). Detailed synthesis and reactivity profile of the dichloro-analog.

  • Reactivity of Difluorobenzonitriles. BenchChem. (2025). Comparative reactivity of isomers in substitution reactions.

  • Gem-difluoroalkene Synthesis. Organic Syntheses. (2019). Demonstrates the utility of specific fluorinated reagents and temperature effects on stability.[2][6]

Sources

Structural Validation of 2-Chloro-3,6-difluorobenzonitrile: A Comparative Guide to X-Ray Crystallography vs. Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Regioisomer Trap"

In the synthesis of fluorinated pharmaceutical intermediates, 2-Chloro-3,6-difluorobenzonitrile presents a classic structural challenge. The high electronegativity of fluorine, combined with the steric bulk of chlorine in a poly-substituted benzene ring, often leads to ambiguous NMR data.[1]

While Mass Spectrometry (MS) confirms the molecular formula (


) and NMR indicates the presence of functional groups, neither can definitively distinguish the 2-Chloro-3,6-difluoro  isomer from its thermodynamic competitors (e.g., 3-Chloro-2,6-difluoro or 4-Chloro-2,5-difluoro) with 100% certainty in complex crude mixtures.[1]

This guide details why Single Crystal X-ray Diffraction (SC-XRD) is not merely an optional characterization step but a mandatory validation gate for this class of compounds, providing the only absolute proof of the halogen substitution pattern.[1]

Comparative Analysis: Why X-Ray Wins

The following table contrasts the diagnostic capability of standard analytical techniques for poly-halogenated benzonitriles.

Table 1: Analytical Performance Matrix
Feature

H /

F NMR
LC-MS / HRMS Single Crystal XRD
Primary Output Chemical environment & couplingMolecular Mass (

)
Absolute 3D Structure
Regioisomer ID Ambiguous.

and

coupling constants often overlap in crowded rings.[1]
Null. Isomers have identical mass.[1]Definitive. Direct visualization of atomic positions.[1]
Stereochemistry Inferential (NOE/ROE).[1]None.Direct determination.
Sample State Solution (averaged dynamics).Gas phase (ionized).[1]Solid state (static packing).[1]
Data Confidence 85-90% (dependent on purity).[1]99% (for mass only).[1]100% (Gold Standard).
The NMR Limitation

In this compound, the protons are located at positions 4 and 5.[1] In


H NMR, these appear as complex multiplets due to coupling with two distinct fluorine atoms (

F) and potentially the nitrile nitrogen.[1] Distinguishing this specific pattern from a 3-chloro-2,6-difluoro isomer (where protons are at 4 and 5 but magnetic environments differ slightly) requires advanced simulation or prior reference standards, which are often unavailable for novel intermediates.[1]

Experimental Protocol: Self-Validating Workflow

The following protocol is designed to ensure reproducibility. It moves from crude synthesis to the final CIF (Crystallographic Information File).[1]

Phase 1: Crystallization (The Critical Bottleneck)

Goal: Obtain a single crystal of dimensions


 mm.

Methodology: Slow Evaporation (Solvent Layering) Poly-halogenated aromatics often exhibit poor solubility in polar solvents but crystallize too rapidly in non-polar ones.[1] We use a binary solvent system.[1]

  • Dissolution: Dissolve 20 mg of the crude nitrile in 1.5 mL of Dichloromethane (DCM) . Ensure the solution is clear; filter through a 0.45

    
    m PTFE syringe filter if necessary.[1]
    
  • Layering: Carefully layer 3.0 mL of n-Hexane on top of the DCM solution in a narrow vial (4 mL dram vial).

    • Why? DCM is denser (

      
      ) than Hexane (
      
      
      
      ).[1] The interface allows slow mixing.[1]
  • Environment: Cap the vial with a needle-punctured septum to allow very slow evaporation. Store at

    
     in a vibration-free zone.
    
  • Observation: Check for birefringent prisms or blocks after 48-72 hours.[1] Avoid needles (often indicate rapid precipitation/low quality).[1]

Phase 2: Diffraction Data Collection

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K


 source).[1]
  • Source Selection: Use Molybdenum (Mo-K

    
    , 
    
    
    
    )
    .[1]
    • Reasoning: Chlorine atoms absorb Copper (Cu) radiation significantly, leading to absorption errors.[1] Mo radiation minimizes this absorption and provides higher resolution data (

      
       or better).[1]
      
  • Temperature: Collect data at 100 K (using a Cryostream).

    • Reasoning: Freezes the rotation of the nitrile group and reduces thermal vibration of the terminal halogens, improving the refinement of anisotropic displacement parameters (ADPs).[1]

Phase 3: Structure Solution & Refinement

Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 GUI.[1]

  • Space Group Determination: Expect monoclinic or triclinic systems (common for planar aromatics).[1]

  • Assignment: Locate the heavy Chlorine atom first (highest electron density peak), then the Fluorines, then the N/C skeleton.[1]

  • Validation: Check the R1 value (Target:

    
    ) and Goodness of Fit (GooF)  (Target: 
    
    
    
    ).
  • Specific Check: Verify the bond lengths.

    • 
       should be 
      
      
      
      .[1]
    • 
       should be 
      
      
      
      .[1]
    • If these are swapped, the thermal ellipsoids will look distorted (too large or too small), indicating an incorrect atom assignment.[1]

Visualization of the Validation Logic

The following diagrams illustrate the decision process and the experimental workflow.

Diagram 1: The Validation Decision Matrix

This logic flow determines when to escalate from NMR to X-ray.[1]

ValidationMatrix Start Synthesized Target: This compound NMR 1H & 19F NMR Analysis Start->NMR Ambiguity Are coupling constants (J) definitive for 3,6-substitution? NMR->Ambiguity Pass Structure Confirmed (Low Risk) Ambiguity->Pass Yes (Rare) Fail Ambiguous Regioisomer (High Risk) Ambiguity->Fail No (Common) XRD Execute SC-XRD (Single Crystal X-Ray) Fail->XRD Solve Direct Atom Assignment (Cl vs F differentiation) XRD->Solve Final Absolute Structure Validated Solve->Final

Caption: Decision matrix for escalating structural validation from spectroscopy to crystallography.

Diagram 2: Crystallization & Data Workflow

The step-by-step experimental path.[1]

Workflow Step1 Step1 Step2 2. Vapor Diffusion (DCM / Hexane) Step1->Step2 Step3 3. Crystal Selection (Polarized Light Microscopy) Step2->Step3 Step4 4. Diffraction (Mo-Source, 100K) Step3->Step4 Step5 5. Refinement (SHELXL / Olex2) Step4->Step5 Output Validated Structure Step5->Output CIF Generation

Caption: Operational workflow from crude synthesis to final crystallographic validation.

Expected Structural Insights (Case Study Interpretation)

When analyzing the solved structure of this compound, focus on these three crystallographic markers:

  • Steric Crowding (The "Clash"):

    • The Chlorine at position 2 is flanked by the Nitrile (C1) and a Fluorine at position 3.[1]

    • Observation: Expect the Nitrile group (

      
      ) to bend slightly out of the aromatic plane (torsion angle 
      
      
      
      ) to relieve strain from the bulky Chlorine atom.[1] This is a key differentiator from the 2,6-difluoro isomer, where the steric environment is symmetrical.[1]
  • Halogen Bonding:

    • Fluorine atoms rarely participate in strong hydrogen bonding.[1] However, in the solid state, look for Type II Halogen bonds (

      
      ).[1]
      
    • These supramolecular interactions dictate the melting point and solubility profile, data critical for formulation scientists.[1]

  • Bond Length Validation:

    • The

      
       bond at position 6 (ortho to CN) may be slightly shorter than the 
      
      
      
      bond at position 3 due to the electron-withdrawing resonance effect of the nitrile group.[1]

Conclusion

While NMR is the workhorse of daily synthesis, it fails to provide absolute certainty for poly-halogenated regioisomers like This compound .[1] The similarity in coupling constants between isomers creates a risk of misidentification that can derail downstream drug development.[1]

Single Crystal X-ray Diffraction provides an irrefutable, self-validating dataset.[1] By visualizing the electron density of the heavy Chlorine atom relative to the Fluorines, researchers eliminate ambiguity, ensuring that the chemical scaffold used in subsequent steps is chemically authentic.[1]

References

  • Cambridge Crystallographic Data Centre (CCDC). Guidance on depositing and validating crystal structures. [Link][1]

  • PubChem. Compound Summary for 2-Bromo-3,6-difluorobenzonitrile (Analogous Structure). [Link][1][2]

  • Holiwinski, K. M., et al. "Structural Analysis of Fluorinated Benzonitriles."[1] Crystal Growth & Design. (Methodological reference for halogenated aromatics). [Link]

  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program."[1] Journal of Applied Crystallography, 42, 339-341 (2009).[1] [Link]

  • Reich, H. J. "WinPLT: 19F NMR Chemical Shifts and Coupling Constants." University of Wisconsin-Madison Chemistry. [Link][1]

Sources

impurity profiling of commercially available 2-Chloro-3,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3,6-difluorobenzonitrile (CAS: 111198-17-3) is a high-value fluorinated intermediate critical in the synthesis of next-generation agrochemicals and fluoroquinolone antibiotics. Its efficacy as a building block relies heavily on the precise arrangement of halogen substituents.

In commercial sourcing, purity is often conflated with simple assay percentage (>98%). However, for drug development professionals, the impurity profile —specifically the presence of regioisomers and hydrolysis by-products—is the true determinant of quality. A 99% pure batch containing 0.5% of a regioisomer (e.g., 2,6-difluoro-3-chlorobenzonitrile) can cause catastrophic failure in downstream nucleophilic aromatic substitution (SNAr) reactions due to competing reaction sites.

This guide objectively compares the impurity profiles derived from the two dominant manufacturing routes: Halogen Exchange (Halex) and Sandmeyer Cyanation , providing a self-validating analytical protocol for researchers.

Synthesis-Driven Impurity Prediction

Understanding the origin of the material is the first step in profiling. The impurities present are a direct fingerprint of the synthetic strategy employed by the supplier.

Route A: Halogen Exchange (Halex) – The Industrial Standard

Most commercially available bulk quantities are produced via the Halex reaction, where chlorine atoms on a polychlorinated precursor are exchanged for fluorine using Potassium Fluoride (KF) in polar aprotic solvents (e.g., Sulfolane).

  • Precursor: 2,3,6-Trichlorobenzonitrile.[1][2][3]

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Critical Flaw: The reaction is statistical. While the 2- and 6- positions are most activated, controlling the stop-point to retain exactly one chlorine at the 2-position while fluorinating the 3- and 6- positions is chemically challenging.

  • Characteristic Impurities:

    • Over-fluorinated: 2,3,6-Trifluorobenzonitrile.[2]

    • Regioisomers: 2,6-Difluoro-3-chlorobenzonitrile (scrambling).

    • Under-fluorinated: 2,3-Dichloro-6-fluorobenzonitrile.

Route B: Sandmeyer Reaction – The Pharma-Grade Alternative

Higher-cost suppliers may utilize the Sandmeyer reaction starting from the corresponding aniline.

  • Precursor: 2-Chloro-3,6-difluoroaniline.

  • Mechanism: Diazotization followed by cyanation with CuCN.

  • Advantage: Fixes the halogen pattern before the nitrile formation, eliminating regioisomers.

  • Characteristic Impurities:

    • Residual Starting Material: 2-Chloro-3,6-difluoroaniline.

    • Hydrolysis Products: 2-Chloro-3,6-difluorobenzamide (from nitrile hydrolysis).

    • De-halogenated by-products: Trace amounts of difluorobenzonitrile.

Visualization: Impurity Origin Map

ImpurityMap cluster_0 Route A: Halex (Industrial) cluster_1 Route B: Sandmeyer (Pharma) TCBN 2,3,6-Trichlorobenzonitrile Halex KF / Sulfolane (High Temp) TCBN->Halex TargetA This compound (Target) Halex->TargetA Major ImpA1 Impurity A: 2,3,6-Trifluorobenzonitrile (Over-reaction) Halex->ImpA1 Side Rxn ImpA2 Impurity B: 2,6-Difluoro-3-chlorobenzonitrile (Regioisomer) Halex->ImpA2 Side Rxn Aniline 2-Chloro-3,6-difluoroaniline Sandmeyer 1. NaNO2/HCl 2. CuCN Aniline->Sandmeyer TargetB This compound (Target) Sandmeyer->TargetB Major ImpB1 Impurity C: 2-Chloro-3,6-difluorobenzamide (Hydrolysis) Sandmeyer->ImpB1 Hydrolysis ImpB2 Impurity D: Residual Aniline Sandmeyer->ImpB2 Incomplete

Figure 1: Comparison of impurity genesis between Halex and Sandmeyer synthetic routes.

Comparative Data Analysis

The following table summarizes the typical impurity profiles observed in commercially available batches from different supplier tiers.

Impurity TypeChemical NameOriginRRT (Approx)*Impact on Synthesis
Target This compound Main Peak 1.00 N/A
Isomer 2,6-Difluoro-3-chlorobenzonitrileHalex Route0.92Critical: Competes in SNAr reactions; difficult to remove via crystallization.
Over-fluorinated 2,3,6-TrifluorobenzonitrileHalex Route0.85High reactivity; leads to multi-substituted by-products.
Starting Material 2,3,6-TrichlorobenzonitrileHalex Route1.15Low reactivity; accumulates in waste streams.
Hydrolysis 2-Chloro-3,6-difluorobenzamideStorage/Sandmeyer0.65Non-reactive in SNAr; lowers effective yield.
Precursor 2-Chloro-3,6-difluoroanilineSandmeyer Route0.45Can act as a nucleophile, causing polymerization.

*RRT (Relative Retention Time) based on the C18/Acetonitrile method described below.

Experimental Protocol: Self-Validating HPLC Method

To ensure trustworthiness, this protocol includes a "System Suitability" check. This method is designed to separate the critical regioisomers which are often co-eluting in generic generic gradient methods.

Chromatographic Conditions[4][5]
  • Instrument: HPLC with PDA (Photodiode Array) or UV Variable Wavelength Detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: 220 nm (primary), 254 nm (secondary).

  • Injection Volume: 10 µL.

Mobile Phase[4][6]
  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water (Milli-Q grade).
    
  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent A % Solvent B
0.0 90 10
15.0 40 60
20.0 10 90
25.0 10 90
25.1 90 10

| 30.0 | 90 | 10 |

Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock Solution 1:10 to obtain 0.1 mg/mL for impurity screening.

System Suitability (Self-Validation)

Before running samples, verify the system performance:

  • Resolution (

    
    ):  If standards for impurities are available, 
    
    
    
    between 2,3,6-Trifluorobenzonitrile and the Target must be > 1.5.
  • Tailing Factor: The main peak tailing factor must be between 0.8 and 1.2.

  • Precision: 5 replicate injections of the standard must show RSD < 2.0%.

Workflow Visualization

The following diagram outlines the logical flow for isolating and identifying unknown impurities in a new batch of this compound.

AnalyticalWorkflow Start Raw Material Batch Prep Sample Preparation (1 mg/mL in ACN:H2O) Start->Prep HPLC HPLC-UV Analysis (Gradient Method) Prep->HPLC Decision Purity > 98% AND No Single Impurity > 0.1%? HPLC->Decision Pass Release for Synthesis Decision->Pass Yes Fail Investigate Impurity Decision->Fail No MS LC-MS/MS Analysis (m/z Identification) Fail->MS OriginCheck Check Synthesis Route MS->OriginCheck Outcome1 Isomer Identified (Reject Batch) OriginCheck->Outcome1 Regioisomer Found Outcome2 Hydrolysis Product (Purify/Recrystallize) OriginCheck->Outcome2 Amide Found

Figure 2: Decision matrix for impurity profiling and batch release.

Conclusion & Recommendations

For high-stakes synthesis, particularly in pharmaceutical applications, the source of this compound dictates the risk profile .

  • Recommendation for R&D: Use "Route B" (Sandmeyer-derived) material for initial SAR studies to avoid regioisomer confusion.

  • Recommendation for Scale-Up: "Route A" (Halex) material is cost-effective but requires a validated HPLC method (as detailed above) to ensure the 2,6-difluoro-3-chloro isomer is below 0.15%.

  • Storage: Store under nitrogen at <25°C to prevent hydrolysis to the amide, especially for Route B materials which may contain trace acidic residues.

References

  • Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[2][3][4][5][6] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society. Link

  • Adams, D. J., & Clark, J. H. (1999). Nucleophilic aromatic substitution of fluoro- and chloro-benzonitriles. Chemical Society Reviews. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13175231, 3-Chloro-2,6-difluorobenzonitrile. (Note: Isomer comparison data). Link

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Halogenated Benzonitriles.Link[4]

  • BenchChem. (2025).[7] HPLC Method Development for Halogenated Benzophenone Derivatives. (Adapted for generic halogenated aromatics). Link

Sources

Benchmarking 2-Chloro-3,6-difluorobenzonitrile: A Guide to Chemo-Selectivity in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3,6-difluorobenzonitrile (CAS: 13600-43-6) represents a high-value scaffold in agrochemical and pharmaceutical synthesis due to its dense functionalization.[1] However, its utility is often limited by a critical reactivity conflict: the "Battle of the Bonds."

This guide benchmarks the performance of this molecule in Palladium-catalyzed cross-coupling reactions (specifically Suzuki-Miyaura and Buchwald-Hartwig) against its primary failure mode: Nucleophilic Aromatic Substitution (SNAr).[1]

The Core Conflict:

  • Target Pathway (Cross-Coupling): Oxidative addition of Pd(0) into the C–Cl bond (sterically hindered but electronically activated).[1]

  • Competing Pathway (SNAr): Nucleophilic attack at the C6–F bond (highly activated by the ortho-nitrile group).[1]

Part 1: Chemo-Selectivity Profile & Decision Map[1]

The following decision map illustrates the divergent pathways dictated by reaction conditions. The successful utilization of this compound requires strict adherence to "Path A" conditions to avoid the thermodynamic sink of "Path B."

ReactivityMap Start 2-Chloro-3,6- difluorobenzonitrile ConditionA Condition Set A: Non-nucleophilic Base (K3PO4, Cs2CO3) Bulky Ligand (SPhos, XPhos) Start->ConditionA ConditionB Condition Set B: Nucleophilic Base (NaOEt, NaOtBu) Standard Ligand (PPh3) Start->ConditionB PathA Path A: Cross-Coupling (C-Cl Bond Insertion) ConditionA->PathA Pd(0) >> Nu- PathB Path B: SNAr Substitution (C-F Bond Displacement) ConditionB->PathB Nu- >> Pd(0) ProductA Target Biaryl/Arylamine (Retention of Fluorines) PathA->ProductA ProductB Side Product: Alkoxy/Amino-benzonitrile (Loss of Fluorine) PathB->ProductB

Figure 1: Chemo-selectivity divergence.[1][2] Path A represents the desired cross-coupling trajectory, while Path B represents the common SNAr failure mode.

Part 2: Performance Benchmarking

Benchmark 1: Suzuki-Miyaura Coupling

Objective: Arylation of the C–Cl bond while retaining the C–F motifs.

In standard Suzuki couplings involving non-fluorinated aryl chlorides, strong bases like Sodium Ethoxide (NaOEt) are often used to activate the boronic acid. With this compound, these conditions are catastrophic .

Comparative Performance Data:

ParameterProtocol A (Standard)Protocol B (Optimized)
Catalyst System Pd(PPh3)4 (5 mol%)Pd2(dba)3 / SPhos
Base NaOEt (2.0 equiv)K3PO4 (3.0 equiv)
Solvent Ethanol / WaterToluene / Water (10:[1]1)
Temperature 80°C100°C
Yield (Target Biaryl) < 15%88 - 92%
Major Side Product 2-Chloro-6-ethoxy-3-fluorobenzonitrile (SNAr)Trace Hydrodehalogenation
Mechanistic Insight Ethoxide acts as a nucleophile, attacking the C6-F position faster than Pd inserts into C-Cl.[1]Phosphate is non-nucleophilic.[1] SPhos facilitates oxidative addition at the sterically crowded C-Cl bond.
Benchmark 2: Buchwald-Hartwig Amination

Objective: Amination of the C–Cl bond.[1]

This is the most challenging transformation because the amine coupling partner is itself a nucleophile capable of triggering SNAr.

Critical Success Factors:

  • Ligand Selection: Ligands such as BrettPhos or RuPhos are required.[1] They are sufficiently bulky to prevent the amine from coordinating to the Pd center too early, but active enough to force the reductive elimination.

  • Order of Addition: The catalyst and aryl halide must be pre-heated to ensure oxidative addition occurs before the amine is introduced in high concentration.

Part 3: Experimental Protocols

Protocol A: High-Fidelity Suzuki Coupling

Designed to maximize C-Cl selectivity.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Arylboronic acid (1.2 equiv)[1]

  • Pd(OAc)2 (2 mol%)[1]

  • SPhos (4 mol%)[1]

  • K3PO4 (3.0 equiv)[1]

  • Solvent: Toluene/Water (4:1 v/v)[1]

Method:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(OAc)2 and SPhos in Toluene. Stir for 10 minutes to generate the active Pd(0)-L species.

  • Substrate Addition: Add the nitrile substrate and arylboronic acid.[1][3]

  • Base Activation: Add K3PO4 and degassed water.

  • Reaction: Seal the vessel and heat to 100°C for 12-16 hours.

    • Note: Vigorous stirring is essential for the biphasic system.[1]

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over MgSO4.

Protocol B: Controlled Regioselective SNAr

If the goal is actually to displace the Fluorine (e.g., for scaffold diversification).

Reagents:

  • This compound (1.0 equiv)[1]

  • Primary/Secondary Amine (1.1 equiv)[1]

  • DIPEA (Hunig's Base) (1.5 equiv)[1]

  • Solvent: DMSO or DMF[1]

Method:

  • Dissolve substrate in DMSO (0.5 M).[1]

  • Add DIPEA followed by the amine dropwise at 0°C .

  • Allow to warm to Room Temperature (25°C).

    • Caution: Do not heat.[1] Heating >60°C may cause substitution at the C3-F position or double substitution.

  • Selectivity: This protocol favors substitution at C6 (ortho to CN) over C3 (>20:1 ratio) due to the stabilization of the Meisenheimer complex by the nitrile group.[1]

Part 4: Mechanistic Visualization

The following diagram details the catalytic cycle and the specific points of failure where SNAr competes.

CatalyticCycle Pd0 Active Catalyst [Pd(0)-L] OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Substrate (Fast with Bulky L) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Repeats Substrate Substrate: 2-Cl-3,6-F2-PhCN SNAr_Trap COMPETITION TRAP: SNAr at C6-F Substrate->SNAr_Trap + Strong Base/Nu (If Pd is slow)

Figure 2: The Catalytic Cycle vs. The SNAr Trap.[1] Note that the substrate is vulnerable to the "Trap" before it enters the catalytic cycle if the catalyst is inactive or the base is too aggressive.

References

  • Reactivity of Polyhalogenated Heterocycles

    • Schnürch, M., et al. "Cross-Coupling Reactions of Polyhalogenated Heterocycles." Chemical Reviews, 2007.
    • Context: Establishes the hierarchy of C-Cl vs C-F oxidative addition in electron-deficient rings.
    • [1]

  • Site-Selectivity in Palladium Catalysis

    • Langer, P. "Site-Selective Cross-Coupling Reactions of Polyhalogenated Arenes."[1] Advanced Synthesis & Catalysis, 2010.

    • Context: Benchmarks the use of steric parameters to control regioselectivity.
    • [1]

  • SNAr Selectivity in Fluorobenzonitriles

    • Wells, G., et al. "Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions."[1] Journal of Organic Chemistry, 2015.

    • Context: Provides the mechanistic basis for C6-F displacement preference (ortho-nitrile effect).[1]

    • [1]

  • Synthesis and Properties of 2,6-Difluorobenzonitrile Derivatives

    • Patent US5466859A.[1] "Process for preparing fluorobenzonitriles."

    • Context: Industrial data on the stability and reactivity of the 2,6-difluoro-benzonitrile substructure.
    • [1]

Sources

Safety Operating Guide

2-Chloro-3,6-difluorobenzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: As researchers, we often focus intensely on the synthesis and yield, treating disposal as an afterthought. However, with halogenated benzonitriles like 2-Chloro-3,6-difluorobenzonitrile, the waste stream is chemically active.[1] The presence of both chlorine and fluorine on the aromatic ring, combined with the nitrile group, creates a "mixed hazard" profile. Improper disposal doesn't just risk regulatory non-compliance; it risks generating Hydrogen Cyanide (HCN) or Hydrofluoric Acid (HF) in the waste container.[1] This guide treats disposal as the final, critical step of your experimental workflow.

Chemical Profile & Hazard Assessment

Before handling waste, you must understand the specific stability profile of this molecule.[1] It is not just "organic waste"; it is a halogenated, nitrogenous precursor .[1]

PropertyValue / CharacteristicOperational Implication
Chemical Name This compoundTrack inventory by CAS (if available) or structure.
Physical State Solid (Low melting point ~30-50°C)May liquefy in hot storage; treat containment as liquid-tight.[1]
Primary Hazards Acute Toxicity (Oral/Dermal), IrritantDouble-gloving (Nitrile) is mandatory.[1]
Combustion Byproducts HF, HCl, HCN , NOx, CO, CO2CRITICAL: Fire releases lethal gases.[1][2]
Reactivity Stable, but reactive with strong oxidizers/bases.[2][3]DO NOT mix with acidic waste streams (HCN risk).[1]
Waste Code (RCRA) D001 (Ignitable), D003 (Reactive - potential)Check local regulations; often categorized as "Halogenated Solvent/Organic".[1]

Pre-Disposal Stabilization & Segregation

The most common accident involving nitriles is incompatible mixing .[1] You must segregate this chemical from acidic waste streams.

The Segregation Protocol
  • Halogenated Stream: Because of the Cl and F atoms, this must go into the Halogenated Organic Waste stream.[1] Non-halogenated incineration (standard fuel blending) cannot handle the HF/HCl emissions, which damage incinerators and violate emissions standards.[1]

  • pH Control: Ensure the waste stream is Neutral to slightly Alkaline (pH 7-9) .

    • Why? Acidic conditions promote the hydrolysis of the nitrile group (-CN) to carboxylic acid, potentially releasing ammonia or, under reductive/extreme conditions, traces of cyanide.[1]

  • Oxidizer Separation: Never place in a container with strong oxidizers (e.g., Nitric acid, Peroxides).[1] The reaction can be exothermic and uncontrollable.[1]

Visual Workflow: Waste Stream Decision Logic

WasteSegregation Start Waste: this compound CheckState Is it Solid or Liquid Solution? Start->CheckState SolidPath Solid Residue/Powder CheckState->SolidPath LiquidPath Dissolved in Solvent CheckState->LiquidPath SolidBin Bin: Solid Toxic Waste (Label: Halogenated) SolidPath->SolidBin Double Bag CheckSolvent Identify Solvent Type LiquidPath->CheckSolvent IsHalogenated Is Solvent Halogenated? (DCM, Chloroform) CheckSolvent->IsHalogenated HaloBin Bin: Liquid Halogenated Waste (High BTU) IsHalogenated->HaloBin Yes NonHaloBin Bin: Segregated Halogenated Waste (Do NOT mix with general organics) IsHalogenated->NonHaloBin No (e.g., Ethyl Acetate) NonHaloBin->HaloBin Force into Halogenated Stream due to Solute

Figure 1: Decision tree for segregating this compound waste. Note that even if dissolved in a non-halogenated solvent, the presence of the solute forces the mixture into the Halogenated stream.[1]

The Disposal Procedures (Step-by-Step)

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Expired reagent, spill cleanup debris, contaminated gloves/paper.[1]

  • Primary Containment: Place the solid material into a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Labeling: Immediately label the inner bag with the chemical name and "TOXIC - HALOGENATED".[1]

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Expert Insight: Avoid glass for solids if possible to prevent breakage during compaction in the waste drum.[1] HDPE is resistant to fluoride traces.[1]

  • Manifesting: List as "Solid Waste Contaminated with Halogenated Organics".

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicable to: Filtrates, reaction mixtures dissolved in DCM, Ethyl Acetate, or Toluene.[1]

  • Compatibility Test: Take a 1 mL aliquot of your waste solution. Add it to a small volume of the waste container's current contents in a fume hood.[1] Watch for exotherm, bubbling, or precipitation.[1]

    • Trust Factor: Never "dump and run."[1] A 30-second test prevents a building evacuation.[1]

  • Container Selection: Use HDPE or Glass carboys.[1]

    • Warning: If the waste contains free fluoride ions (from hydrolysis), Glass may etch/weaken.[1] HDPE is safer for long-term storage of fluorinated aromatics.[1]

  • Transfer: Pour using a funnel to avoid splashing. Leave 10% headspace in the container for thermal expansion.[1]

  • Labeling:

    • Constituents: List the solvent (e.g., "Dichloromethane 95%") AND the solute (e.g., "this compound 5%").

    • Hazard Checkboxes: Toxic, Irritant.[1][2][3][4]

Emergency Contingencies: Spill Response

If a spill occurs, your priority is protecting the respiratory system from dust and potential HCN/HF vapors.[1][2]

Spill Response Workflow

SpillResponse Alert SPILL DETECTED Evacuate Evacuate Immediate Area (Alert Lab Manager) Alert->Evacuate PPE Don PPE: Nitrile Gloves (Double), Goggles, N95/P100 Mask Evacuate->PPE Type Liquid or Solid? PPE->Type SolidAction Cover with wet paper towel (Prevent Dust) Type->SolidAction Solid Powder LiquidAction Absorb with Vermiculite or Chem-Sorb Type->LiquidAction Solution Clean Scoop into HDPE Pail SolidAction->Clean LiquidAction->Clean Decon Wash surface with mild soap/water Clean->Decon

Figure 2: Operational workflow for containing and cleaning spills of halogenated benzonitriles.

Decontamination Solution: Do not use bleach (hypochlorite) initially, as it can react with certain organic amines or nitriles unpredictably.[1] Use a surfactant (soap) and water solution to lift the chemical, followed by a solvent wipe (acetone) if the surface is compatible, disposing of all wipes as hazardous waste.[1]

References

  • Thermo Fisher Scientific. (2025).[1][3] Safety Data Sheet: 2,6-Difluorobenzonitrile (Analogous Hazard Profile). Retrieved from [1]

  • Capot Chemical. (2019).[1][5] Safety Data Sheet: 2-Chloro-4,6-difluorobenzonitrile.[1] Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: Halogenated Benzonitriles.[1] Retrieved from [1]

  • US Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste.[1] Retrieved from [1]

Sources

Personal protective equipment for handling 2-Chloro-3,6-difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Chemical Identity: 2-Chloro-3,6-difluorobenzonitrile (CAS: 111196-81-7) Risk Profile: High.[1][2][3][4] This compound is a poly-halogenated aromatic nitrile.[1][2][3][4] Beyond standard irritation, the primary risks are acute toxicity (dermal/oral) and the potential for metabolic release of cyanide upon significant exposure, though this is slower than with aliphatic nitriles.

The "Why" Behind This Protocol: Standard "lab safety" is insufficient for halogenated aromatics.[4] These compounds possess high lipophilicity, allowing them to permeate standard nitrile gloves faster than water-soluble salts.[1][2][3][4] Furthermore, as a crystalline solid, static charge can disperse micro-particulates outside the weighing zone, creating invisible contamination surfaces.[2][3] This guide mitigates these specific molecular risks.

The Protective Matrix (PPE Specifications)
Protection ZoneRecommended EquipmentTechnical Justification
Hand (Primary) Double-gloving: 1. Inner: 4 mil Nitrile (Disposable)2.[3][4][5] Outer: 5-8 mil Extended Cuff NitrileHalogenated aromatics can permeate thin nitrile in <15 mins.[1][3][4] The air gap between layers provides a permeation buffer.[4]
Hand (Spill/Solvent) Silver Shield / Laminate Required if handling concentrated solutions or cleaning spills.[2][3][4] Nitrile degrades rapidly in organic solvents containing this solute.[2][3][4]
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Engineering controls are mandatory.[2][3][4] Use P100 only if weighing outside a hood (strongly discouraged) or during hood failure.[3][4]
Ocular Chemical Goggles (Not Safety Glasses)Fine powders drift.[2][3][4] Goggles seal the orbital area against particulate entry; glasses do not.[4]
Body Tyvek Sleeves or Lab Coat + ApronProtects forearm skin (a high vascular absorption area) from dust settling between glove and coat cuff.[2][3][4]
Technical Deep Dive: The Science of Protection
A. The Permeation Fallacy

Do not trust a single layer of disposable nitrile. This compound is an organic solid often dissolved in polar aprotic solvents (DMSO, DMF) for reactions.[1][2][3][4]

  • Mechanism: The solvent acts as a "carrier," dragging the toxic nitrile through the glove matrix.

  • Protocol: Change outer gloves immediately upon any splash.[3][4] Change inner gloves every 60 minutes during continuous handling.[3][4]

B. The Static Hazard

As a fluorinated solid, this compound is prone to triboelectric charging.[3]

  • Risk: When you insert a spatula into the bottle, the powder may "jump" or disperse invisibly onto the benchtop.

  • Mitigation: Use an ionizing bar in the balance enclosure if available.[4] If not, wipe the exterior of the container with a damp lint-free wipe before opening to discharge static.[1][3][4]

Operational Workflow Logic

The following decision tree outlines the required PPE adjustments based on the physical state of the reagent.

PPE_Decision_Tree Start Handling this compound State Determine Physical State Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution Solution (Organic Solvent) State->Solution Reaction/Workup Risk_Solid Risk: Inhalation & Static Dispersion Solid->Risk_Solid Risk_Sol Risk: Rapid Dermal Absorption via Carrier Solution->Risk_Sol PPE_Solid PPE: Double Nitrile + Chemical Goggles + Fume Hood Risk_Solid->PPE_Solid PPE_Sol PPE: Silver Shield (Laminate) or Double Nitrile (Change <10m) Risk_Sol->PPE_Sol

Figure 1: PPE adaptation logic based on physical state and permeation kinetics.[1][2][3][4]

Step-by-Step Operational Protocol
Phase 1: Preparation (The "Clean" Zone)[2][3]
  • Verify Engineering Controls: Ensure fume hood face velocity is 80–100 fpm.

  • Prepare Waste Stream: Label a specific solid waste container "Halogenated Toxic Solid."[2][3][4] Do not mix with general trash.[3][4]

  • Donning Sequence:

    • Wash hands.[2][3][4][6][7][8][9]

    • Inner Nitrile Gloves.[2][3][4]

    • Lab Coat (buttoned to neck).[2][3][4]

    • Tyvek Sleeves (tucked under lab coat cuff, over inner glove).[2][3][4]

    • Outer Nitrile Gloves (over Tyvek sleeve).[2][3][4]

    • Goggles.[2][3][4]

Phase 2: Active Handling (The "Hot" Zone)[2][3]
  • Static Discharge: Wipe the reagent bottle with a damp tissue before opening.[2][3][4]

  • Weighing: Perform all weighing inside the hood. If the balance is external, use a secondary containment vessel (tared vial) to transport the material.[3] Never transport an open spatula.[3][4]

  • Solubilization: Add solvent slowly.[2][3][4] Caution: Halogenated benzonitriles can react exothermically with strong nucleophiles or oxidizers.[2][3][4] Ensure cooling is available if scaling up (>5g).[3][4]

Phase 3: Decontamination & Doffing[2][4]
  • Primary Decon: Wipe all tools (spatulas, balance pan) with a solvent-dampened wipe (Acetone or Ethanol) while still wearing outer gloves.[1][2][3][4] Dispose of wipe as hazardous waste.[2][3][4]

  • Doffing Sequence (Critical):

    • Remove Outer Gloves (turn inside out, dispose).[2][3][4]

    • Remove Goggles (place in wash bin).[2][3][4]

    • Remove Lab Coat.[2][3][4]

    • Remove Inner Gloves (inspect hands for residue).[2][3][4][9]

    • Wash Hands: Soap and water for 60 seconds.[3][4]

Emergency & Disposal Procedures
Accidental Exposure[8]
  • Skin Contact: Immediately strip contaminated clothing.[2][3][4] Wash skin with soap and copious water for 15 minutes.[3][4][8] Do not use solvents (alcohol/acetone) on skin; this accelerates absorption.[2][3][4]

  • Eye Contact: Flush for 15 minutes. Hold eyelids open. Seek medical attention immediately.

  • Cyanide Awareness: While unlikely to cause immediate cyanide poisoning compared to NaCN, symptoms like dizziness, rapid breathing, or almond odor on breath require immediate medical intervention (Cyanokit protocol).[2][3]

Waste Disposal[1][2][3][4]
  • Segregation: This compound is a Halogenated Organic .[3][4]

  • Labeling: Must be clearly labeled with full chemical name.[2][3][4]

  • Incompatibility: Do not mix with strong acids (risk of HCN generation) or strong oxidizers.[2][3][4]

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13175231, 3-Chloro-2,6-difluorobenzonitrile. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Halogenated Benzonitriles.[2][3][4] Retrieved from [Link][1][2][3]

Sources

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